N-Methyl-3,3-diphenylpropylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3,3-diphenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGHAUFMKCWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182350 | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-29-8 | |
| Record name | N-Methyl-γ-phenylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3,3-diphenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methyl-3,3-diphenylpropylamine: Chemical Properties, Structure, and Synthetic Methodologies
Abstract: This technical guide provides a comprehensive overview of N-Methyl-3,3-diphenylpropylamine, a key chemical intermediate in the synthesis of various pharmaceutical agents. The document details its chemical structure, physicochemical properties, and established synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into its handling and application.
Introduction and Core Concepts
This compound, identified by CAS Number 28075-29-8, is a tertiary amine of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a diphenylpropyl backbone, makes it a crucial precursor for synthesizing complex molecules with therapeutic potential. Notably, it is a pivotal intermediate in the industrial production of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[2] The compound has also been identified as an intermediate for the synthesis of potential SNRI-NMDA antagonists and neuroprotectants, highlighting its versatility in drug discovery.[1] Furthermore, research has indicated its activity as a potent stimulant on the central nervous system, making it a valuable tool for investigating the transport and regulatory mechanisms of dopamine and norepinephrine.
This guide aims to consolidate the available technical information on this compound, presenting its properties, synthesis, and handling considerations in a manner that is both scientifically rigorous and practically applicable for laboratory and industrial settings.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its reactivity, solubility, and overall behavior in chemical processes.
Molecular Structure
The IUPAC name for this compound is N-methyl-3,3-diphenylpropan-1-amine. Its structure consists of a propyl chain with two phenyl groups attached to the third carbon and a methylamino group at the first carbon.
Caption: Chemical structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 28075-29-8 | [2] |
| Molecular Formula | C₁₆H₁₉N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Boiling Point | 178 °C (at 10 Torr) | [2] |
| Melting Point | -75 °C | [2] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ethanol, acetone, dichloromethane | [2] |
| InChI Key | AKEGHAUFMKCWGX-UHFFFAOYSA-N |
Spectroscopic Characterization
While comprehensive, experimentally-derived spectroscopic data for this compound is not widely published in peer-reviewed literature, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. This information is vital for reaction monitoring and quality control.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the N-methyl protons.
-
Aromatic Protons (Ar-H): A complex multiplet would be expected in the range of δ 7.1-7.4 ppm, integrating to 10H, corresponding to the ten protons of the two phenyl rings.
-
Methine Proton (-CHPh₂): A triplet is anticipated around δ 4.0-4.2 ppm (1H), coupled to the adjacent methylene group.
-
Methylene Protons (-CH₂-): A multiplet is expected around δ 2.1-2.3 ppm (2H) for the methylene group adjacent to the methine carbon.
-
Methylene Protons (-CH₂N-): A triplet would likely appear around δ 2.6-2.8 ppm (2H) for the methylene group attached to the nitrogen.
-
N-Methyl Protons (-NCH₃): A singlet is expected around δ 2.3-2.5 ppm (3H).
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.
-
Aromatic Carbons: Signals for the aromatic carbons are expected in the δ 125-145 ppm region. This would include signals for the ipso-carbons and the ortho-, meta-, and para-carbons of the phenyl rings.
-
Methine Carbon (-C HPh₂): A signal is anticipated around δ 45-50 ppm.
-
Methylene Carbons (-CH₂-): The two aliphatic methylene carbons would likely appear in the δ 30-50 ppm range.
-
N-Methyl Carbon (-NCH₃): A signal for the methyl carbon attached to the nitrogen is expected around δ 35-40 ppm.
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 225.
-
Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion.
-
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the diphenylmethyl group would generate a stable diphenylmethyl cation (m/z = 167).
Synthetic Methodologies
Several synthetic routes to this compound have been developed, primarily driven by its use in pharmaceutical manufacturing. The choice of a particular method often depends on factors such as starting material availability, scalability, and environmental considerations.
Synthesis from Cinnamonitrile and Benzene
A widely cited method involves a multi-step synthesis starting from cinnamonitrile and benzene.[3] This pathway leverages classical organic reactions, including Friedel-Crafts alkylation and catalytic hydrogenation.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol Outline:
-
Friedel-Crafts Alkylation: Cinnamonitrile is reacted with an excess of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3,3-diphenylpropionitrile. The reaction is typically performed at low temperatures to control reactivity and minimize side products.
-
Causality: The Lewis acid activates the nitrile group, facilitating the electrophilic attack of the benzene ring onto the β-carbon of the cinnamonitrile.
-
-
Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then reduced to the primary amine, 3,3-diphenylpropylamine. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[3]
-
Causality: The metal catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, converting it to a primary amine.
-
-
Schiff Base Formation and Methylation: The 3,3-diphenylpropylamine is reacted with an aldehyde (such as formaldehyde) to form a Schiff base. This intermediate is then methylated, for instance with a methylating agent, to introduce the methyl group onto the nitrogen. Subsequent hydrolysis yields the final product.[3]
-
Causality: The formation of the Schiff base provides a pathway to introduce the methyl group onto the nitrogen atom through nucleophilic attack.
-
Synthesis via Demethylation
An alternative approach involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine.[4] This method is advantageous when the dimethylated precursor is readily available.
Experimental Protocol Outline:
-
Carbamate Formation: N,N-dimethyl-3,3-diphenylpropylamine is reacted with a reagent that facilitates demethylation to form a carbamate derivative.
-
Hydrolysis: The resulting carbamate is then hydrolyzed under acidic or basic conditions to yield this compound.[4]
-
Causality: This two-step process allows for the selective removal of one methyl group from the tertiary amine, providing a controlled route to the desired secondary amine.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
General Hazards: The compound may be irritating to the eyes, skin, and respiratory system.[2]
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while involving multiple steps, relies on well-established and scalable chemical transformations. A thorough understanding of its chemical properties, structural characteristics, and synthetic pathways, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceuticals like Lercanidipine. Further research into optimizing its synthesis to enhance yield and reduce environmental impact remains an area of active interest.
References
- ChemBK. This compound. [Link]
- Google Patents. CN101575297B - Preparation method of this compound.
- Google Patents. KR101029643B1 - Process for preparing this compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Parenago, O. P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 438–443. [Link]
- SIELC Technologies. This compound. [Link]
- The Royal Society of Chemistry.
- Noggle, F. T., Clark, C. R., & DeRuiter, J. (1993). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug Isomers. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 835-845. [Link]
- SciSpace.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Doc Brown's Chemistry.
- eGyanKosh.
- Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis. [Link]
Sources
An In-depth Technical Guide to (3,3-diphenylpropyl)methylamine (CAS: 28075-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-diphenylpropyl)methylamine, with the CAS number 28075-29-8, is a key organic intermediate primarily recognized for its critical role in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a propyl chain attached to a methylamine and two phenyl rings, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its significant application in drug development, with a focus on providing practical insights for laboratory and industrial settings.
Physicochemical Properties
(3,3-diphenylpropyl)methylamine is typically a colorless to pale yellow liquid with a faint odor.[1] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉N | [] |
| Molecular Weight | 225.33 g/mol | [] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Boiling Point | 178 °C at 10 Torr | [] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [] |
| Flash Point | 174.624 °C | [] |
| Refractive Index | 1.549 | [] |
| pKa | 10.48 ± 0.10 (Predicted) | [] |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) | [] |
Synthesis of (3,3-diphenylpropyl)methylamine
The synthesis of (3,3-diphenylpropyl)methylamine can be achieved through various routes. A common and efficient method involves a multi-step process starting from cinnamonitrile and benzene. This approach avoids the use of highly corrosive or hazardous reagents, making it suitable for larger-scale production.[3]
The overall synthesis workflow can be visualized as follows:
Caption: Synthesis workflow for (3,3-diphenylpropyl)methylamine.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a synthesized representation of a common method for preparing (3,3-diphenylpropyl)methylamine:[3]
Step 1: Friedel-Crafts Alkylation to form 3,3-Diphenylpropionitrile
-
To a stirred solution of cinnamonitrile in benzene, slowly add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.
-
Allow the reaction to proceed until completion, monitored by a suitable analytical technique such as thin-layer chromatography (TLC).
-
Quench the reaction mixture carefully with an aqueous acid solution.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain crude 3,3-diphenylpropionitrile, which can be purified by distillation or recrystallization.
Step 2: Catalytic Hydrogenation to form 3,3-Diphenylpropylamine
-
Dissolve 3,3-diphenylpropionitrile in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.
-
Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.[3]
-
Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.
-
Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, carefully vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3,3-diphenylpropylamine.
Step 3: Formation of (3,3-diphenylpropyl)methylamine
This step can be performed as a "one-pot" process to improve efficiency.[3]
-
To the crude 3,3-diphenylpropylamine, add a suitable aldehyde (e.g., formaldehyde) to form the corresponding Schiff base.
-
Without isolating the Schiff base, introduce a methylating agent (e.g., dimethyl sulfate or methyl iodide) to form the quaternary ammonium salt.
-
Finally, hydrolyze the quaternary ammonium salt under appropriate conditions (e.g., by heating with water or a dilute acid) to yield (3,3-diphenylpropyl)methylamine.
-
The final product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of (3,3-diphenylpropyl)methylamine, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of (3,3-diphenylpropyl)methylamine and for quantifying any related impurities. Due to the basic nature of the amine, a reversed-phase method with a suitable column and mobile phase is often used.
Illustrative HPLC Method:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for reversed-phase separation of small organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent like acetonitrile or methanol is typically effective. The pH of the aqueous phase should be controlled to ensure good peak shape for the amine.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., around 220-260 nm) is standard.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or slightly elevated (e.g., 30-40 °C) for better reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for both identification and purity assessment, particularly for volatile and semi-volatile compounds like (3,3-diphenylpropyl)methylamine.
Illustrative GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Temperature Program: A temperature gradient is used to ensure good separation of the target compound from any impurities. For example, an initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification. The molecular ion peak (m/z 225) and key fragment ions should be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of (3,3-diphenylpropyl)methylamine. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons (10H): A multiplet in the range of δ 7.1-7.4 ppm.
-
Methine Proton (1H): A triplet or multiplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene groups.
-
Methylene Protons (4H): Multiplets in the range of δ 2.0-2.8 ppm.
-
Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.
-
Amine Proton (1H): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons: Multiple signals in the range of δ 126-145 ppm.
-
Methine Carbon: A signal around δ 48-50 ppm.
-
Methylene Carbons: Signals in the range of δ 30-50 ppm.
-
Methyl Carbon: A signal around δ 33-36 ppm.
Applications in Drug Development
The primary and most well-documented application of (3,3-diphenylpropyl)methylamine is as a crucial intermediate in the synthesis of Lercanidipine.[3] Lercanidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[3]
The mechanism of action of Lercanidipine involves the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure. The unique side chain of Lercanidipine, which is introduced via the reaction with (3,3-diphenylpropyl)methylamine and a subsequent intermediate, contributes to its high lipophilicity and long duration of action.
The synthesis of Lercanidipine from (3,3-diphenylpropyl)methylamine involves its reaction with another intermediate, 1,1-dimethyl-2-chloroethanol, to form 1-[(3,3-diphenylpropyl)methylamino]-2-methyl-2-propanol. This alcohol is then esterified with a dihydropyridine carboxylic acid derivative to yield the final Lercanidipine molecule.
The logical flow from the intermediate to the final drug product is illustrated below:
Sources
N-Methyl-3,3-diphenylpropylamine hydrochloride synthesis overview
An In-depth Technical Guide to the Synthesis of N-Methyl-3,3-diphenylpropylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound hydrochloride (Chemical Formula: C₁₆H₂₀ClN) is a critical intermediate in the field of pharmaceutical synthesis.[1] Its molecular structure features a diphenylpropyl backbone, a foundational element for a range of pharmacologically active molecules. The principal application of this compound is as a key precursor in the manufacturing of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Beyond this, it serves as an intermediate in the development of novel therapeutics, including SNRI-NMDA antagonists and neuroprotectants, highlighting its versatility in medicinal chemistry.[1][3]
This guide provides a comprehensive exploration of the primary synthetic routes for this compound hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering a detailed analysis of methodologies, mechanistic insights, and practical protocols to facilitate informed decisions in a laboratory or manufacturing setting.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound hydrochloride can be approached through several distinct pathways. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. The primary routes involve either the formation of the N-methyl bond onto a pre-existing 3,3-diphenylpropylamine framework or the construction of the entire molecule from more fundamental precursors.
Here, we dissect three predominant and field-proven strategies:
-
Reductive Amination: A direct and efficient one-pot method reacting 3,3-diphenylpropanal with methylamine.
-
Two-Step N-Alkylation via Formamide: A controlled method that avoids the common issue of over-alkylation by first forming an amide, followed by reduction.
-
Demethylation of a Tertiary Amine: An alternative route that begins with N,N-dimethyl-3,3-diphenylpropylamine and selectively removes one methyl group.
-
Multi-Step Synthesis from Cinnamonitrile: A foundational approach suitable for large-scale production, building the molecule from basic chemical feedstocks.
Strategy 1: Reductive Amination of 3,3-Diphenylpropanal
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high degree of control.[4] This pathway involves the in situ formation and reduction of an imine intermediate, directly yielding the desired N-methylated product from a carbonyl precursor.[1][5]
Chemical Principle & Rationale
The process begins with the nucleophilic attack of methylamine on the aldehyde group of 3,3-diphenylpropanal, forming a hemiaminal which then dehydrates to an imine (Schiff base). A mild, selective reducing agent, introduced into the same reaction vessel, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding this compound.[4]
The key to this method's success lies in the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[6] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) over the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct. This selectivity is crucial for achieving a high yield of the target amine.[5]
Experimental Protocol
-
Reaction Setup: To a stirred solution of 3,3-diphenylpropanal (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol (1.0 M) at 0 °C, add methylamine (3-10 eq., often as a solution in a solvent).[6]
-
Imine Formation: Allow the mixture to stir for 15-30 minutes at 0 °C to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 2.0 eq.) portion-wise to the mixture, ensuring the temperature remains controlled.[6]
-
Reaction Progression: Warm the reaction mixture to room temperature and continue stirring for 3-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase three times with ethyl acetate.[6]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation: Dissolve the crude product in ethyl acetate and add a solution of HCl in ether or ethanol until precipitation is complete. Filter the resulting solid and wash with cold ether to obtain this compound hydrochloride.
Strategy 2: N-Alkylation via Formamide Intermediate
Direct alkylation of a primary amine with a methylating agent like methyl iodide often leads to poor selectivity, producing significant amounts of the di-methylated tertiary amine.[5][7] To circumvent this, a two-step approach involving the formation and subsequent reduction of an N-formyl amide provides a highly controlled route to the desired mono-methylated product.[2]
Chemical Principle & Rationale
This method first protects the amine's reactivity by converting it into a less nucleophilic amide. 3,3-diphenylpropylamine is reacted with a formylating agent, such as ethyl formate, to produce N-formyl-3,3-diphenylpropylamine. The resulting formamide is a stable intermediate that can be purified before the final reduction step.
The amide is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).[6] These reagents are capable of reducing the amide carbonyl group completely to a methylene group (-CH₂-), yielding the target N-methyl secondary amine with high selectivity.
Experimental Protocol
-
Formylation: Reflux a mixture of 3,3-diphenylpropylamine (1.0 eq.) and an excess of ethyl formate (which can also serve as the solvent) for 12-24 hours. Monitor the reaction for the disappearance of the starting amine.
-
Isolation of Formamide: After the reaction is complete, evaporate the excess ethyl formate under reduced pressure to obtain the crude N-formyl-3,3-diphenylpropylamine, which can be purified by chromatography or recrystallization if necessary.
-
Reduction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq.) in an anhydrous ether solvent like THF at 0 °C.[6]
-
Amide Addition: Add a solution of the N-formyl-3,3-diphenylpropylamine (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reduction Reaction: After the addition is complete, heat the mixture to reflux for 2-6 hours.[6]
-
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (1 vol eq. to LiAlH₄), 15% aqueous NaOH (1 vol eq.), and then water again (3 vol eq.). Stir until a granular precipitate forms.
-
Isolation and Salt Formation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil is then converted to its hydrochloride salt as described in Strategy 1.
Strategy 3: Demethylation of N,N-dimethyl-3,3-diphenylpropylamine
In some synthetic schemes, the tertiary amine, N,N-dimethyl-3,3-diphenylpropylamine, may be more readily accessible than the primary amine. In such cases, a selective demethylation provides an elegant route to the target secondary amine.
Chemical Principle & Rationale
The von Braun reaction is a classic method for the demethylation of tertiary amines. The reaction proceeds by treating the tertiary amine with a reagent like ethyl chloroformate.[2] This results in the cleavage of a methyl-C bond and the formation of a carbamate intermediate. The carbamate is then subjected to hydrolysis, typically under acidic conditions, which cleaves the carbamate group and liberates the secondary amine.[2] This method is advantageous for its mild conditions and high yields, making it suitable for industrial-scale production.[2]
Experimental Protocol (Based on Patent KR101029643B1)
-
Carbamate Formation: Dissolve N,N-dimethyl-3,3-diphenylpropylamine (1.0 eq.) in a solvent such as toluene. Add ethyl chloroformate (2-5 eq.) and heat the mixture to reflux for several hours until the starting material is consumed.[2]
-
Isolation of Carbamate: Cool the reaction mixture and wash with water and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude carbamate derivative.
-
Hydrolysis: Treat the carbamate intermediate with a mixture of acetic acid and hydrochloric acid.[2] Heat the mixture to reflux to effect hydrolysis.
-
Isolation: After cooling, neutralize the reaction mixture with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent like ether.[2]
-
Purification and Salt Formation: Dry and concentrate the organic extracts. The resulting crude this compound is then purified and converted to its hydrochloride salt as previously described.
Strategy 4: Multi-Step Synthesis from Cinnamonitrile
This approach builds the molecular skeleton from fundamental starting materials, making it a cost-effective option for large-scale industrial synthesis.[8]
Chemical Principle & Rationale
The synthesis begins with a Friedel-Crafts alkylation reaction between cinnamonitrile and benzene, catalyzed by a Lewis acid, to form 3,3-diphenylpropionitrile.[1][8] The nitrile group is then reduced to a primary amine (3,3-diphenylpropylamine) via catalytic hydrogenation.[8] The final N-methylation step can be achieved using a "one-pot" procedure where the primary amine is condensed with an aldehyde to form a Schiff base, which is subsequently methylated and hydrolyzed to yield the final product. This integrated approach simplifies the overall process, reduces waste, and lowers equipment investment.[8]
Experimental Protocol Outline (Based on Patent CN101575297B)
-
Friedel-Crafts Alkylation: React cinnamonitrile with an excess of benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to synthesize 3,3-diphenylpropionitrile.[8]
-
Hydrogenation: Reduce the resulting nitrile using catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) to obtain 3,3-diphenylpropylamine.[8]
-
One-Pot N-Methylation:
-
Dissolve the 3,3-diphenylpropylamine in a suitable solvent and react with an aldehyde (e.g., formaldehyde) to form the Schiff base.
-
Introduce a methylating agent to form the quaternary ammonium salt.
-
Hydrolyze the salt in situ to yield the crude this compound.[8]
-
-
Purification and Salt Formation: Purify the crude product by distillation under reduced pressure and subsequently convert it to the hydrochloride salt, which can be further purified by recrystallization to yield needle-like crystals with a melting point of 166-168 °C.[8]
Comparative Data of Synthetic Routes
| Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages |
| 1. Reductive Amination | 3,3-Diphenylpropanal, Methylamine | NaBH(OAc)₃ | High efficiency, one-pot procedure, good selectivity.[4] | Requires synthesis of the aldehyde precursor. |
| 2. N-Alkylation via Formamide | 3,3-Diphenylpropylamine | Ethyl Formate, LiAlH₄ | Excellent control, avoids over-alkylation.[2] | Two distinct steps, requires potent (and hazardous) reducing agents. |
| 3. Demethylation | N,N-dimethyl-3,3-diphenylpropylamine | Ethyl Chloroformate | High yield and purity, mild conditions.[2] | Requires the tertiary amine as a starting material. |
| 4. From Cinnamonitrile | Cinnamonitrile, Benzene | AlCl₃, H₂/Catalyst | Cost-effective for large scale, starts from basic materials.[8] | Multi-step process with more complex unit operations. |
Conclusion
The synthesis of this compound hydrochloride can be accomplished through several robust and validated chemical pathways. The selection of an optimal route is a strategic decision guided by the specific constraints and objectives of the project.
-
For laboratory-scale synthesis and rapid access , Reductive Amination (Strategy 1) offers an elegant and efficient one-pot solution, provided the aldehyde precursor is available.
-
For achieving the highest degree of control and purity , the N-Alkylation via Formamide (Strategy 2) is superior, as it effectively prevents the formation of over-alkylated byproducts.
-
When the corresponding tertiary amine is the more accessible starting material, Demethylation (Strategy 3) provides a high-yield and industrially viable alternative.
-
For large-scale, cost-driven manufacturing , building the molecule from fundamental precursors like cinnamonitrile (Strategy 4) is the most economically sound approach.
Each method presents a unique set of advantages and challenges. A thorough understanding of the underlying chemical principles and experimental nuances detailed in this guide will empower researchers and development professionals to successfully synthesize this valuable pharmaceutical intermediate.
References
- Smolecule. (2024, April 15). Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8.
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- The Royal Society of Chemistry. (n.d.).
- ChemBK. (2024, April 9). This compound.
- ChemicalBook. (2025, July 14). This compound.
- Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.
- Master Organic Chemistry. (2017, September 1).
- GalChimia. (2010, March 1).
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. This compound | 28075-29-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 8. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of N-Methyl-3,3-diphenylpropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-3,3-diphenylpropylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of biologically active compounds. This guide provides a comprehensive analysis of this chemical class, with a primary focus on the archetypal analgesic, Nefopam. We will delve into the complex pharmacology, structure-activity relationships (SAR), and the critical experimental protocols used to evaluate these derivatives. The narrative will bridge fundamental chemical principles with their translational implications in drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.
Introduction: The Significance of the Diphenylpropylamine Scaffold
The diphenylpropylamine framework is a versatile chemical motif that has given rise to numerous compounds with significant effects on the central nervous system (CNS).[1] Its inherent structural features—a flexible propyl chain, two bulky phenyl rings, and a secondary amine—allow for a diverse range of interactions with biological targets. The most prominent member of this class is Nefopam, a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[2] Unlike traditional analgesics, Nefopam and its derivatives exhibit a unique polypharmacological profile, making them a subject of continuous research and development.[3][4] This guide will explore the multifaceted biological activities of this class, from well-established analgesic effects to emerging therapeutic potentials.
Core Pharmacology of this compound Derivatives
The biological activity of this compound derivatives is complex and not yet fully elucidated. However, extensive research has identified several key mechanisms of action, primarily centered around the modulation of neurotransmitter systems and ion channels.
Monoamine Reuptake Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of monoamine reuptake.[3] Specifically, they can act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[2] By blocking the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration in the synapse, thereby enhancing their signaling. This action is believed to be a major contributor to the analgesic effects of Nefopam, as it modulates descending pain pathways.[5]
This mechanism is shared with some classes of antidepressants, which has led to the investigation of this compound derivatives for mood disorders.[6] The relative potency for each of the monoamine transporters can be tuned by structural modifications, allowing for the development of compounds with selective or dual inhibitory profiles.[7]
Ion Channel Modulation
In addition to their effects on neurotransmitter reuptake, this compound derivatives have been shown to interact with voltage-gated ion channels.[3]
-
Sodium Channels: Nefopam has been demonstrated to block voltage-sensitive sodium channels.[8] This action reduces neuronal excitability and the propagation of pain signals, contributing to its analgesic and potential anticonvulsant properties.[5][8]
-
Calcium Channels: These compounds can also inhibit calcium influx through voltage-sensitive calcium channels.[5][9] This reduction in intracellular calcium can, in turn, modulate downstream signaling pathways, including those involving the NMDA receptor and the formation of cyclic GMP (cGMP).[5][9]
This dual action on monoamine reuptake and ion channels distinguishes this compound derivatives from many other classes of analgesics and CNS-active drugs.[3]
Other Potential Mechanisms
Research suggests that the biological activity of these derivatives may extend beyond monoamine reuptake and ion channel modulation. Some studies have pointed to anticholinergic effects, which may contribute to their overall pharmacological profile.[3] The complex interplay of these different mechanisms likely accounts for the unique therapeutic effects and side-effect profiles observed with compounds like Nefopam.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights into how modifications to the core scaffold can influence potency, selectivity, and pharmacokinetic properties.
The Core Scaffold
The this compound scaffold consists of several key features that can be modified:
-
The two phenyl rings
-
The propyl chain
-
The N-methyl group
Modifications at these positions can dramatically alter the compound's interaction with its biological targets. For example, the introduction of substituents on the phenyl rings can affect binding affinity for monoamine transporters.[10] Similarly, alterations to the propyl chain length or the N-methyl group can influence potency and selectivity.[11]
Case Study: Nefopam Analogues
Recent research into Nefopam analogues has highlighted the importance of the N-substituent. The synthesis of derivatives with N-alkyl-guanidine moieties was explored to increase hydrophilicity and potentially shift analgesic effects toward the periphery by limiting blood-brain barrier penetration.[11][12] While these modifications did reduce CNS penetration, they also led to a decrease in potency for noradrenaline reuptake inhibition.[12] In contrast, an ester derivative retained potent noradrenaline reuptake inhibition without the α₁-adrenoceptor antagonist activity seen in the parent compound, suggesting a path to an improved side-effect profile.[12]
These examples underscore the delicate balance that must be achieved when modifying the this compound scaffold to optimize therapeutic activity while minimizing off-target effects.
Experimental Evaluation Protocols
The characterization of this compound derivatives requires a combination of in vitro and in vivo assays to elucidate their mechanism of action and therapeutic potential.
In Vitro Assays
4.1.1. Monoamine Transporter Binding and Uptake Assays
These assays are crucial for quantifying the interaction of the derivatives with serotonin, norepinephrine, and dopamine transporters.
-
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Incubation: Incubate the membrane preparations with a known radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
-
Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Culture cells stably expressing the desired monoamine transporter.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate uptake.
-
Termination of Uptake: After a defined incubation period, terminate the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.[13]
-
4.1.2. Ion Channel Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.
-
Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Isolate or culture cells expressing the ion channel of interest (e.g., voltage-gated sodium channels).
-
Patching: Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Recording: Rupture the cell membrane to achieve the whole-cell configuration and record ionic currents in response to voltage steps.
-
Compound Application: Perfuse the cells with varying concentrations of the test compound.
-
Data Analysis: Measure the effect of the compound on the current amplitude and kinetics to determine its inhibitory or modulatory effects.
-
In Vivo Models
Animal models are essential for evaluating the analgesic and other CNS effects of this compound derivatives in a whole-organism context.
4.2.1. Models of Nociceptive Pain
These models assess the efficacy of compounds against acute pain.
-
Protocol: Tail-Flick Test
-
Acclimation: Acclimate the animal (e.g., mouse or rat) to the testing apparatus.
-
Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect.[14]
-
-
Protocol: Writhing Test
-
Compound Administration: Administer the test compound to the animal (e.g., mouse).
-
Induction of Writhing: After a set period, inject an irritant (e.g., acetic acid) into the peritoneal cavity.[14]
-
Observation: Observe the animal and count the number of writhes (a characteristic stretching behavior) over a defined period.
-
Data Analysis: A reduction in the number of writhes compared to a vehicle-treated control group indicates analgesia.[14]
-
4.2.2. Models of Neuropathic Pain
These models are used to evaluate efficacy against chronic pain states.
-
Protocol: Chronic Constriction Injury (CCI) Model
-
Surgical Procedure: Surgically place loose ligatures around the sciatic nerve of an anesthetized rat.
-
Development of Hypersensitivity: Allow several days for the animal to develop signs of neuropathic pain, such as thermal hyperalgesia and mechanical allodynia.
-
Behavioral Testing: Measure the animal's withdrawal threshold to thermal or mechanical stimuli.
-
Compound Administration: Administer the test compound and re-evaluate the withdrawal thresholds.
-
Data Analysis: An increase in the withdrawal threshold indicates an anti-hyperalgesic or anti-allodynic effect.
-
Data Summary
The following table summarizes the key pharmacological properties of Nefopam, the most well-characterized this compound derivative.
| Parameter | Value/Effect | Reference |
| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor | [2][3] |
| Voltage-gated Sodium Channel Blocker | [5][8] | |
| Voltage-gated Calcium Channel Blocker | [5][9] | |
| Primary Indication | Moderate to severe pain | [2] |
| Pharmacokinetics | ||
| Protein Binding | ~73% | [2] |
| Metabolism | Hepatic (N-demethylation) | [2] |
| Terminal Half-life | 3 to 8 hours | [2] |
| Common Adverse Effects | Nausea, dizziness, sweating, tachycardia | [3][15] |
Future Directions and Therapeutic Potential
The unique polypharmacology of this compound derivatives presents both opportunities and challenges for future drug development.
-
Improved Analgesics: There is significant potential to develop new analgesics with improved side-effect profiles by fine-tuning the selectivity for monoamine transporters and ion channels.[12]
-
Neuropathic Pain: The dual mechanism of action, targeting both monoamine pathways and ion channels, makes these compounds particularly promising for the treatment of neuropathic pain.[5]
-
Other CNS Disorders: Given their effects on monoamine systems, there is a rationale for exploring the therapeutic potential of these derivatives in other CNS disorders, such as depression and Parkinson's disease.[16]
-
Anticonvulsant Activity: The ability to block voltage-gated sodium channels suggests that some derivatives may have utility as anticonvulsants.[8]
Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and leveraging this knowledge to design next-generation therapeutics with enhanced efficacy and safety.
Conclusion
The this compound scaffold is a rich source of pharmacologically active compounds with a complex and fascinating mechanism of action. Led by the example of Nefopam, this class of molecules holds significant promise for the development of novel therapeutics for pain and other CNS disorders. A thorough understanding of their pharmacology, structure-activity relationships, and appropriate experimental evaluation is critical for unlocking their full therapeutic potential.
References
- Nefopam - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nefopam]
- Kim, K. H., Abdi, S. (2014). Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 27(2), 103–111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3990817/]
- What is the mechanism of Nefopam Hydrochloride? - Patsnap Synapse. (2024). [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-nefopam-hydrochloride-1707170707070]
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-1819-3_18]
- Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service. (2024). [URL: https://www.sps.nhs.uk/articles/use-of-nefopam-for-chronic-pain/]
- Common questions about nefopam - NHS. [URL: https://www.nhs.uk/medicines/nefopam/common-questions-about-nefopam/]
- Puech, A. J., et al. (2004). Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Brain Research, 1013(2), 249–255. [URL: https://pubmed.ncbi.nlm.nih.gov/15207590/]
- Lefevre-Borg, F., et al. (1998). Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels. Neuropharmacology, 37(2), 225–232. [URL: https://pubmed.ncbi.nlm.nih.gov/9681938/]
- Tiglis, M., et al. (2018). Nefopam and its Role in Modulating Acute and Chronic Pain. REV.CHIM.(Bucharest), 69(10), 2877-2880. [URL: https://www.researchgate.
- Screening Methods for Analgesic Agents - Pharmacognosy - Pharmacy 180. [URL: https://pharma180.com/screening-methods-for-analgesic-agents/]
- Synthetic Analgesics Diphenylpropylamines Paul AJ Janssen - UTN. [URL: https://utn.edu.mx/sinteticos-analgesicos-difenilpropilaminas-paul-aj-janssen/]
- LABORATORY MODELS FOR SCREENING ANALGESICS | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/LABORATORY-MODELS-FOR-SCREENING-ANALGESICS-Berge/0d8e2b8f8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e]
- Screening Methods of Analgesics Agents... | PDF - Slideshare. [URL: https://www.slideshare.net/mobile/abhishekvyas2/screening-methods-of-analgesics-agents]
- N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 - Smolecule. (2024). [URL: https://www.smolecule.com/cas-29768-15-8-n-methyl-3-3-diphenyl-propylamine-hydrochloride.html]
- Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkat USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/1/202512420/]
- Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. ResearchGate. [URL: https://www.researchgate.
- Analgesic screening methods | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/analgesic-screening-methods/251347629]
- Li, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [URL: https://pubmed.ncbi.nlm.nih.gov/34796791/]
- Frouni, I., et al. (2022). Monoamine Reuptake Inhibitors in Parkinson's Disease. Parkinson's Disease, 2022, 1–28. [URL: https://core.ac.uk/display/555890737]
- Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749–761. [URL: https://pubmed.ncbi.nlm.nih.gov/18463576/]
- Nefopam | C17H19NO | CID 4450 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nefopam]
- This compound suppliers UK. [URL: https://www.chem-inc.com/n-methyl-3-3-diphenylpropylamine-uk]
- Process for preparing this compound - Google Patents. [URL: https://patents.google.
- de Castro Barbosa, M. L., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(12), 22164–22184. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273415/]
- Kim, H. J., et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Synapse, 63(10), 889–897. [URL: https://pubmed.ncbi.nlm.nih.gov/19533669/]
- N-Methyl-PPPA - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Methyl-PPPA]
- 3,3-Diphenylpropylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/3,3-Diphenylpropylamine]
- This compound - ChemBK. (2024). [URL: https://www.chembk.com/en/chem/N-methyl-3%2C3-diphenylpropylamine]
- Monoamine reuptake inhibitors: Highlights of recent research developments. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1000889X]
- Kim, H. J., et al. (2009). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Synapse, 63(10), 889–897. [URL: https://www.researchgate.net/publication/26590823_N-Methyl_Amine-substituted_Fluoxetine_Derivatives_New_Dopamine_Transporter_Inhibitors]
- Singh, S., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 119–122. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401673/]
- Nefopam Hydrochloride | C17H20ClNO | CID 155290 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nefopam-hydrochloride]
- Madsen, U., et al. (1995). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 38(22), 4367–4377. [URL: https://pubmed.ncbi.nlm.nih.gov/7473556/]
Sources
- 1. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 2. Nefopam - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Common questions about nefopam - NHS [nhs.uk]
- 16. files01.core.ac.uk [files01.core.ac.uk]
N-Methyl-3,3-diphenylpropylamine mechanism of action in CNS
An In-Depth Technical Guide to Elucidating the CNS Mechanism of Action of N-Methyl-3,3-diphenylpropylamine
Abstract
This compound is a synthetic compound with a structural backbone suggestive of psychoactive potential within the central nervous system (CNS). While direct research on this specific molecule is limited, its core 3,3-diphenylpropylamine structure is shared by a class of compounds known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This guide provides a comprehensive framework for the systematic investigation of this compound's mechanism of action. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to in vivo validation. The methodologies described herein are grounded in established pharmacological principles and are designed to produce a robust and translatable dataset for understanding the neuropharmacological profile of this compound.
Introduction and Structural Hypothesis
This compound is a tertiary amine featuring a diphenylpropyl scaffold. This chemical motif is notably present in a variety of CNS-active agents, including certain atypical dopamine reuptake inhibitors. The presence of the N-methyl group and the diphenyl moiety suggests a high likelihood of interaction with monoamine transporters, which are critical regulators of synaptic neurotransmission.
Our primary working hypothesis is that this compound functions as a monoamine reuptake inhibitor, with a potential selectivity profile for DAT, NET, and/or SERT. This action would lead to an increase in the synaptic concentration of these neurotransmitters, thereby exerting a stimulant or mood-altering effect. The subsequent sections of this guide detail the experimental cascade required to rigorously test this hypothesis.
In Vitro Characterization: Transporter Binding and Function
The initial phase of investigation focuses on quantifying the direct interaction of this compound with its putative molecular targets in a controlled, cell-free or cell-based environment.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the unlabeled test compound.
Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rodent striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound for each transporter. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile for this compound
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 50 |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 150 |
| Serotonin Transporter (SERT) | [³H]citalopram | 800 |
This table presents hypothetical data for illustrative purposes.
Neurotransmitter Uptake Assays
While binding assays measure affinity, neurotransmitter uptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport.
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.
-
Incubation: Incubate for a short period at 37°C.
-
Termination of Uptake: Terminate the reaction by rapid filtration, similar to the binding assay.
-
Scintillation Counting and Data Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes and calculate the IC50 value (the concentration of the compound that inhibits 50% of the uptake).
Diagram 1: Workflow for In Vitro Characterization
Caption: Workflow for in vitro binding and uptake assays.
In Vivo Confirmation: Neurochemical and Behavioral Effects
Following in vitro characterization, it is crucial to assess the effects of this compound in a living organism to understand its integrated physiological and behavioral consequences.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in specific brain regions of awake, freely moving animals. This allows for a direct assessment of the impact of this compound on synaptic neurotransmitter concentrations.
Experimental Protocol: In Vivo Microdialysis in Rodents
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens for dopamine).
-
Recovery: The animal is allowed to recover from surgery.
-
Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline samples of the dialysate are collected.
-
Drug Administration: this compound is administered (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Dialysate samples are continuously collected at regular intervals.
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage of the baseline levels.
Behavioral Pharmacology
Behavioral assays in rodents are used to characterize the functional output of the neurochemical changes induced by this compound.
-
Locomotor Activity: Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine signaling. Animals are placed in an open-field arena equipped with infrared beams to track their movement after drug administration.
-
Drug Discrimination: This assay assesses the subjective effects of a drug. Animals are trained to press one of two levers to receive a reward, depending on whether they have been administered a known psychostimulant (e.g., cocaine) or saline. The lever they choose after being given this compound indicates whether it has similar subjective effects to the training drug.
Diagram 2: Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Conclusion
The systematic approach outlined in this guide, progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, provides a robust framework for elucidating the CNS mechanism of action of this compound. Based on its structural characteristics, it is hypothesized that this compound will exhibit activity as a monoamine reuptake inhibitor. The successful execution of these experiments will not only test this hypothesis but also provide a detailed pharmacological profile, which is essential for understanding its potential therapeutic or abuse liability. This comprehensive characterization is a critical step in the translation of basic neuropharmacological findings to clinical and regulatory contexts.
References
- Title: Principles of Radioligand Binding Assays Source: In Basic and Clinical Pharmacology URL:[Link]
- Title: In Vivo Microdialysis of Neurotransmitters Source:N
- Title: The Use of Locomotor Activity as a Behavioral Endpoint in Preclinical Safety Pharmacology Studies Source:Journal of Pharmacological and Toxicological Methods URL:[Link]
- Title: Drug Discrimination in Animals Source: In Methods of Behavior Analysis in Neuroscience URL:[Link]
A Spectroscopic Guide to N-Methyl-3,3-diphenylpropylamine: Elucidating Molecular Structure Through NMR, IR, and MS Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3,3-diphenylpropylamine is a secondary amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmacologically active molecules. Its structural elucidation is a critical step in ensuring the purity and identity of synthesized materials, a cornerstone of chemical research and drug development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings of each technique and meticulously interpreting the spectral data, this document aims to serve as an authoritative resource for scientists engaged in the characterization of this and similar molecules.
The structural integrity of a molecule is paramount in the pharmaceutical sciences, where even minor impurities can have significant biological consequences. Spectroscopic methods provide a non-destructive and highly informative means of verifying molecular structure. This guide will not only present the data but also explain the rationale behind the experimental choices and the logic of spectral interpretation, empowering researchers to confidently identify and characterize this compound.
The Molecular Blueprint: Structure of this compound
Before delving into the spectroscopic data, it is essential to visualize the molecule's structure. This compound consists of a propyl chain with two phenyl groups attached to the third carbon and a methylamino group at the first carbon.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Proton and Carbon Environments
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integration of the signals, one can deduce the connectivity of atoms and the electronic environment of the nuclei.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Sample Preparation: A standard protocol for preparing an NMR sample of an amine like this compound involves dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would otherwise obscure the analyte's signals. The solution should be filtered to remove any particulate matter that could degrade the spectral resolution.
Instrumentation and Parameters: High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans and often a higher concentration of the sample are required.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound hydrochloride in CDCl₃ at 400 MHz displays distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.64 | broad | 2H | N-H₂⁺ (amine salt) |
| 7.18 - 7.29 | multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| 4.08 | triplet | 1H | CH (methine) |
| 2.83 | multiplet | 2H | CH₂ |
| 2.64 | multiplet | 2H | CH₂ |
| 2.54 | doublet | 3H | N-CH₃ |
Table 1: ¹H NMR data for this compound hydrochloride in CDCl₃.[1]
Interpretation:
-
Aromatic Protons (7.18 - 7.29 ppm): The complex multiplet in this region, integrating to 10 protons, is characteristic of the two phenyl groups. The overlapping signals arise from the slightly different electronic environments of the ortho, meta, and para protons.
-
Methine Proton (4.08 ppm): The triplet signal corresponds to the single proton on the carbon atom bonded to the two phenyl groups. The triplet multiplicity indicates coupling to the adjacent methylene (CH₂) group.
-
Methylene Protons (2.83 and 2.64 ppm): These multiplets represent the two methylene groups of the propyl chain. Their distinct chemical shifts are due to their different proximities to the electron-withdrawing phenyl and amino groups.
-
N-Methyl Protons (2.54 ppm): The doublet signal integrating to three protons is a clear indication of the methyl group attached to the nitrogen atom. The doublet splitting arises from coupling with the proton on the nitrogen.
-
Amine Protons (9.64 ppm): The broad signal at a downfield chemical shift is characteristic of the acidic protons of the ammonium salt. The broadness is a result of chemical exchange and quadrupolar relaxation of the nitrogen atom.
¹³C NMR Spectral Data and Interpretation
While an experimental ¹³C NMR spectrum for this compound was not directly available, the spectrum of the closely related primary amine, 3,3-diphenylpropylamine, provides valuable insight into the expected chemical shifts for the carbon skeleton. The presence of the N-methyl group in the target molecule will primarily affect the chemical shifts of the carbons closest to the nitrogen atom.
Expected Chemical Shifts for this compound: Based on the known effects of N-methylation and the data for 3,3-diphenylpropylamine, the following are the anticipated ¹³C NMR chemical shifts:
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| Quaternary Phenyl Carbons | ~145 |
| Aromatic CH Carbons | ~126-129 |
| Methine Carbon (C3) | ~49 |
| Methylene Carbon (C2) | ~35 |
| Methylene Carbon (C1) | ~48-52 |
| N-Methyl Carbon | ~34-38 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Causality of Chemical Shifts:
-
The aromatic carbons resonate in the typical downfield region of 120-150 ppm.
-
The methine carbon (C3) , attached to two phenyl groups, is significantly deshielded.
-
The methylene carbons (C1 and C2) will have distinct chemical shifts due to the influence of the nitrogen and the diphenylmethyl group, respectively.
-
The N-methyl carbon is expected to appear in the range of 34-38 ppm, a characteristic region for methyl groups attached to nitrogen.
Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrational Frequencies
IR spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for qualitative analysis.
Experimental Protocol: Acquiring an IR Spectrum
A common method for obtaining the IR spectrum of a liquid sample like this compound is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where the sample is placed directly onto a crystal surface. A background spectrum is first recorded and then subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3500 | N-H stretch | Secondary amine |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2800-3000 | C-H stretch | Aliphatic |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |
| ~1150-1250 | C-N stretch | Amine |
| ~690-770 | C-H out-of-plane bend | Monosubstituted benzene |
Table 3: Predicted characteristic IR absorption frequencies for this compound.
Interpretation of Key Bands:
-
N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ is a hallmark of a secondary amine. Its presence would confirm the N-H bond.
-
Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹ indicate the presence of C-H bonds on the phenyl rings.
-
Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹ are due to the C-H bonds of the propyl and methyl groups.
-
Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region and provides further evidence for the amine functionality.
-
Aromatic C-H Bending: Strong bands in the 690-770 cm⁻¹ range are indicative of the out-of-plane bending of the C-H bonds on the monosubstituted phenyl rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, valuable information about its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam. This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species. These ions are then separated by their m/z ratio and detected.
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment Ion |
| 226 | [M+H]⁺ (protonated molecule) |
| 167 | [C₁₃H₁₁]⁺ (diphenylmethyl cation) |
| 58 | [C₃H₈N]⁺ |
Table 4: Key ions observed in the mass spectrum of this compound.[1]
Interpretation and Fragmentation Pathway: The observation of a protonated molecule at m/z 226 [M+H]⁺ confirms the molecular weight of the free base as 225 g/mol . The fragmentation of the molecular ion provides structural clues.
Figure 2: Proposed fragmentation pathways of this compound.
-
Formation of the Diphenylmethyl Cation (m/z 167): A major fragmentation pathway involves the cleavage of the C2-C3 bond (β-cleavage relative to the nitrogen), leading to the loss of a neutral aminopropyl radical and the formation of the highly stable diphenylmethyl cation (tropylium-like structure). The high intensity of this peak is a testament to the stability of this carbocation.
-
Formation of the m/z 58 Fragment: Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom (C1-C2 bond), results in the formation of an iminium ion with an m/z of 58. This is a common fragmentation pattern for N-alkylamines.
Conclusion
The comprehensive analysis of the NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum clearly delineates the different proton environments, while the predicted ¹³C NMR spectrum offers a complementary view of the carbon framework. The characteristic IR absorption bands, though predicted, align with the known frequencies for the functional groups present in the molecule. Finally, the mass spectrum confirms the molecular weight and reveals logical fragmentation pathways that are consistent with the proposed structure.
This in-depth guide, by integrating experimental data with theoretical principles and reasoned interpretation, serves as a valuable resource for researchers and scientists. The methodologies and analytical logic presented herein are not only applicable to this compound but can also be extended to the structural elucidation of a wide range of organic molecules, thereby upholding the principles of scientific integrity and accuracy in chemical research and development.
References
- Google Patents. (n.d.). Preparation method of this compound.
Sources
An In-depth Technical Guide to the Solubility and Stability of N-Methyl-3,3-diphenylpropylamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability of N-Methyl-3,3-diphenylpropylamine (CAS No. 28075-29-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding the physicochemical properties of this molecule is paramount for researchers, scientists, and drug development professionals to ensure consistent performance in synthetic applications, enable robust formulation design, and meet stringent regulatory standards. This document details the known solubility profile, provides validated protocols for quantitative solubility determination, and outlines a systematic approach to evaluating chemical stability through forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. The insights and methodologies presented herein are designed to facilitate the development of stable, safe, and effective drug substances and products.
Introduction to this compound
This compound is a secondary amine distinguished by a propyl chain with two phenyl substituents at the 3-position. Its molecular structure confers a unique combination of lipophilicity and basicity, making it a valuable building block in medicinal chemistry. It is notably used as an intermediate in the synthesis of neuroprotectants and other pharmacologically active agents, including the antihypertensive drug Lercanidipine.[2][3]
In the pharmaceutical development lifecycle, two of the most fundamental characteristics of an active pharmaceutical ingredient (API) or intermediate are its solubility and stability. Solubility directly influences bioavailability, dissolution rates, and the feasibility of liquid formulations. Stability, the capacity of the compound to remain within its established specifications over time, is critical for ensuring patient safety, product efficacy, and defining shelf-life.[4][5] This guide provides the foundational knowledge and actionable protocols to thoroughly characterize these critical attributes for this compound.
Physicochemical Characterization
A baseline understanding of the physicochemical properties of this compound is essential for predicting its behavior. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28075-29-8 | [6] |
| Molecular Formula | C₁₆H₁₉N | [6][7] |
| Molecular Weight | 225.33 g/mol | [6][] |
| Appearance | Clear, colorless to pale yellow oil or white crystals | [6][7][] |
| Boiling Point | 347.4°C at 760 mmHg | [6][] |
| Density | 0.988 g/cm³ | [6][] |
| Flash Point | 164.5°C | [6] |
| Vapor Pressure | 0 mmHg at 25°C | [6] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure: the two large, nonpolar phenyl groups render the molecule highly lipophilic, while the secondary amine provides a basic center capable of protonation, which can enhance solubility in acidic aqueous media.
Experimental Solubility Data
Qualitative solubility data has been reported in various solvents. The compound exhibits poor aqueous solubility but is soluble in a range of common organic solvents.
| Solvent | Reported Solubility | Source(s) |
| Water | Insoluble | [1] |
| Chloroform | Slightly Soluble | [6][7][] |
| Ethyl Acetate | Slightly Soluble | [6][7][] |
| Ethanol | Soluble | [7] |
| Acetone | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
Protocol for Quantitative Solubility Assessment (Shake-Flask Method)
To move beyond qualitative descriptions, a quantitative determination of solubility is necessary for development purposes. The shake-flask method is a well-established, reliable technique for this assessment.
Causality and Rationale: This protocol is designed to achieve a thermodynamic equilibrium between the solid state of the compound and its dissolved state in the solvent, ensuring the measured concentration represents the true saturation solubility. Temperature control is critical as solubility is temperature-dependent. The use of a stability-indicating analytical method for quantification ensures that the measurement reflects the intact compound and not its degradants.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., purified water, pH-buffered solutions, organic solvents). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or rotator (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating analytical method, such as the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method described for this compound.[9]
-
Calculation: Calculate the saturation solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chemical Stability Profile
Evaluating the chemical stability of a pharmaceutical intermediate is a non-negotiable step in drug development. It identifies potential degradation pathways and products, which informs manufacturing process controls, packaging selection, and storage conditions.[5][10]
Regulatory Framework: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment. As mandated by ICH guideline Q1A, these studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[4][11][12] The objectives are to:
-
Identify likely degradation products.[12]
-
Demonstrate the specificity and stability-indicating nature of analytical methods.[4][13]
Predicted Degradation Pathways
As a secondary amine, this compound is susceptible to specific modes of degradation:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, potentially forming N-oxides or other oxidative products. Amines are known to be susceptible to electron transfer oxidation.[13] The presence of atmospheric oxygen or residual peroxides can initiate this process.
-
N-Dealkylation: Metabolic studies of similar secondary amines show that N-dealkylation (loss of the methyl group) and N-hydroxylation are common pathways, which can also be indicative of chemical degradation routes.[14]
-
Photodegradation: Aromatic systems can absorb UV or visible light, leading to photolytic degradation.[12][13]
Protocol for a Comprehensive Forced Degradation Study
Causality and Rationale: This protocol is designed to systematically and independently evaluate the impact of various environmental stressors. A target degradation of 10-20% is often sought to ensure that degradation products are formed at a sufficient level for detection and identification without completely consuming the parent compound.[15] A control sample (unstressed) is essential for comparison.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat at 60-80°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Heat at 60-80°C for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Heat at 60-80°C for a defined period.
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.[13]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]
-
-
Sample Quenching and Preparation: After the designated stress period, cool the samples to room temperature. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify the retention times of any new peaks (degradation products) and assess the peak purity of the parent compound.
Caption: Parallel Workflow for a Forced Degradation Study.
Recommended Storage and Handling
Based on available safety and handling information, proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][16] Keep away from incompatible materials and foodstuff containers.[16]
-
Handling: Handle in a well-ventilated area.[6] Use personal protective equipment (PPE), including suitable protective clothing, gloves, and safety goggles, to avoid contact with skin and eyes.[6][16]
Conclusion
This compound is a lipophilic compound with limited aqueous solubility but good solubility in common organic solvents. Its chemical stability profile must be carefully evaluated, with particular attention paid to potential oxidative and hydrolytic degradation pathways. The protocols outlined in this guide provide a robust framework for quantitatively determining its solubility and systematically assessing its stability. By applying these methodologies, researchers and drug developers can generate the critical data needed to control quality, develop stable formulations, and ensure the successful progression of new chemical entities through the development pipeline.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ChemBK. (2024). This compound. ChemBK.
- ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Slideshare. (2012). Ich guidelines for stability studies 1. PPTX.
- ChemicalBook. (2025).
- BOC Sciences. CAS 28075-29-8 this compound. BOC Sciences.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- This compound (CAS: 28075-29-8) - High-Quality Supplier.
- MedCrave online. (2016).
- (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degradation Studies: Regulatory Considerations and Implement
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- (2024). CAS:28075-29-8 N-Methyl-3,3-diphenylpropan-1-amine manufacturer.
- Smolecule. (2024). Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8.
- SIELC Technologies. (2018). This compound.
- ChemicalBook. (2025). This compound | 28075-29-8.
- ResearchGate. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 4. database.ich.org [database.ich.org]
- 5. acdlabs.com [acdlabs.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. ajpsonline.com [ajpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. chemicalbook.com [chemicalbook.com]
The Strategic Synthesis and Application of N-Methyl-3,3-diphenylpropylamine: A Pharmaceutical Intermediate in Focus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3,3-diphenylpropylamine is a key organic compound that serves as a versatile intermediate in the synthesis of a range of pharmaceutically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established applications in drug development. Contrary to some initial assumptions, this guide clarifies that while this compound is a significant building block for certain therapeutics, the synthesis of the selective norepinephrine reuptake inhibitor (SNRI) Nisoxetine proceeds via a different synthetic pathway, primarily involving N-methyl-3-phenyl-3-hydroxypropylamine. This document will first detail the established synthetic routes to this compound and its role in the synthesis of compounds such as the antihypertensive drug Lercanidipine. Subsequently, it will elucidate the distinct and correct synthetic strategy for Nisoxetine, thereby providing a clear and accurate technical narrative for researchers in the field.
Introduction: The Versatility of the Diphenylpropylamine Scaffold
The 3,3-diphenylpropylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting the central nervous system and cardiovascular system. The introduction of a methyl group on the nitrogen atom to form this compound modulates its physicochemical properties and reactivity, making it a valuable precursor for more complex molecular architectures. Its primary utility lies in its ability to introduce a diphenylmethylpropyl group, which can confer desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API).
Synthesis of this compound: A Tale of Two Routes
Two principal synthetic strategies for the preparation of this compound have been prominently described in the literature: a linear synthesis commencing from cinnamonitrile and benzene, and a convergent approach involving the demethylation of a tertiary amine precursor.
Route A: Linear Synthesis from Cinnamonitrile and Benzene
This pathway constructs the carbon skeleton and introduces the amine functionality in a stepwise manner. A notable advantage of this route is the potential for a "one-pot" final sequence, which enhances process efficiency.
2.1.1. Step 1: Friedel-Crafts Alkylation of Benzene with Cinnamonitrile
The synthesis initiates with a Friedel-Crafts alkylation, a classic C-C bond-forming reaction, to generate 3,3-diphenylpropionitrile. In this electrophilic aromatic substitution, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates cinnamonitrile, facilitating the attack by two equivalents of benzene.
-
Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is crucial for generating a sufficiently electrophilic species from the nitrile-activated alkene. The reaction is typically carried out in an excess of benzene, which serves as both reactant and solvent, to drive the reaction towards the desired dialkylated product and minimize side reactions.
2.1.2. Step 2: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
The resulting nitrile is then reduced to the corresponding primary amine, 3,3-diphenylpropylamine, via catalytic hydrogenation. This step is critical for introducing the primary amine functionality necessary for subsequent methylation.
-
Expert Insights: A variety of catalysts can be employed for this transformation, including Raney nickel and palladium on carbon (Pd/C). The choice of catalyst and reaction conditions (temperature, pressure) is optimized to ensure complete reduction of the nitrile group while avoiding undesirable side reactions such as hydrogenolysis of the phenyl groups. For instance, palladium-catalyzed hydrogenations can be performed under mild conditions (30–80 °C, 6 bar) in a biphasic solvent system (e.g., dichloromethane/water) with acidic additives to improve selectivity for the primary amine.[]
2.1.3. One-Pot Conversion to this compound
A particularly efficient variation of this route involves a one-pot conversion of 3,3-diphenylpropylamine to the final product.[2] This sequence involves three key transformations within a single reaction vessel:
-
Schiff Base Formation: The primary amine is first condensed with an aldehyde (e.g., formaldehyde or a protected form) to form a Schiff base (imine).
-
Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is then introduced to the reaction mixture. The nitrogen of the Schiff base is methylated to form a quaternary ammonium salt.
-
Hydrolysis: Finally, the quaternary ammonium salt is hydrolyzed under acidic conditions to yield this compound.
-
Self-Validating System: This one-pot protocol is designed to be self-validating in a process chemistry context. The sequential addition of reagents and adjustment of conditions drive the reaction equilibrium towards the desired product at each stage, minimizing the need for isolation and purification of intermediates, which in turn reduces waste and improves overall yield.
Diagram of the Linear Synthesis Workflow:
Caption: Workflow for the linear synthesis of this compound.
Route B: Demethylation of N,N-dimethyl-3,3-diphenylpropylamine
An alternative strategy involves the synthesis of the tertiary amine, N,N-dimethyl-3,3-diphenylpropylamine, followed by a selective demethylation to yield the desired secondary amine.[3]
2.2.1. Synthesis of the Tertiary Amine Precursor
N,N-dimethyl-3,3-diphenylpropylamine can be synthesized through various methods, often involving the reaction of a suitable diphenylpropyl halide with dimethylamine or by reductive amination of a corresponding aldehyde or ketone with dimethylamine.
2.2.2. Selective Demethylation
The key step in this route is the selective removal of one methyl group from the tertiary amine. Several reagents and methods are available for this transformation:
-
Von Braun Reaction: This classic method employs cyanogen bromide (BrCN) to react with the tertiary amine, forming a cyanamide intermediate and an alkyl bromide. Subsequent hydrolysis of the cyanamide furnishes the secondary amine.[2][4] The mechanism involves nucleophilic attack of the amine on cyanogen bromide, followed by an Sₙ2 displacement of the resulting quaternary ammonium salt by the bromide ion.[5]
-
Use of Chloroformates: A more contemporary and often milder alternative to the von Braun reaction involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate.[5] The tertiary amine reacts with the chloroformate to form a carbamate intermediate, which can then be cleaved under hydrolytic or hydrogenolytic conditions to afford the secondary amine.
Diagram of the Demethylation Pathway:
Caption: Demethylation route to this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₉N | [] |
| Molecular Weight | 225.33 g/mol | [] |
| Appearance | Colorless to pale yellow liquid/oil or white crystals | [][6] |
| Boiling Point | 178 °C at 10 Torr | [6] |
| Melting Point | -75 °C (as free base); 166-168 °C (as hydrochloride salt) | [2][6] |
| Solubility | Soluble in common organic solvents (ethanol, acetone, chloroform). | [6] |
Analytical Characterization:
The identity and purity of this compound and its intermediates are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the diphenyl, propyl, and methyl groups, and their respective chemical environments.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For the hydrochloride salt, a common observation is the protonated molecular ion [M+H]⁺ at m/z 226.[2]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions. Reverse-phase HPLC methods are commonly employed.[7]
Pharmaceutical Applications of this compound
This compound is a documented intermediate in the synthesis of several APIs.
-
Lercanidipine: This third-generation dihydropyridine calcium channel blocker, used for the treatment of hypertension, incorporates the this compound moiety as a key structural fragment.[3]
-
SNRI-NMDA Antagonists and Neuroprotectants: The diphenylpropylamine scaffold is of interest in the development of dual-action compounds that inhibit the reuptake of serotonin and norepinephrine while also antagonizing the N-methyl-D-aspartate (NMDA) receptor, offering potential for the treatment of depression and neurodegenerative disorders.[8]
The Synthesis of Nisoxetine: A Clarification of the Synthetic Pathway
While the structural similarity between this compound and Nisoxetine might suggest a direct synthetic relationship, a review of the authoritative chemical literature reveals that Nisoxetine is synthesized from a different precursor, namely N-methyl-3-phenyl-3-hydroxypropylamine .[5][9]
The key transformation in the synthesis of Nisoxetine is the formation of the characteristic aryl ether linkage. This is typically achieved through the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with 2-methoxyphenol (guaiacol).
Synthesis of the Key Precursor: N-methyl-3-phenyl-3-hydroxypropylamine
This crucial intermediate can be prepared via several routes, most commonly involving the reduction of a corresponding aminoketone.[4][10][11]
-
Mannich Reaction: Acetophenone undergoes a Mannich reaction with formaldehyde and methylamine hydrochloride to produce 3-(methylamino)-1-phenylpropan-1-one.[4]
-
Ketone Reduction: The resulting aminoketone is then reduced to the corresponding amino alcohol, N-methyl-3-phenyl-3-hydroxypropylamine. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄).[10] For stereoselective synthesis of a specific enantiomer of Nisoxetine, chiral reducing agents or enzymatic resolutions can be employed at this stage.
Etherification to Form Nisoxetine
With the hydroxylated precursor in hand, the final step is the formation of the ether bond.
-
Mitsunobu Reaction: A highly effective method for this transformation is the Mitsunobu reaction.[12] This reaction allows for the coupling of a secondary alcohol (N-methyl-3-phenyl-3-hydroxypropylamine) with a phenolic compound (2-methoxyphenol) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is a critical consideration in the synthesis of chiral drugs.
-
Williamson-type Ether Synthesis: Alternatively, a variation of the Williamson ether synthesis can be employed, where the alcohol is first converted to a better leaving group (e.g., a tosylate or mesylate) and then reacted with the sodium or potassium salt of 2-methoxyphenol.
Diagram of the Corrected Nisoxetine Synthesis Pathway:
Caption: Established synthetic pathway for Nisoxetine.
Safety and Handling
This compound is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It may be irritating to the eyes, skin, and respiratory system. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn during handling. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, with well-established routes for its preparation and documented applications in the manufacture of APIs such as Lercanidipine. This guide has provided a detailed technical overview of its synthesis, properties, and characterization. Furthermore, it has clarified a common point of confusion by delineating the correct and distinct synthetic pathway for the norepinephrine reuptake inhibitor Nisoxetine, which proceeds through the key intermediate N-methyl-3-phenyl-3-hydroxypropylamine. This accurate and evidence-based understanding is crucial for researchers and drug development professionals working in the field of medicinal and process chemistry.
References
- Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. (2000). Journal of the Chemical Society, Perkin Transactions 1, (11), 1767-1769.
- Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. (n.d.). Patsnap Eureka.
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. (n.d.). Google Patents.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
- Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. (n.d.). PrepChem.com.
- CN101575297B - Preparation method of this compound. (n.d.). Google Patents.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). SIELC Technologies.
- KR101029643B1 - Process for preparing this compound. (n.d.). Google Patents.
- Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020). ACS Omega, 5(10), 5487-5497.
- Synthesis of Nisoxetine. (2017). Synfacts, 13(01), 0014.
- Understanding the Synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). ChemBK.
- This compound. (n.d.). ChemBK.
Sources
- 2. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. 29768-15-8|N-Methyl-3,3-diphenylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 8. This compound | 28075-29-8 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. 3-Hydroxy-N-methyl-3-phenyl-propylamine synthesis - chemicalbook [chemicalbook.com]
- 11. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of N-Methyl-3,3-diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3,3-diphenylpropylamine, a tertiary amine with a significant diphenylpropyl backbone, holds a unique position in medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the third-generation dihydropyridine calcium channel blocker, Lercanidipine, it also possesses inherent pharmacological properties as a central nervous system (CNS) stimulant. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and historical context of this compound, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Introduction: A Molecule of Duality
This compound is a compound that embodies a fascinating duality in the landscape of pharmaceutical sciences. On one hand, it serves as a pivotal building block, a molecular scaffold upon which the complex architecture of Lercanidipine is constructed.[1] Its efficient synthesis and purification are critical steps in the manufacturing of this widely used antihypertensive agent. On the other hand, the inherent structure of this compound confers upon it pharmacological activity in its own right, exhibiting properties as a potent central nervous system stimulant.[2][] This guide delves into both facets of this intriguing molecule, tracing its origins, elucidating its chemical synthesis, and exploring its biological activities.
Discovery and Historical Context
The exploration of diphenylpropylamine derivatives for pharmacological activity dates back to the mid-20th century. The foundational work on N-substituted 3,3-diphenylpropylamines was published in 1964 by K. Harsányi, D. Korbonits, and P. Kiss in the Journal of Medicinal Chemistry.[4] Their paper, "Diphenylpropylamine Derivatives. I. N-Substituted 3,3-Diphenylpropylamines," laid the groundwork for understanding the structure-activity relationships within this class of compounds and is the earliest identified public record of the synthesis and characterization of this compound.
The scientific impetus of that era was heavily focused on the development of novel therapeutic agents targeting the cardiovascular and central nervous systems. The diphenylpropylamine scaffold was a promising pharmacophore, and researchers systematically modified its structure to explore a range of biological activities, from analgesic to cardiovascular effects. While the initial focus of Harsányi and his colleagues was on the coronary vessel dilating actions of this series of compounds, the stimulant properties of certain derivatives were also noted, a characteristic that would later be more explicitly attributed to this compound.[5][6]
Chemical Synthesis of this compound: A Methodological Overview
The synthesis of this compound has been approached through various routes, largely driven by the need for efficient and scalable production for its use as a pharmaceutical intermediate. The most common strategies involve the construction of the 3,3-diphenylpropylamine backbone followed by N-methylation.
Friedel-Crafts Alkylation Approach
A prevalent industrial method commences with a Friedel-Crafts alkylation reaction between cinnamonitrile and benzene to yield 3,3-diphenylpropionitrile.[1][7] This intermediate then undergoes catalytic hydrogenation to form 3,3-diphenylpropylamine. The final step involves the introduction of the methyl group onto the primary amine. This can be achieved through various methylation techniques, including the formation of a Schiff base with an aldehyde followed by reduction, or direct methylation using a suitable methylating agent.[7]
Experimental Protocol: Friedel-Crafts Alkylation Route
-
Step 1: Synthesis of 3,3-Diphenylpropionitrile. In a reaction vessel equipped with a stirrer and a reflux condenser, charge benzene and a Lewis acid catalyst (e.g., aluminum chloride). Slowly add cinnamonitrile to the mixture while maintaining the temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC). Cool the reaction mixture and quench with an aqueous acid solution. Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure to obtain crude 3,3-diphenylpropionitrile.
-
Step 2: Synthesis of 3,3-Diphenylpropylamine. The crude 3,3-diphenylpropionitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 3,3-diphenylpropylamine.
-
Step 3: Synthesis of this compound. The 3,3-diphenylpropylamine is dissolved in a suitable solvent and reacted with a methylating agent. One common method involves reductive amination, where the amine is first reacted with formaldehyde to form a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride to yield this compound. Alternatively, direct methylation can be performed using agents such as methyl iodide or dimethyl sulfate. The final product is then purified by distillation or crystallization of its salt form.
Alternative Synthetic Routes
Other synthetic strategies have also been developed, often aiming to improve yield, reduce the use of hazardous reagents, and simplify the process for industrial-scale production.[8] One such method involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine to produce a carbamate derivative, which is then hydrolyzed to yield this compound.[8]
Pharmacology and Mechanism of Action
While its role as a synthetic intermediate is well-established, the intrinsic pharmacological activity of this compound is also of significant interest.
Central Nervous System Stimulant Effects
This compound is characterized as a highly potent central nervous system stimulant.[2][] Its mechanism of action is believed to involve the modulation of catecholaminergic systems, specifically by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[2] This can be achieved through several potential mechanisms, including the inhibition of reuptake transporters for dopamine (DAT) and norepinephrine (NET), and/or by promoting the release of these neurotransmitters from presynaptic terminals. The overall effect is an enhancement of dopaminergic and noradrenergic signaling, leading to increased alertness, wakefulness, and motor activity.
Role as a Precursor to Lercanidipine
The primary application of this compound is in the synthesis of Lercanidipine.[1] In this context, the this compound moiety is incorporated into the dihydropyridine structure, contributing to the overall lipophilicity and pharmacokinetic profile of the final drug product. The long half-life and sustained antihypertensive effect of Lercanidipine are, in part, attributed to the properties conferred by this diphenylpropylamine side chain.
Physicochemical and Pharmacokinetic Data
While specific preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively published in the public domain, some of its physicochemical properties are known.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | [9][10] |
| Molecular Weight | 225.33 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid/white crystals | [][11] |
| Boiling Point | 178 °C at 10 Torr | [11] |
| Solubility | Soluble in ethanol, acetone, dichloromethane | [11] |
Structure-Activity Relationships (SAR)
The diphenylpropylamine scaffold is a versatile pharmacophore. The N-substituent plays a crucial role in determining the pharmacological activity. In the case of this compound, the small methyl group is thought to be optimal for its CNS stimulant properties. Larger N-substituents can modulate the activity, leading to compounds with different pharmacological profiles, including analgesic or cardiovascular effects.
Applications and Future Directions
The primary and well-established application of this compound is as a key starting material for the industrial synthesis of Lercanidipine.[1] Its efficient production is a subject of ongoing process chemistry research to improve yields and reduce environmental impact.
Beyond its role as an intermediate, its inherent CNS stimulant properties suggest potential for further investigation. It has been cited as an intermediate for the synthesis of SNRI-NMDA antagonists and neuroprotectants, indicating its utility in the development of novel therapeutics for neurological and psychiatric disorders.[1] Further research into the detailed mechanism of its stimulant action and the exploration of its derivatives could open new avenues for drug discovery.
Conclusion
This compound stands as a testament to the often-interconnected world of medicinal chemistry and process chemistry. From its origins in the systematic exploration of diphenylpropylamine derivatives for novel pharmacological activities to its current status as an indispensable intermediate in the production of a life-saving antihypertensive drug, its journey highlights the evolution of drug discovery and development. The compound's own CNS stimulant properties add another layer of complexity and potential, making it a subject of continued interest for both synthetic and medicinal chemists. A thorough understanding of its history, synthesis, and pharmacology is essential for any scientist working in related fields.
References
- [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 2: Further pharmacological effects]. (1960). Arzneimittelforschung, 10, 573-6. [Link]
- This compound - ChemBK. (2024, April 9). [Link]
- CN101575297B - Preparation method of this compound - Google P
- Harsanyi, K., Korbonits, D., & Kiss, P. (1964). Diphenylpropylamine derivatives. I. N-substituted 3,3-diphenylpropylamines. Journal of Medicinal Chemistry, 7(5), 623–625. [Link]
- KR101029643B1 - Process for preparing this compound - Google P
- [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 1: Action on the circulation]. (1960). Arzneimittelforschung, 10, 569-73. [Link]
- What ADME tests should be conducted for preclinical studies? (2013, July 3). Bioanalysis Zone. [Link]
- N-methyl-3,3-diphenylpropan-1-amine - MOLBASE. (n.d.). [Link]
- Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter—In Silico and In Vitro Exploration of Dissociative Diarylethylamines. (2018, April 7). MDPI. [Link]
- Diphenylpropylamines. (n.d.). [Link]
- This compound | CAS#:28075-29-8 | Chemsrc. (2025, August 25). [Link]
- Pre-Clinical - Eurofins ADME BIOANALYSES. (2024, August 7). [Link]
- Central Nervous System Stimulants. (2025, January 7). [Link]
- 3,3-Diphenylpropylamine - Wikipedia. (n.d.). [Link]
- This compound (CAS No.: 28075-29-8) - Manus Aktteva Biopharma LLP. (n.d.). [Link]
- Highly translational preclinical ADME models. (n.d.). TNO.nl. [Link]
- Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds! - NorthEast BioLab. (n.d.). [Link]
- Preclinical in vivo ADME studies in drug development: a critical review. (2012). Expert Opinion on Drug Metabolism & Toxicology, 8(2), 161-172. [Link]
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 4. DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 2: Further pharmacological effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 1: Action on the circulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. chembk.com [chembk.com]
N-Methyl-3,3-diphenylpropylamine Analogues: A Technical Guide to a Versatile Pharmacophore
Abstract
The N-Methyl-3,3-diphenylpropylamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as the foundation for a range of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of analogues derived from this core. Primarily known for their profound effects on the cardiovascular system as calcium channel blockers, these compounds also exhibit potential in modulating central nervous system targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical versatility and clinical relevance of this important class of molecules.
Introduction: The Diphenylpropylamine Core
The 3,3-diphenylpropylamine moiety is a robust pharmacophore characterized by two phenyl rings attached to the same carbon atom of a propyl chain, which is in turn linked to a terminal amine. The N-methylated version, this compound, serves as a crucial synthetic intermediate for more complex drug molecules.[1][2] Its structural rigidity, conferred by the gem-diphenyl group, and the basicity of the tertiary amine are key features that dictate its interactions with biological targets.
Historically, derivatives of this scaffold, such as Prenylamine and Fendiline, were developed as coronary vasodilators and anti-anginal agents.[1][3][4][5] This pioneering work established the diphenylalkylamines as a distinct class of calcium channel antagonists, operating through mechanisms that differ from the well-known dihydropyridines (e.g., nifedipine).[4] More recently, the this compound core has been utilized in the synthesis of third-generation calcium channel blockers like Lercanidipine, highlighting its enduring importance in cardiovascular drug discovery.[6][7][8] Beyond the cardiovascular system, this scaffold has been explored as a starting point for agents targeting the central nervous system, including potential SNRI-NMDA antagonists and neuroprotectants.[2]
Cardiovascular Applications: Phenylalkylamine Calcium Channel Blockers
The most well-characterized application of this compound analogues is in the realm of cardiovascular medicine. These compounds belong to the phenylalkylamine class of L-type calcium channel blockers.
Mechanism of Action
Phenylalkylamine derivatives exert their therapeutic effects by inhibiting the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[5] This blockade leads to:
-
Vasodilation: By relaxing the smooth muscle of peripheral arterioles, they reduce total peripheral resistance (afterload), thereby lowering blood pressure.[3]
-
Negative Inotropism: They decrease the contractility of the heart muscle.[4]
-
Negative Chronotropism: They reduce heart rate by slowing conduction at the sinoatrial (SA) and atrioventricular (AV) nodes.
Unlike dihydropyridine calcium channel blockers, which bind to an allosteric site on the channel, phenylalkylamines are thought to interact with a site within the intracellular mouth of the ion-conducting pore, leading to a use-dependent and voltage-dependent blockade.[9] Some analogues, such as Bepridil, also exhibit sodium channel blocking activity, contributing to their antiarrhythmic properties.
Key Analogues and Structure-Activity Relationships (SAR)
Several key drugs and investigational compounds are based on the this compound scaffold. The structural modifications around this core profoundly influence potency, selectivity, and pharmacokinetic properties.
-
Prenylamine & Fendiline: These early analogues established the therapeutic potential of the class.[1][3][5] Fendiline, for instance, is a non-selective calcium channel blocker that also exhibits calmodulin antagonism.[1] The stereochemistry of these molecules is critical, with the (-)-isomers generally being more potent in their negative inotropic effects.[4]
-
Bepridil: This analogue is characterized by a more complex N-substituent. It is a potent, non-selective calcium channel blocker that also blocks sodium channels. However, its clinical use has been limited due to the risk of inducing "torsade de pointes" arrhythmia.[3][4]
-
Lercanidipine: A third-generation dihydropyridine calcium channel blocker, Lercanidipine is a prime example of the use of this compound as a key synthetic intermediate.[6][7][8][10] In this case, the diphenylpropylamine moiety is attached to a dihydropyridine core, resulting in a molecule with high vascular selectivity and a long duration of action.
The following table summarizes the structure and primary activity of these key analogues.
| Compound | Structure | Primary Activity | Key Features |
| This compound | Synthetic Intermediate | Core scaffold for various analogues.[1][2] | |
| Prenylamine | Calcium Channel Blocker | Early anti-anginal agent.[3][4] | |
| Fendiline | Calcium Channel Blocker, Calmodulin Antagonist | Anti-anginal agent with a long half-life.[1][5][11] | |
| Bepridil | Ca²⁺/Na⁺ Channel Blocker | Broad-spectrum activity, but with arrhythmia risk.[3][4] | |
| Lercanidipine | L-type Calcium Channel Blocker | Third-generation antihypertensive with high vascular selectivity.[6][7] |
Structures are illustrative representations.
Signaling Pathway
The primary signaling pathway affected by these analogues is the regulation of muscle contraction via calcium influx.
Caption: Mechanism of action of diphenylpropylamine analogues on L-type calcium channels.
Potential Central Nervous System (CNS) Applications
While less explored, the this compound scaffold has shown potential for the development of CNS-active agents.
NMDA Receptor Antagonism
There is emerging interest in N-methyl-D-aspartate (NMDA) receptor antagonists for treating neurological and psychiatric disorders, including depression and neurodegenerative diseases.[12][13][14] The over-activation of NMDA receptors can lead to excitotoxicity and neuronal cell death due to excessive calcium influx.[13][14] The this compound structure has been identified as a key intermediate for the synthesis of potential SNRI (serotonin-norepinephrine reuptake inhibitor)-NMDA antagonists.[2] This dual-action approach could offer a novel therapeutic strategy for conditions like treatment-resistant depression.
Structure-Activity Insights
The development of CNS-active analogues would likely involve significant modifications to the core structure to optimize blood-brain barrier penetration and selectivity for specific CNS targets over peripheral calcium channels. This could include:
-
Modifications of the phenyl rings to alter lipophilicity and introduce hydrogen bonding capabilities.
-
Variations of the N-substituent to fine-tune receptor interactions.
Further research is needed to fully elucidate the SAR for CNS targets.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogues can be achieved through various routes. The following sections provide representative protocols.
General Synthesis of this compound
A common industrial method involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine, followed by hydrolysis.[8] An alternative laboratory-scale synthesis can be achieved starting from cinnamic acid.[7]
Protocol: Synthesis from Cinnamic Acid [7]
-
Chlorination: Cinnamic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form cinnamoyl chloride.
-
Amination: The resulting cinnamoyl chloride is reacted with methylamine to produce N-methyl cinnamon amide.
-
Friedel-Crafts Alkylation: The N-methyl cinnamon amide undergoes a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield N-methyl-1,1-diphenylacetamide.
-
Reduction: The carbonyl group of the acetamide is reduced using a suitable reducing agent (e.g., LiAlH₄) to afford the final product, this compound.
Experimental Workflow for Analogue Evaluation
The pharmacological evaluation of novel analogues typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for the evaluation of novel analogues.
Protocol: In Vitro Calcium Channel Blocking Assay (Aortic Ring Preparation)[15]
This ex vivo protocol is a classic method for assessing the vasorelaxant properties of calcium channel blockers.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit potassium chloride (KCl)-induced contractions in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
High-K⁺ Krebs solution (composition as above, but with equimolar substitution of NaCl with KCl to a final concentration of 80 mM)
-
Test compound stock solution (e.g., in DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the bath solution every 15 minutes.
-
Induce a stable contraction by replacing the normal Krebs solution with the high-K⁺ Krebs solution. This depolarization opens L-type calcium channels, causing Ca²⁺ influx and contraction.
-
Once the contraction has reached a stable plateau, add the test compound cumulatively to the bath in increasing concentrations.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Calculate the percentage of relaxation relative to the maximal KCl-induced contraction.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Self-Validation: The protocol should include a positive control (e.g., Verapamil or Nifedipine) to ensure the assay is performing as expected. The vehicle (e.g., DMSO) should also be tested to ensure it does not have an effect on the tissue at the concentrations used.
Future Directions and Challenges
The this compound scaffold remains a fertile ground for drug discovery. Key future directions include:
-
Improving Selectivity: Designing analogues with improved selectivity for different calcium channel subtypes (e.g., T-type or N-type) could lead to new therapies for epilepsy and neuropathic pain with fewer cardiovascular side effects.[15][16][17]
-
Exploring CNS Applications: A systematic investigation into the SAR for NMDA receptors and monoamine transporters is warranted to unlock the potential of this scaffold for treating psychiatric and neurodegenerative disorders.
-
Multi-target Ligands: The development of single molecules that modulate multiple targets (e.g., calcium channels and other receptors) could offer synergistic therapeutic benefits for complex diseases.
The primary challenge lies in achieving target selectivity and optimizing pharmacokinetic profiles to minimize off-target effects and ensure a favorable safety profile.
Conclusion
This compound and its analogues constitute a versatile and clinically significant class of compounds. Their well-established role as calcium channel blockers has led to important cardiovascular therapies, and their potential in the CNS domain presents exciting new avenues for research. A thorough understanding of the structure-activity relationships and mechanisms of action, as outlined in this guide, is essential for harnessing the full therapeutic potential of this remarkable pharmacophore.
References
- Bayer, R., Schwarzmaier, J., & Pernice, R. (1988). Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers. Current Medical Research and Opinion, 11(4), 254-272. URL
- Bayer, R., Schwarzmaier, J., & Pernice, R. (1988). Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers. PubMed. URL
- Characterization of calcium channel binding. (2001). Current Protocols in Pharmacology. URL
- Lercanidipine hydrochloride synthesis. ChemicalBook. URL
- Phenylalkylamine calcium channel blockers.
- Synthesis method of lercanidipine intermediates.
- Process for preparing this compound.
- Method for synthesizing lercanidipine intermediate this compound hydrochloride.
- Bayer, R., & Mannhold, R. (1987). Fendiline: a review of its basic pharmacological and clinical properties.
- In vitro and in vivo characterization of a calcium modulator of the diphenylalkylamine type with selective coronary dilatory properties. (1994). Arzneimittel-Forschung. URL
- An Improved Process For The Preparation Of Lercanidipine. Quick Company. URL
- Assay Guidance Manual: Ion Channel Screening. (2012). NCBI Bookshelf. URL
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2010). PMC. URL
- Fendiline. Wikipedia. URL
- Ion Channel Studies.
- A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. (2019). MDPI. URL
- Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simul
- Awasthi, A., & Yadav, A. (2006). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences. URL
- Scaffold-based design and synthesis of potent N-type calcium channel blockers. (2009). UBC Chemistry. URL
- What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.
- Fendiline. PubChem. URL
- Synthesis Methods of Calcium Channel Blockers: A Review. (2024). Journal of Medicinal and Medical Chemistry. URL
- Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. thescipub.com. URL
- QSAR STUDIES OF CALCIUM CHANNEL BLOCKERS. IJNRD. URL
- Exploring NMDA Antagonists for MDD. (2023).
- Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (1995). PubMed. URL
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). PMC. URL
- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. currentorganicchemistry.com. URL
- N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. (2012). PMC. URL
- Molecular mechanisms underlying the N-methyl-d-aspartate receptor antagonists: Highlighting their potential for transdiagnostic therapeutics.
Sources
- 1. Fendiline: a review of its basic pharmacological and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fendiline - Wikipedia [en.wikipedia.org]
- 6. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 8. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. CN115677512A - Method for synthesizing lercanidipine intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 11. Fendiline | C23H25N | CID 3336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Seeking the exclusive binding region of phenylalkylamine derivatives on human T‐type calcium channels via homology modeling and molecular dynamics simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffold-based design and synthesis of potent N-type calcium channel blockers | UBC Chemistry [chem.ubc.ca]
An In-Depth Technical Guide on the Core Role of N-Methyl-3,3-diphenylpropylamine in Lercanidipine Synthesis
This guide provides a detailed examination of the synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker, with a specific focus on the integral role of the key intermediate, N-Methyl-3,3-diphenylpropylamine. We will explore the strategic importance of this fragment to the final drug's pharmacological profile and delve into the chemical pathways for both its synthesis and its incorporation into the final Active Pharmaceutical Ingredient (API).
Introduction to Lercanidipine and the Significance of its Side Chain
Lercanidipine is a highly effective antihypertensive agent renowned for its gradual onset, long duration of action, and high degree of vascular selectivity, which minimizes common side effects like reflex tachycardia.[1][2] Its chemical structure, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl) methylamino]-1,1-dimethylethyl methyl ester, features a dihydropyridine core responsible for the calcium channel antagonism, and two distinct ester side chains.
The focus of this guide is the bulky, lipophilic side chain derived from This compound . This moiety is not merely a structural component; it is critical to Lercanidipine's therapeutic profile. The diphenylpropyl group significantly enhances the drug's lipophilicity, which is believed to contribute to its accumulation in the cell membranes of vascular smooth muscle, leading to a prolonged pharmacological effect. The synthesis and purity of the this compound intermediate are therefore paramount, directly impacting the final API's cost, yield, and quality.[3][4]
Below is the chemical structure of Lercanidipine, with the key side chain highlighted.
Caption: Structure of Lercanidipine highlighting the key side chain.
Synthesis of the Core Intermediate: this compound
The economic viability of Lercanidipine production is heavily dependent on an efficient synthesis of the this compound side chain.[3][4] Several routes have been developed, often starting from commercially available materials like cinnamic acid or cinnamonitrile. A prevalent method involves a Friedel-Crafts reaction followed by reduction and methylation.
The causality behind this pathway choice is clear: it builds the carbon skeleton and introduces the necessary functional groups in a logical sequence. The Friedel-Crafts reaction is a classic and powerful method for forming carbon-carbon bonds with aromatic rings. Catalytic hydrogenation is a clean and efficient method for nitrile reduction, and subsequent methylation completes the synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation based on principles described in patent literature.[2]
Step 1: Friedel-Crafts Alkylation to form 3,3-Diphenylpropionitrile
-
To a stirred suspension of a Lewis acid catalyst (e.g., Aluminum trichloride) in excess dry benzene at 0-5 °C, add cinnamonitrile dropwise, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until completion (monitored by TLC/HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-diphenylpropionitrile.
Step 2: Catalytic Hydrogenation to form 3,3-Diphenylpropylamine
-
Dissolve the crude 3,3-diphenylpropionitrile in a suitable solvent (e.g., methanol or ethanol) in a high-pressure autoclave.
-
Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to 40-60 °C.
-
Maintain stirring and hydrogen pressure until hydrogen uptake ceases.
-
Cool the reactor, filter off the catalyst, and concentrate the filtrate to obtain 3,3-diphenylpropylamine.
Step 3: One-Pot Methylation and Hydrolysis
-
Dissolve 3,3-diphenylpropylamine in an aromatic solvent like toluene.
-
Add an aldehyde (e.g., formaldehyde or benzaldehyde) and reflux with a Dean-Stark apparatus to remove water and form the Schiff base in situ.
-
Cool the mixture and add a methylating agent (e.g., dimethyl sulfate).
-
Heat the reaction mixture to complete the formation of the quaternary ammonium salt.
-
Add a dilute acid solution (e.g., H₂SO₄) and reflux to hydrolyze the intermediate.
-
Cool, basify the aqueous layer with NaOH to pH 9-12, and extract the product with an organic solvent.
-
Dry and concentrate the organic layer, followed by vacuum distillation to yield pure this compound.
| Step | Key Reagents | Catalyst | Typical Yield |
| 1 | Cinnamonitrile, Benzene | AlCl₃ | ~75-85% |
| 2 | 3,3-Diphenylpropionitrile, H₂ | Raney Ni / Pd/C | >90% |
| 3 | 3,3-Diphenylpropylamine, Aldehyde, Methylating Agent | None | ~85-92% |
Final Assembly: Esterification with the Dihydropyridine Core
The final crucial step is the coupling of the side chain with the lercanidipine parent nucleus, 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid. A widely adopted and robust method involves activating the carboxylic acid of the dihydropyridine core to an acid chloride, which then readily undergoes esterification.[5][6]
For this reaction, this compound is first converted to the corresponding amino alcohol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol , which serves as the nucleophile in the esterification.
Caption: Final coupling step in Lercanidipine synthesis.
Experimental Protocol: Synthesis of Lercanidipine Hydrochloride
This protocol is based on the process described in U.S. Patent No. 5,912,351.
-
Activation of the Dihydropyridine Core:
-
Suspend 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid in dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Cool the mixture to a low temperature (e.g., -4°C to 0°C).
-
Add thionyl chloride dropwise while maintaining the low temperature. The use of thionyl chloride is a classic choice for converting carboxylic acids to highly reactive acid chlorides, ensuring a high-yield subsequent esterification.
-
Stir the mixture at this temperature for 1-2 hours to complete the formation of the acid chloride intermediate.
-
-
Esterification:
-
In a separate vessel, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in dichloromethane.
-
Cool this solution to between -10°C and 0°C.
-
Slowly add the previously prepared acid chloride solution to the amino alcohol solution. The low temperature is critical to control the exothermicity of the reaction and prevent side product formation.
-
Stir the reaction mixture at low temperature for several hours.
-
-
Work-up and Salt Formation:
-
Wash the reaction mixture sequentially with a dilute aqueous sodium bicarbonate solution and then with water to remove unreacted acid and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to obtain Lercanidipine free base as an oil or solid residue.
-
Dissolve the free base in a suitable solvent (e.g., tert-butyl methyl ether) and add a solution of HCl in an ether or alcohol to precipitate Lercanidipine hydrochloride.[7]
-
Filter the crystalline solid, wash with cold solvent, and dry under vacuum to obtain high-purity Lercanidipine hydrochloride.
-
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants, low boiling point for easy removal. |
| Activating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts carboxylic acid to the highly reactive acid chloride. |
| Catalyst | Dimethylformamide (DMF) | Catalyzes the formation of the acid chloride via the Vilsmeier intermediate. |
| Temperature | -10°C to 0°C | Controls reaction rate, minimizes side reactions and degradation of the sensitive dihydropyridine ring. |
| Final Form | Hydrochloride Salt | Improves stability, crystallinity, and suitability for pharmaceutical formulation. |
Conclusion
This compound is not merely another intermediate; it is a cornerstone in the synthesis of Lercanidipine. Its structure is fundamental to the drug's unique pharmacokinetic and pharmacodynamic properties. The synthetic pathways to this key intermediate are a critical focus for process chemists aiming to optimize cost and efficiency, while its final coupling to the dihydropyridine core represents the successful culmination of a complex, multi-step synthesis. This guide has illuminated the causality behind the chosen synthetic strategies, providing a deeper understanding of the chemistry that underpins this important therapeutic agent.
References
- A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - P
- CN103360263B - Synthesis method of lercanidipine intermediates - Google P
- EP1860102A1 - Process for Producing Lercanidipine - Google P
- CN102516160B - Synthesis process for high-purity lercanidipine hydrochloride - Google P
- CN115677512A - Method for synthesizing lercanidipine intermediate this compound hydrochloride - Google P
- WO2007054969A2 - Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride - Google P
- Process for Producing Lercanidipine - P
- Key Intermediates for Lercanidipine Synthesis: Quality and Sourcing Guide. (URL: [Link])
- CN103360263A - Synthesis method of lercanidipine intermediates - Google P
- KR101029643B1 - Process for preparing this compound - Google P
- This compound (CAS: 28075-29-8) - High-Quality Supplier. (URL: [Link])
- CN101575297B - Preparation method of this compound - Google P
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 4. CN103360263A - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 5. WO2007054969A2 - Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 6. Process for Producing Lercanidipine - Patent 1860102 [data.epo.org]
- 7. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]
From Bench to Brain: A Technical Guide on N-Methyl-3,3-diphenylpropylamine as a Precursor for Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for effective neuroprotective agents to combat the devastating impact of neurodegenerative diseases and acute neuronal injury is a paramount challenge in modern medicine. This guide delves into the scientific journey of a specific chemical scaffold, N-Methyl-3,3-diphenylpropylamine, tracing its path from a synthetic precursor to a source of compounds with significant neuroprotective potential. We will explore the synthesis, chemical properties, and, most importantly, the pharmacological evolution of its derivatives, with a primary focus on Nefopam. This document provides an in-depth analysis of the mechanisms of action, supported by experimental protocols and visual signaling pathways, to offer a comprehensive resource for professionals in the field of drug discovery and neuroscience.
The Foundation: Understanding this compound
This compound is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its diphenylpropylamine core structure is a versatile scaffold that has been explored for the development of agents targeting the central nervous system.[3]
Chemical Properties and Synthesis: This compound is typically a colorless to light yellow liquid, soluble in common organic solvents.[1] The synthesis of this compound can be achieved through multiple routes. One common industrial method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile.[4][5] This intermediate is then catalytically hydrogenated to 3,3-diphenylpropylamine. Subsequent reaction with an aldehyde forms a Schiff base, which is then methylated and hydrolyzed to yield the final product, this compound.[5] This multi-step process has been optimized to improve yield and reduce the use of hazardous reagents.[5] Other synthetic strategies include the demethylation and hydrolysis of N,N-dimethyl-3,3-diphenylpropylamine.[6]
From Precursor to a Clinically Relevant Molecule: The Synthesis of Nefopam
The primary pharmacological significance of this compound lies in its role as a key intermediate for the synthesis of Nefopam, a centrally-acting, non-opioid analgesic.[7][8] Nefopam, a benzoxazocine derivative, has been used for decades in some countries for the management of moderate to severe pain.[9][10] Its unique mechanism of action, distinct from opioids and NSAIDs, has also led to investigations into its neuroprotective properties.[11][12][13]
Experimental Protocol: Synthesis of Nefopam Hydrochloride
A representative synthesis of Nefopam hydrochloride involves the reaction of an intermediate, 1-((2-(methylamino)methyl)phenyl)-1-phenylmethanol hydrochloride, with chloroacetyl chloride in the presence of triethylamine.[14] The resulting product is then subjected to a reduction and cyclization step to form the characteristic benzoxazocine ring of Nefopam.[14][15][16]
Step-by-Step Methodology:
-
Amide Formation: To a solution of 1-((2-(methylamino)methyl)phenyl)-1-phenylmethanol hydrochloride in dichloromethane under an inert atmosphere, triethylamine is added. The mixture is cooled, and a solution of chloroacetyl chloride in dichloromethane is added dropwise. The reaction is allowed to proceed for several hours.[14]
-
Reduction and Cyclization: Isopropyl alcohol and potassium tert-butoxide are added to the reaction mixture. This is followed by the addition of a reducing agent, such as sodium borohydride. The reaction is stirred for an extended period.[14]
-
Work-up and Purification: The reaction is quenched with ice water, and the organic layer is separated. The pH of the organic layer is adjusted with hydrochloric acid to precipitate Nefopam hydrochloride. The solid product is then filtered and washed to yield the purified compound.[14]
Causality in Experimental Choices: The use of an inert atmosphere prevents unwanted side reactions. The dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reaction. The choice of a strong reducing agent like sodium borohydride is crucial for the successful reduction and cyclization to form the benzoxazocine ring.
Visualization: Nefopam Synthesis Workflow
Caption: Nefopam's modulation of the excitotoxicity pathway.
Investigating Neuroprotective Efficacy: Experimental Models and Protocols
The evaluation of potential neuroprotective agents requires robust and reproducible experimental models, both in vitro and in vivo. [17][18][19][20]
In Vitro Models of Neurotoxicity
In vitro models provide a controlled environment to study the direct effects of compounds on neuronal cells and to elucidate their mechanisms of action. Common In Vitro Models:
| Model Type | Description | Application in Neuroprotection Studies |
| Primary Neuronal Cultures | Neurons isolated directly from animal brain tissue (e.g., cortex, hippocampus). [21] | High physiological relevance for studying excitotoxicity, oxidative stress, and oxygen-glucose deprivation (OGD). [22] |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Immortalized human neuroblastoma cells that can be differentiated into neuron-like cells. | High-throughput screening of compounds for neuroprotective effects against various toxins. |
| Organotypic Slice Cultures | Thin slices of brain tissue maintained in culture, preserving the local cellular architecture. [21] | Allows for the study of complex neuronal circuits and cell-cell interactions in response to injury and treatment. |
Experimental Protocol: Assessing Neuroprotection Against Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Induction of Excitotoxicity: After a period of maturation in vitro, the neuronal cultures are exposed to a toxic concentration of an excitatory amino acid, such as glutamate or N-methyl-D-aspartate (NMDA). [22]3. Treatment: The test compound (e.g., a derivative of this compound) is co-incubated with the excitotoxin or added as a pre-treatment.
-
Assessment of Cell Viability: After a defined incubation period, cell viability is assessed using methods such as the MTT assay (measures mitochondrial activity) or the LDH assay (measures membrane integrity). A higher cell viability in the treated group compared to the excitotoxin-only group indicates a neuroprotective effect.
In Vivo Models of Neurological Injury
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account factors like pharmacokinetics and systemic effects. [23] Common In Vivo Models:
| Model Type | Description | Application in Neuroprotection Studies |
| Middle Cerebral Artery Occlusion (MCAO) | A surgical model of focal ischemic stroke in rodents where the middle cerebral artery is temporarily or permanently blocked. [24] | Gold standard for preclinical evaluation of neuroprotective agents for stroke. |
| Traumatic Brain Injury (TBI) Models | Models that mimic different aspects of TBI, such as controlled cortical impact or fluid percussion injury. | Used to assess the efficacy of compounds in reducing neuronal damage and improving functional outcomes after trauma. |
| Neurotoxin-Induced Models | Administration of specific neurotoxins (e.g., MPTP for Parkinson's disease, scopolamine for cognitive impairment) to induce neurodegeneration. [25][26] | Valuable for studying the mechanisms of specific neurodegenerative diseases and testing targeted therapies. |
Future Directions: The Diphenylpropylamine Scaffold in Neuroprotective Drug Discovery
The promising neuroprotective profile of Nefopam highlights the potential of the this compound scaffold for the development of novel therapeutic agents. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of diphenylpropylamine derivatives to identify compounds with enhanced neuroprotective efficacy and improved safety profiles. [27][28][29][30][31]* Multi-Target Drug Design: Designing molecules that can simultaneously modulate multiple pathways involved in neurodegeneration, such as excitotoxicity, oxidative stress, and neuroinflammation. [32]* Translational Studies: Rigorous preclinical evaluation of lead compounds in multiple animal models to increase the likelihood of success in clinical trials. [33]
Conclusion
This compound has emerged as a valuable precursor in the journey to discover and develop novel neuroprotective agents. Its derivative, Nefopam, has demonstrated a unique and multifaceted mechanism of action that extends beyond its initial indication as an analgesic. By understanding the synthesis, pharmacology, and experimental evaluation of compounds derived from this scaffold, researchers and drug development professionals can continue to build upon this foundation to create the next generation of therapies for debilitating neurological disorders.
References
- Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC. (n.d.). PubMed Central.
- Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8. (2024, April 15). Smolecule.
- Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC. (n.d.). PubMed Central.
- Nefopam, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity. (2002). Amino Acids, 23(1-3), 31-6.
- Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec. (n.d.). Evotec.
- Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. (n.d.). PubMed.
- Evaluation Models & Applications of Drug Neurotoxicity. (n.d.). Creative Biolabs.
- In vitro techniques for the assessment of neurotoxicity - PMC. (n.d.). NIH.
- This compound. (2024, April 9). ChemBK.
- CN101575297B - Preparation method of this compound. (n.d.). Google Patents.
- KR101029643B1 - Process for preparing this compound. (n.d.). Google Patents.
- Nefopam, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity. (2025, August 7). ResearchGate.
- In vitro cellular models for neurotoxicity studies:. (n.d.). DiVA portal.
- Nefopam, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotox. (n.d.). CORE.
- In Vitro and In Vivo Models of Ischemic Stroke. (n.d.). Ace Therapeutics.
- Animal models of ischemic stroke and their impact on drug discovery. (2019, February 4). Taylor & Francis Online.
- Nefopam protects neurons from NMDA receptorindependent component of... | Download Scientific Diagram. (n.d.). ResearchGate.
- What is the mechanism of Nefopam Hydrochloride?. (2024, July 17). Patsnap Synapse.
- Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research. (n.d.). Frontiers.
- Nefopam. (n.d.). Wikipedia.
- Nefopam for pain relief - Acupan. Side effects of nefopam. (n.d.). Patient.info.
- Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC. (n.d.). NIH.
- Use of nefopam for chronic pain – NHS SPS. (2024, January 5). Specialist Pharmacy Service.
- Synthetic strategies toward nefopam: a short review. (2025, August 8). ResearchGate.
- Antinociceptive effects of nefopam modulating serotonergic, adrenergic, and glutamatergic neurotransmission in the spinal cord. (2020, July 13). PubMed.
- Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC. (n.d.). NIH.
- This compound | 28075-29-8. (2025, July 14). ChemicalBook.
- Synthetic strategies toward nefopam: a short review. (n.d.). arkat usa.
- Barnsley APC Position Statement on Nefopam. (n.d.). BEST.
- Nefopam – GPnotebook. (2025, July 3). GPnotebook.
- Nefopam position statement. (n.d.). Derbyshire Medicines Management.
- Nefopam hydrochloride synthesis. (n.d.). ChemicalBook.
- CN102924320B - Method for preparing nefopam intermediate I. (n.d.). Google Patents.
- SYNTHESIS OF NEFOPAM ANALOGUES AND CHARACTERISATION. (2019, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2. (n.d.). Benchchem.
- The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents - PMC. (n.d.). NIH.
- Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. (2024, October 1). ResearchGate.
- Synthesis and Biological Evaluation of 1,3-diphenylprop-2-en-1-ones Possessing a Methanesulfonamido or an Azido Pharmacophore as cyclooxygenase-1/-2 Inhibitors. (n.d.). PubMed.
- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007, June 15). PubMed.
- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties - PMC. (n.d.). PubMed Central.
- Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. (n.d.). PubMed.
- (PDF) Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin -2-amine [(-)-P7C3-S243], with Improved Druglike Properties. (2025, August 9). ResearchGate.
- Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. (n.d.). MDPI.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 5. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patient.info [patient.info]
- 11. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 12. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. gpnotebook.com [gpnotebook.com]
- 14. Nefopam hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. CN102924320B - Method for preparing nefopam intermediate I - Google Patents [patents.google.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 18. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 20. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Models of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 22. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Frontiers | Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research [frontiersin.org]
- 25. Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of N-Methyl-3,3-diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3,3-diphenylpropylamine is a synthetic compound recognized primarily as a crucial intermediate in the synthesis of various pharmaceutical agents. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural characteristics and the nature of the final products derived from it suggest a likely interaction with monoamine transport systems. This guide provides a comprehensive overview of its known chemical and physical properties, its established role in synthetic chemistry, and a hypothesized pharmacological profile based on structure-activity relationships of analogous compounds. Furthermore, this document outlines the standard experimental methodologies required for a thorough pharmacological characterization, serving as a valuable resource for researchers investigating this and similar molecules.
Introduction and Chemical Profile
This compound, with the chemical formula C₁₆H₁₉N, is a diphenylpropylamine derivative.[][2] It is typically available as a colorless to pale yellow oil or as its hydrochloride salt, which is a crystalline solid.[][3] The compound is soluble in organic solvents such as chloroform and ethyl acetate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉N | [][2] |
| Molecular Weight | 225.33 g/mol | [][2] |
| Appearance | Colorless to pale yellow oil | [3] |
| Boiling Point | 178 °C (at 10 Torr) | [3] |
| Density (Predicted) | 0.988 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.48 ± 0.10 | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| CAS Number | 28075-29-8 | [] |
Role as a Synthetic Intermediate
The primary documented application of this compound is as a key building block in the synthesis of more complex pharmaceutical compounds.
Synthesis of Lercanidipine
This compound is a pivotal intermediate in the manufacturing of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[4][5] The synthesis involves the reaction of this compound with other precursors to construct the final dihydropyridine ring system of Lercanidipine.[6]
Intermediate for SNRI-NMDA Antagonists and Neuroprotectants
The compound is also cited as an intermediate in the development of dual serotonin-norepinephrine reuptake inhibitor (SNRI) and N-methyl-D-aspartate (NMDA) receptor antagonists, as well as other neuroprotective agents.[7] This suggests that the core structure of this compound is being explored for its potential in developing novel therapeutics for neurological and psychiatric disorders.
Pharmacological Profile (Hypothesized)
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
Based on its structural similarity to known monoamine reuptake inhibitors, it is hypothesized that this compound functions as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and potentially the serotonin transporter (SERT). Inhibition of these transporters would lead to an increase in the extracellular concentrations of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This enhanced signaling is consistent with the stimulant effects described by some sources.
Structure-Activity Relationship and Analog Data
The pharmacological activity of diphenylpropylamine derivatives is highly dependent on their specific chemical structure. Data from structurally related compounds can provide insights into the potential activity of this compound.
Table 2: Binding Affinities of Structurally Related Compounds
| Compound | Target | Binding Affinity (Ki) | Source(s) |
| (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine | NET | 4.5 nM | N/A |
| N-Methyl-3-phenylpropylamine | SERT | ~55 nM | N/A |
Note: Data for structurally related compounds is presented for comparative purposes. The binding affinities of this compound may differ.
Methodology for Pharmacological Characterization
To definitively elucidate the pharmacological profile of this compound, a series of in vitro and in vivo studies are required. The following protocols outline standard methodologies for such a characterization.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for monoamine transporters (DAT, NET, SERT).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor/transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ.
Step-by-Step Protocol:
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound.
-
Determination of Non-Specific Binding: Include control wells with an excess of a known high-affinity non-radiolabeled ligand to determine non-specific binding.
-
Incubation and Termination: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Functional Assays (Uptake Inhibition)
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the uptake of neurotransmitters by their respective transporters.
Principle: This assay measures the ability of the test compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human DAT, NET, or SERT in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of this compound or vehicle control.
-
Initiation of Uptake: Add a fixed concentration of the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of substrate uptake against the logarithm of the test compound concentration.
Pharmacokinetics and Toxicology (To Be Determined)
There is a notable absence of publicly available data on the absorption, distribution, metabolism, excretion (ADME), and toxicological profile of this compound.
Metabolism
Based on its chemical structure, it is anticipated that this compound would undergo metabolism primarily in the liver, likely involving cytochrome P450 (CYP) enzymes. Potential metabolic pathways could include N-demethylation and hydroxylation of the aromatic rings. In vitro studies using human liver microsomes would be necessary to identify the specific CYP isoforms involved and to characterize the metabolic profile.
Toxicology
A comprehensive toxicological evaluation would be required to assess the safety profile of this compound. This would typically include in vitro cytotoxicity assays and in vivo studies to determine acute toxicity, as well as assessments of potential cardiovascular and central nervous system side effects.
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of important pharmaceutical agents. While its direct pharmacological effects are not well-documented, its chemical structure strongly suggests activity as a monoamine transporter inhibitor. This technical guide provides a foundation for understanding its known properties and applications, and outlines a clear path for its comprehensive pharmacological characterization. Further research is warranted to elucidate the specific binding affinities, functional potencies, and the full pharmacokinetic and toxicological profiles of this compound. Such studies would not only provide valuable scientific knowledge but could also uncover new potential therapeutic applications for this compound and its derivatives.
References
- This compound - Physico-chemical Properties. ChemBK.
- Method for synthesizing lercanidipine intermediate this compound hydrochloride - Google Patents. Google Patents.
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- CAS:28075-29-8 N-Methyl-3,3-diphenylpropan-1-amine manufacturer. Nbinno.
Sources
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 5. CN115677512A - Method for synthesizing lercanidipine intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 6. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 28075-29-8 [chemicalbook.com]
Unlocking Therapeutic Potential: A Technical Guide to N-Methyl-3,3-diphenylpropylamine as a Novel SNRI-NMDA Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of serotonin-norepinephrine reuptake inhibition (SNRI) and N-methyl-D-aspartate (NMDA) receptor antagonism within a single molecular entity presents a compelling therapeutic strategy for complex neuropsychiatric disorders, including treatment-resistant depression and neuropathic pain. This guide explores the scientific rationale and technical methodologies for evaluating N-Methyl-3,3-diphenylpropylamine as a candidate for this dual-action profile. While primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its core structure, featuring a diphenylpropylamine backbone, suggests a latent potential for direct pharmacological activity at both monoamine transporters and the NMDA receptor. This document provides a comprehensive framework for investigating this hypothesis, detailing the theoretical underpinnings based on structure-activity relationships and presenting robust experimental protocols for the definitive characterization of its binding affinity and functional activity.
Introduction: The Rationale for a Dual-Target Approach
The limitations of traditional monoaminergic antidepressants have spurred the exploration of novel therapeutic mechanisms. Serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated efficacy in treating not only depression but also anxiety and chronic pain conditions by elevating the extracellular levels of both serotonin and norepinephrine.[1][2] This dual modulation is thought to produce a broader and more robust therapeutic effect than targeting serotonin alone.[1] SNRIs achieve this by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1]
Concurrently, the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical target in neuropsychiatry.[3] Antagonism of the NMDA receptor can produce rapid antidepressant effects, as exemplified by ketamine.[4] By blocking the NMDA receptor's ion channel, these antagonists can mitigate excitotoxicity, a process implicated in neuronal damage.[5]
The integration of SNRI and NMDA antagonist functionalities into a single molecule offers the potential for synergistic effects, addressing both monoaminergic and glutamatergic dysregulation. This compound has been identified as a synthetic intermediate for SNRI-NMDA antagonists and neuroprotectants.[6][7][8] Its structural characteristics provide a strong basis for hypothesizing intrinsic dual activity.
The Pharmacological Hypothesis: A Structure-Activity Relationship Perspective
The potential of this compound as a dual-action agent is rooted in established structure-activity relationships (SAR) for both SNRIs and NMDA receptor antagonists.
Potential for Serotonin-Norepinephrine Reuptake Inhibition
Many potent SNRIs are built upon an aryloxypropanamine scaffold.[9] The nature and position of substituents on the aromatic rings are critical determinants of affinity and selectivity for SERT and NET.[9] While this compound lacks the aryloxy linkage, its diphenylpropylamine core is a recognized pharmacophore in various centrally active compounds. Some diphenylpropylamine derivatives are known to interact with opioid receptors, demonstrating the scaffold's ability to engage with CNS targets.[5] Furthermore, the closely related N-Methyl-3-phenylpropylamine has been reported to be a selective inhibitor of serotonin uptake, with a Ki value of approximately 5.5 x 10⁻⁸ M.[8] The presence of a second phenyl group in this compound could enhance its affinity for monoamine transporters through additional hydrophobic interactions within the binding pockets of SERT and NET.
Potential for NMDA Receptor Antagonism
Non-competitive NMDA receptor antagonists, such as ketamine and memantine, act by physically blocking the receptor's ion channel.[10] Key structural features for this class of antagonists often include a protonatable amine group that interacts with the magnesium binding site within the channel and a lipophilic moiety that provides stability and influences binding kinetics.[7] this compound possesses both of these features: a secondary amine that is protonated at physiological pH and two phenyl groups that confer significant lipophilicity. This structural arrangement is conducive to entering and binding within the NMDA receptor channel, potentially leading to its blockade.
Experimental Validation: A Step-by-Step Methodological Guide
To empirically test the hypothesis of dual SNRI-NMDA antagonist activity for this compound, a series of in vitro assays are required. The following protocols provide a comprehensive framework for characterizing the compound's pharmacological profile.
Assessment of SNRI Activity
The initial step is to determine the binding affinity of this compound for the human serotonin and norepinephrine transporters (hSERT and hNET). This is followed by functional assays to confirm its inhibitory effect on neurotransmitter reuptake.
These assays quantify the affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from its target transporter.
Objective: To determine the inhibitor constant (Ki) of this compound at hSERT and hNET.
Experimental Workflow:
Workflow for Radioligand Binding Assays.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing either hSERT or hNET. Harvest the cells and prepare membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
These functional assays measure the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC50 of this compound for the inhibition of serotonin and norepinephrine uptake.
Experimental Workflow:
Workflow for Neurotransmitter Uptake Inhibition Assays.
Step-by-Step Protocol:
-
Cell Plating: Plate cells expressing hSERT or hNET in 96-well plates and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Initiation of Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine) to initiate uptake.
-
Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the concentration of the test compound.
Assessment of NMDA Receptor Antagonist Activity
The evaluation of NMDA receptor antagonism involves both binding and functional assays to determine the compound's affinity for the receptor and its effect on ion channel function.
This assay measures the ability of the test compound to displace a radiolabeled non-competitive antagonist from its binding site within the NMDA receptor ion channel.
Objective: To determine the Ki of this compound at the phencyclidine (PCP) binding site of the NMDA receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors, such as the cortex or hippocampus.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled non-competitive antagonist (e.g., [³H]MK-801), and serial dilutions of this compound. Include glutamate and glycine in the assay buffer to ensure the NMDA receptor is in an activated state, allowing the radioligand to access its binding site.
-
Incubation, Filtration, and Quantification: Follow the same procedures as described for the SERT and NET binding assays (Section 3.1.1).
-
Data Analysis: Calculate the IC50 and Ki values as previously described.
This functional assay directly measures the effect of the test compound on NMDA receptor-mediated currents in living cells.
Objective: To characterize the functional inhibition of NMDA receptors by this compound.
Experimental Workflow:
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation: Use cultured neurons or a cell line expressing recombinant NMDA receptors.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Elicit NMDA Currents: Apply a solution containing NMDA and glycine to activate the receptors and record the resulting inward current.
-
Application of Test Compound: Perfuse the cell with a solution containing this compound at various concentrations.
-
Measure Inhibition: Record the NMDA-evoked currents in the presence of the test compound and measure the reduction in current amplitude.
-
Data Analysis: Construct a concentration-response curve to determine the IC50 for the inhibition of NMDA receptor currents.
Data Interpretation and Future Directions
The data generated from these assays will provide a comprehensive pharmacological profile of this compound.
Table 1: Hypothetical Data Summary for this compound
| Target | Assay Type | Parameter | Value |
| hSERT | Radioligand Binding | Ki | [Insert Value] nM |
| hSERT | Serotonin Uptake | IC50 | [Insert Value] nM |
| hNET | Radioligand Binding | Ki | [Insert Value] nM |
| hNET | Norepinephrine Uptake | IC50 | [Insert Value] nM |
| NMDA Receptor | Radioligand Binding ([³H]MK-801) | Ki | [Insert Value] µM |
| NMDA Receptor | Electrophysiology | IC50 | [Insert Value] µM |
A potent affinity for both SERT and NET (low nanomolar Ki and IC50 values), coupled with moderate antagonist activity at the NMDA receptor (micromolar Ki and IC50 values), would confirm the dual-action hypothesis. Such a profile would warrant further investigation, including in vivo studies to assess its efficacy in animal models of depression and neuropathic pain, as well as pharmacokinetic and toxicological evaluations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the structural hallmarks of a dual SNRI-NMDA antagonist. The theoretical basis for this dual activity is strong, grounded in established structure-activity relationships. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of this potential. The successful characterization of this compound as a dual-action agent could pave the way for the development of a new generation of therapeutics for complex neuropsychiatric disorders.
References
- Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of neurochemistry, 97(6), 1611-1626.
- Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS spectrums, 10(9), 732-747.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Mayo Clinic. (2019). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
- Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor.
- Krystal, J. H., Sanacora, G., & Duman, R. S. (2013). Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond.
- Janssen, P. A. (1964). Synthetic analgesics: Diphenylpropylamines. Pergamon Press.
- Harsanyi, K., Korbonits, D., & Kiss, P. (1964). Diphenylpropylamine derivatives. I. N-substituted 3,3-diphenylpropylamines. Journal of medicinal chemistry, 7(5), 623-625.
- BenchChem. (n.d.).
- Hudson, S. C., Kiankarimi, M., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & medicinal chemistry letters, 18(16), 4491-4.
- Bouziane, A., et al. (2008). Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor: A Study of a Series of MK801 Derivative Molecules Using Statistical Methods and Neural Network. Molecules, 13(8), 1689-1704.
- Schneider, S., et al. (2009). Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol. Bioorganic & medicinal chemistry, 17(2), 655-666.
- Molbase. (n.d.). N-methyl-3,3-diphenylpropan-1-amine.
- SIELC Technologies. (2018). This compound.
- PubChem. (n.d.). 3,3-Diphenylpropylamine.
- Moaddel, R., et al. (2017). Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS chemical neuroscience, 8(8), 1775-1784.
- Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
- ResearchGate. (n.d.). Select NMDA receptor-targeted drugs used in clinical trials for the treatment of mental disorders.
- MDPI. (2023). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders.
- MDPI. (2022). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases.
- Sklyarova, A. S., et al. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research, 22(1), 360-366.
- Li, Q., et al. (2003). Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). The Journal of pharmacology and experimental therapeutics, 307(3), 961-969.
- Ortuño, J., et al. (2014). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of medicinal chemistry, 57(15), 6345-6358.
- Ametamey, S. M., et al. (2007). New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. Journal of medicinal chemistry, 50(22), 5434-5442.
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446.
- Six Chongqing Chemdad Co. (n.d.). This compound.
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- Wikipedia. (n.d.). N-Methyl-PPPA.
- Wikipedia. (n.d.). 3,3-Diphenylpropylamine.
- PubMed. (n.d.). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability.
- PubMed. (n.d.). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics.
- PubMed Central. (n.d.). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid.
- PubMed Central. (n.d.). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.
- PubMed Central. (n.d.). Design and Synthesis of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action.
- PubMed Central. (n.d.). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities.
- PubMed Central. (n.d.). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
- PubMed Central. (n.d.). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives.
- Google Books. (n.d.). Synthetic Analgesics: Diphenylpropylamines.
- The structure activity relationship of antidepressants and the specificity in drug therapy. (n.d.).
- Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. (n.d.).
- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.).
- Synthetic Analgesics Diphenylpropylamines Paul AJ Janssen. (n.d.).
- Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. (n.d.).
- Synthetic Analgesics Diphenylpropylamines Paul AJ Janssen. (n.d.).
- PubMed. (n.d.). DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES.
- ChemBK. (n.d.). This compound.
- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
- PubMed Central. (n.d.). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists.
- PubMed Central. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction.
- PubMed Central. (n.d.). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
- PubMed Central. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications.
- ACS Publications. (n.d.). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms.
- PubMed. (n.d.). (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- PubMed Central. (n.d.). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison.
- PubMed Central. (n.d.). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum.
- PubMed Central. (n.d.). (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET).
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
- Semantic Scholar. (n.d.). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors.
- PubMed Central. (n.d.). An in vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde.
- PubMed Central. (n.d.). Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy.
- ACS Publications. (n.d.). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
- MDPI. (n.d.). Structure Modeling of the Norepinephrine Transporter.
- PubMed Central. (n.d.). [18F]fluoropropyl)phenoxy)-3-phenylpropanamine (18F-MFP3) as a potential PET imaging agent for norepinephrine transporter.
- PubMed. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.
- PubMed Central. (n.d.). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]3methoxy phenyl)-N′-methylguanidine ([3H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
- PubMed. (n.d.). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor.
- MDPI. (n.d.). Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons.
- PubMed Central. (n.d.). Development of serotonin transporter reuptake inhibition assays using JAR cells.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Universidad El Bosque. (n.d.). Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening.
- YouTube. (n.d.). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP.
- PubMed Central. (n.d.). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders | MDPI [mdpi.com]
- 4. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Analgesics Diphenylpropylamines Paul A J Janssen [api.motion.ac.in]
- 6. rushim.ru [rushim.ru]
- 7. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic synthesis routes for N-Methyl-3,3-diphenylpropylamine for beginners
An In-Depth Technical Guide to the Synthesis of N-Methyl-3,3-diphenylpropylamine
Introduction
This compound is a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif is a cornerstone for various therapeutic agents, most notably in the preparation of Lercanidipine, a third-generation dihydropyridine calcium ion antagonist for treating hypertension.[1][2] The molecule's significance also extends to its use as an intermediate for SNRI-NMDA antagonists and neuroprotectants, highlighting its versatility in drug discovery.[3]
This guide provides a comprehensive overview of fundamental and accessible synthesis routes for this compound. We will dissect the core synthetic strategies, moving beyond a mere recitation of steps to explain the underlying chemical principles and rationale behind procedural choices. The focus is on providing researchers and drug development professionals with a foundational, yet in-depth, understanding of its preparation, emphasizing methods that are both instructive and practical for laboratory-scale synthesis.
Core Synthetic Strategy: A Convergent Approach
The synthesis of this compound is most logically approached through a convergent strategy. The majority of established routes first construct the core 3,3-diphenylpropylamine scaffold, which then serves as a common precursor for the final N-methylation step. This modular approach allows for optimization at each distinct stage of the synthesis.
The overall synthetic logic is visualized below:
Figure 1. A high-level overview of the convergent synthesis strategy for this compound.
Part 1: Synthesis of the 3,3-Diphenylpropylamine Core Scaffold
The most common and efficient method for constructing the 3,3-diphenylpropylamine backbone begins with commercially available cinnamonitrile and benzene.[4] This process involves two key transformations: a Friedel-Crafts alkylation and a catalytic hydrogenation of the resulting nitrile.
Step 1: Friedel-Crafts Alkylation of Benzene with Cinnamonitrile
This reaction is a classic electrophilic aromatic substitution that forms the 1,1-diphenylpropane skeleton. Cinnamonitrile, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a stabilized carbocation that is then attacked by the electron-rich benzene ring.
-
Causality Behind Experimental Choices : The use of a potent Lewis acid is critical to activate the nitrile-conjugated alkene of cinnamonitrile, making it sufficiently electrophilic to react with benzene. The reaction is typically performed in an excess of benzene, which serves as both a reactant and a solvent, driving the reaction towards the desired product.
Step 2: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
The nitrile group of 3,3-diphenylpropionitrile is reduced to a primary amine using catalytic hydrogenation. This is a robust and high-yielding transformation.
-
Causality Behind Experimental Choices : Transition metal catalysts are essential for this reduction. Raney Nickel is a common choice due to its high activity and cost-effectiveness.[4] The reaction is performed under a hydrogen atmosphere, and the pressure is a key parameter to ensure efficient reduction. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[5]
Experimental Protocol: Synthesis of 3,3-Diphenylpropylamine[5]
-
Reaction Setup : In a suitable pressure reactor, dissolve 3,3-diphenylpropionitrile (e.g., 0.125 mol) in methanol (120 mL).
-
Catalyst Addition : Carefully add a Raney Nickel catalyst (5 g) to the solution.
-
Ammonia Introduction : Introduce ammonia gas (approx. 25 g) into the reactor.
-
Hydrogenation : Pressurize the reactor with hydrogen gas to 2–5 MPa and heat to 80–120 °C. Maintain these conditions until hydrogen uptake ceases, indicating reaction completion.
-
Work-up : Cool the reactor, carefully vent the excess hydrogen and ammonia, and filter off the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield 3,3-diphenylpropylamine as a colorless liquid.[4]
Part 2: N-Methylation Strategies for 3,3-Diphenylpropylamine
With the core 3,3-diphenylpropylamine scaffold in hand, the final step is the selective introduction of a single methyl group onto the primary amine. Reductive amination is a cornerstone of amine synthesis and provides a direct and efficient pathway.[6]
Method A: One-Pot Reductive Amination via Schiff Base Formation
This elegant method combines the formation of a Schiff base (imine) and its subsequent reduction in a single process. The primary amine reacts with an aldehyde (formaldehyde in this case) to form an intermediate imine, which is then reduced in situ to the desired N-methyl amine.[1][4]
-
Causality Behind Experimental Choices : This "one-pot" approach is highly efficient as it avoids the isolation of intermediates, simplifying the operational process and often increasing overall yield.[4] The reaction sequence involves Schiff base formation, methylation of the resulting amine to a quaternary ammonium salt, and finally hydrolysis to yield the target product.[1][4]
Experimental Protocol: N-Methylation via One-Pot Schiff Base Method[4]
-
Schiff Base Formation : Dissolve 3,3-diphenylpropylamine in an aromatic solvent like toluene. Add an aldehyde (e.g., formaldehyde) and heat to reflux, using a Dean-Stark apparatus to remove the water formed during imine formation.
-
Methylation : After dehydration is complete, add a methylating agent (e.g., dimethyl sulfate) and continue the reaction.
-
Hydrolysis : Once the methylation is complete, add a dilute sulfuric acid solution and reflux. This step hydrolyzes the intermediate quaternary salt.
-
Work-up : After cooling, steam distill to remove any free aldehyde. Basify the remaining solution to a pH of 9-12 with sodium hydroxide.
-
Extraction and Purification : Separate the organic layer. The crude product is then purified by vacuum distillation to afford this compound.
The detailed workflow for this one-pot N-methylation process is illustrated below.
Figure 2. Step-by-step workflow for the one-pot N-methylation of 3,3-diphenylpropylamine.
Method B: N-Formylation followed by Reduction
An alternative, robust two-step method involves first forming an N-formyl derivative, which is then reduced to the N-methyl group. This is a highly controlled method for achieving mono-methylation.
-
Causality Behind Experimental Choices : This method provides excellent control over the methylation state, preventing over-methylation to the N,N-dimethyl derivative. The formamide intermediate is stable and easily purified. The subsequent reduction is typically achieved with a strong reducing agent like borane-methyl sulfide or lithium aluminum hydride. A US patent describes reacting substituted 3,3-diphenylpropylamine with ethyl formate to create the formamide derivative, followed by reduction using a borane-methyl sulfide complex.[2]
Comparative Analysis of N-Methylation Methods
| Parameter | Method A: One-Pot Reductive Amination | Method B: N-Formylation & Reduction |
| Number of Steps | One-pot (multi-reaction sequence) | Two distinct synthetic steps |
| Key Reagents | Formaldehyde, Methylating Agent (e.g., (CH₃)₂SO₄), H₂SO₄, NaOH | Ethyl Formate, Reducing Agent (e.g., Borane complex) |
| Intermediates | Schiff base, Quaternary ammonium salt (not isolated) | N-formyl derivative (isolated) |
| Primary Advantage | High operational efficiency, avoids intermediate isolation.[4] | Excellent control, minimizes risk of over-methylation. |
| Considerations | Requires careful control of reaction conditions to manage the multi-step sequence. | Requires handling of potent reducing agents; involves an additional isolation/purification step. |
| Reported Yield | High (85-92% for the methylation/hydrolysis sequence).[4] | Generally high-yielding for both steps. |
Conclusion
The synthesis of this compound is a well-established process that is accessible for laboratory-scale preparation. The most effective strategies converge on the key intermediate, 3,3-diphenylpropylamine, which is readily prepared from cinnamonitrile and benzene. The final, crucial N-methylation step can be accomplished through several reliable methods. For operational simplicity and efficiency, the one-pot reductive amination via a Schiff base intermediate stands out. For maximum control over selectivity, a two-step approach involving N-formylation and subsequent reduction is an excellent alternative. The choice of method will ultimately depend on the specific requirements of the research setting, including scale, available reagents, and desired purity profile.
References
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- ChemBK. (2024). This compound. [Link]
- IP.com. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol. [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines with formalin as C1 source by liquid-assisted grinding. [Link]
- ChemRxiv. (2021).
- Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]
- Taylor & Francis eBooks. (2014).
- Wikipedia. (n.d.). 3,3-Diphenylpropylamine. [Link]
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. This compound | 28075-29-8 [chemicalbook.com]
- 4. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Friedel-Crafts alkylation protocol for N-Methyl-3,3-diphenylpropylamine
An Application Note for the Synthesis of N-Methyl-3,3-diphenylpropylamine via Friedel-Crafts Alkylation
Abstract
This compound is a critical intermediate in the synthesis of various pharmaceutical agents, notably the antihypertensive drug Lercanidipine.[1] This document provides a comprehensive guide to its synthesis, with a primary focus on the initial and pivotal Friedel-Crafts alkylation step. The overall synthesis is a multi-step process commencing with the reaction of benzene and cinnamonitrile to form 3,3-diphenylpropionitrile. This guide will elucidate the underlying chemical principles, provide detailed, field-proven protocols for each stage of the synthesis, and offer insights into process optimization and safety.
It is crucial to note that a direct Friedel-Crafts alkylation on the final product, this compound, is not chemically feasible. The amine functionality (an NHR group) reacts with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction places a positive charge on the nitrogen atom, which strongly deactivates the attached phenyl rings towards further electrophilic aromatic substitution.[2] Therefore, the Friedel-Crafts reaction is strategically employed at the beginning of the synthetic sequence.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a robust three-part process. The pathway begins with the formation of a key C-C bond via Friedel-Crafts alkylation, followed by reduction of a nitrile, and concludes with the introduction of the N-methyl group.
Caption: Overall workflow for the synthesis of this compound.
Part I: Friedel-Crafts Alkylation Protocol
This initial step establishes the core 3,3-diphenylpropyl backbone of the target molecule. The reaction is a classic example of electrophilic aromatic substitution, where an aromatic ring attacks a carbocation or a carbocation-like species.[3]
Mechanism and Scientific Rationale
The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental C-C bond-forming reaction.[4] In this specific application, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the cinnamonitrile. It coordinates to the nitrogen of the nitrile group and facilitates the polarization of the alkene C=C bond, making the β-carbon highly electrophilic. Benzene, acting as the nucleophile, then attacks this electrophilic center. A second molecule of benzene attacks the resulting carbocation, leading to the diarylated product. Using a large excess of benzene is common to favor the desired product formation and minimize polyalkylation.[2]
Sources
Application Notes and Protocols: Reductive Amination Conditions for the Synthesis of N-Methyl-3,3-diphenylpropylamine
Introduction: The Strategic Importance of Reductive Amination
The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. N-Methyl-3,3-diphenylpropylamine, a key intermediate in the synthesis of various pharmacologically active molecules, is a prime example of a target where the strategic implementation of reductive amination proves highly effective.[1][2][] This application note provides a comprehensive guide to the reductive amination conditions for the synthesis of this compound from 3,3-diphenylpropanal and methylamine. We will delve into the mechanistic underpinnings of this transformation, compare various reducing agents and reaction conditions, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Reductive amination, at its core, is the process of forming an amine from a carbonyl compound and an amine or ammonia, followed by reduction of the intermediate imine or iminium ion.[4][5] This one-pot or sequential process offers a highly efficient and versatile method for C-N bond formation, circumventing the challenges of direct alkylation of amines, which often leads to over-alkylation and a mixture of products.[4]
Mechanistic Considerations: The "Why" Behind the "How"
The reductive amination process proceeds through two key stages:
-
Imine/Iminium Ion Formation: The initial step involves the nucleophilic attack of the amine (methylamine) on the carbonyl carbon of the aldehyde (3,3-diphenylpropanal). This is followed by dehydration to form an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion, which is more susceptible to reduction.[6] The pH of the reaction is a critical parameter; excessively acidic conditions can protonate the starting amine, rendering it non-nucleophilic, while basic conditions may not sufficiently promote the dehydration step.
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a single bond by a reducing agent. The choice of reducing agent is paramount and dictates the reaction conditions and selectivity.
Comparative Analysis of Reducing Agents
The success of a reductive amination hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | A strong, cost-effective reducing agent. | Readily available and inexpensive. | Can reduce the starting aldehyde if not used cautiously.[4] Requires careful control of addition and temperature. |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent than NaBH₄.[4][6] | Selectively reduces iminium ions over ketones and aldehydes at mildly acidic pH.[6] | Highly toxic due to the potential release of hydrogen cyanide, especially under acidic conditions.[6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent.[7][8][9] | Highly selective for iminium ions, allowing for a one-pot procedure.[9] Less toxic than NaBH₃CN.[6] Effective in aprotic solvents.[8][9] | Moisture-sensitive and more expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green" reduction method.[10] | Avoids the use of metal hydride reagents and generates water as the only byproduct. | Requires specialized high-pressure equipment. The catalyst can sometimes be sensitive to functional groups. |
For the synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, operational simplicity in a one-pot procedure, and improved safety profile compared to sodium cyanoborohydride.[11][8][9] While Sodium Borohydride can be used, it typically requires a two-step approach where the imine is pre-formed before the addition of the reducing agent to minimize the reduction of the starting aldehyde.[12]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the reductive amination synthesis of this compound.
Sources
- 1. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note and Detailed Protocols for the One-Pot Synthesis of N-Methyl-3,3-diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols for the efficient one-pot synthesis of N-Methyl-3,3-diphenylpropylamine, a key intermediate in the manufacturing of several pharmaceutical agents. Two primary synthetic strategies are presented: a direct one-pot reductive amination of 3,3-diphenylpropanal with methylamine, and a sequential process with a one-pot methylation of 3,3-diphenylpropylamine. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and guidance for reaction optimization and troubleshooting, designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a critical building block in the synthesis of various pharmaceuticals. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. Traditional multi-step syntheses can be time-consuming, resource-intensive, and may lead to lower overall yields due to the isolation of intermediates at each stage. One-pot synthesis methodologies offer a streamlined alternative, enhancing efficiency by reducing the number of workup and purification steps, thereby saving time, solvents, and improving the overall process economy.
This application note details two robust one-pot methodologies for the synthesis of this compound, providing researchers with practical and scalable solutions for its preparation.
Reaction Pathway Overview
The synthesis of this compound can be efficiently achieved through two primary one-pot strategies, each with its own set of advantages. The first is a direct reductive amination of 3,3-diphenylpropanal with methylamine. The second is a one-pot conversion of 3,3-diphenylpropylamine to the final product via formation of a Schiff base and subsequent methylation.
Figure 1: Overview of the two primary one-pot synthetic strategies for this compound.
Strategy 1: One-Pot Reductive Amination of 3,3-Diphenylpropanal
This approach is a highly efficient method that combines the formation of an imine from 3,3-diphenylpropanal and methylamine, followed by its in-situ reduction to the target secondary amine in a single reaction vessel.
Mechanism
The reaction proceeds in two key steps within the same pot:
-
Imine Formation: The aldehyde (3,3-diphenylpropanal) reacts with the primary amine (methylamine) to form an unstable carbinolamine intermediate, which then dehydrates to form a stable imine (or iminium ion under acidic conditions).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the desired secondary amine.
Figure 2: Simplified mechanism of one-pot reductive amination.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3,3-Diphenylpropanal | 210.27 | 4.21 g | 20 | Starting Material |
| Methylamine (40% in H₂O) | 31.06 | 1.71 mL | 22 | Amine Source |
| Sodium Triacetoxyborohydride | 211.94 | 5.08 g | 24 | Reducing Agent |
| Ethyl Acetate (EtOAc) | - | 40 mL | - | Solvent |
| Saturated NaHCO₃ solution | - | 20 mL | - | Quenching Agent |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying Agent |
Procedure:
-
To a solution of 3,3-diphenylpropanal (4.21 g, 20 mmol) in ethyl acetate (40 mL) in a round-bottom flask equipped with a magnetic stirrer, add methylamine (1.71 mL of a 40% aqueous solution, 22 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (5.08 g, 24 mmol) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Causality and Self-Validation
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive towards aldehydes and ketones compared to the iminium ion, which minimizes the formation of the corresponding alcohol as a byproduct.
-
Solvent Selection: Ethyl acetate is a good choice as it is relatively non-polar, allowing for easy separation from the aqueous workup, and it solubilizes the starting materials and product well.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting aldehyde.
-
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the product spot. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: One-Pot Methylation of 3,3-Diphenylpropylamine
This strategy involves the conversion of the readily available 3,3-diphenylpropylamine to the target N-methylated product in a single pot, avoiding the isolation of the intermediate Schiff base.[2]
Mechanism
-
Schiff Base Formation: 3,3-Diphenylpropylamine reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base.
-
Methylation: A methylating agent is added to the reaction mixture, which methylates the nitrogen of the Schiff base to form a quaternary ammonium salt.
-
Hydrolysis: The quaternary ammonium salt is then hydrolyzed to yield the final product, this compound.
Figure 3: Reaction sequence for the one-pot methylation of 3,3-diphenylpropylamine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3,3-Diphenylpropylamine | 211.30 | 4.23 g | 20 | Starting Material |
| Formaldehyde (37% aq. soln.) | 30.03 | 1.8 mL | 22 | Aldehyde Source |
| Toluene | - | 50 mL | - | Solvent |
| Methylating Agent (e.g., Dimethyl Sulfate) | 126.13 | 2.78 g | 22 | Methylating Agent |
| Dilute Sulfuric Acid | - | As needed | - | Hydrolysis |
| Sodium Hydroxide Solution | - | As needed | - | Neutralization |
Procedure:
-
Dissolve 3,3-diphenylpropylamine (4.23 g, 20 mmol) and formaldehyde (1.8 mL of a 37% aqueous solution, 22 mmol) in toluene (50 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux to form the Schiff base, with azeotropic removal of water.
-
After the theoretical amount of water has been collected, cool the reaction mixture.
-
Add the methylating agent (e.g., dimethyl sulfate, 2.78 g, 22 mmol) dropwise to the solution, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Add dilute sulfuric acid and heat the mixture to reflux to hydrolyze the quaternary ammonium salt.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 9-12.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation to obtain this compound as a colorless to light yellow liquid. A yield of 85-92% can be expected.[2]
Causality and Self-Validation
-
Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the equilibrium of the Schiff base formation towards the product by removing the water byproduct.
-
Choice of Methylating Agent: Dimethyl sulfate is a potent and cost-effective methylating agent. However, it is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Hydrolysis Step: The acidic hydrolysis is necessary to cleave the intermediate quaternary ammonium salt to the final secondary amine.
-
Self-Validation: The formation of the Schiff base can be monitored by the collection of water in the Dean-Stark trap. The final product can be characterized by its boiling point and spectroscopic methods (NMR, IR, MS).
Conclusion
The two one-pot synthetic methodologies presented in this application note offer efficient, scalable, and economically viable routes to this compound. The choice between the reductive amination and the one-pot methylation strategy will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both methods, when executed with care, provide high yields of the target compound, a crucial intermediate for the pharmaceutical industry.
References
- CN101575297B - Preparation method of this compound - Google P
- KR101029643B1 - Process for preparing this compound - Google P
- Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google P
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
- 3-phenyl-1-propanol - Organic Syntheses Procedure. [Link]
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
- US4486607A - Process for the production of phenyl substituted propanal - Google P
- The 3-phenylpropanol biosynthetic pathways. A The proposed pathway in...
- Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]
- Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse. [Link]
- This compound - ChemBK. [Link]
Sources
Application Notes & Protocols: HPLC Method for Purity Analysis of N-Methyl-3,3-diphenylpropylamine
Introduction: The Analytical Imperative for N-Methyl-3,3-diphenylpropylamine Purity
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug Lercanidipine.[1] Its chemical structure, featuring a tertiary amine and two phenyl groups, presents unique analytical challenges.[2] Ensuring the purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This document provides a comprehensive, field-tested High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, designed to be both robust and stability-indicating.
The development of a stability-indicating analytical procedure is a critical task in pharmaceutical quality control.[3][4] Such methods must be capable of separating the main compound from its potential degradation products and process-related impurities.[4][5] This application note details a reversed-phase HPLC (RP-HPLC) method that leverages fundamental chromatographic principles to achieve superior resolution and sensitivity for this compound and its related substances.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is the foundation of logical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | [6] |
| Molecular Weight | 225.33 g/mol | [6] |
| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg | [6] |
| LogP | 2.59 | [6] |
| Appearance | Colorless to light yellow liquid or white crystals | [][8] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; slightly soluble in chloroform and ethyl acetate. | [][8] |
The presence of the tertiary amine group and the diphenyl moiety dictates the chromatographic strategy. The basic nature of the amine can lead to peak tailing on traditional silica-based columns due to interactions with residual acidic silanols. The diphenyl groups provide chromophores, making UV detection a suitable choice.
HPLC Method Protocol
This protocol is designed to be a starting point for the analysis of this compound. Method optimization and validation are essential for implementation in a regulated environment.
Chromatographic Conditions
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides the necessary hydrophobicity for retaining the diphenyl structure. The 250 mm length ensures adequate resolution for potential impurities. |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water | The acidic mobile phase protonates the tertiary amine, improving peak shape and reducing tailing by minimizing interactions with silanol groups. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | See Table 3 | A gradient elution is employed to ensure the elution of any potential late-eluting impurities and to provide a robust separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | While the diphenyl groups absorb at higher wavelengths, 210 nm provides greater sensitivity for a wider range of potential impurities that may lack strong chromophores. |
| Injection Volume | 10 µL | A standard injection volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape. |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria.
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates the precision of the analytical system. |
Method Development and Rationale: A Deeper Dive
The selection of each parameter in this method is underpinned by scientific principles aimed at achieving a robust and reliable separation.
Column Selection
A C18 stationary phase was chosen for its hydrophobic character, which is well-suited for retaining the non-polar diphenyl groups of the analyte. The use of a modern, end-capped C18 column is crucial to minimize the interaction of the basic tertiary amine with residual acidic silanols on the silica surface, which can cause significant peak tailing.
Mobile Phase Considerations
The pH of the mobile phase is a critical factor in the analysis of basic compounds like this compound. By using a mobile phase with a pH well below the pKa of the tertiary amine (typically around 9-10), the analyte exists predominantly in its protonated, charged form. This has two key benefits:
-
Improved Peak Shape: The protonated amine has a reduced affinity for the negatively charged silanol groups, leading to more symmetrical peaks.
-
Enhanced Retention on RP columns: While seemingly counterintuitive, the protonated form can exhibit predictable reversed-phase behavior.
Phosphoric acid is a common and effective mobile phase modifier for this purpose. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[9]
Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method
To ensure the method is stability-indicating, forced degradation studies must be performed.[4] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The developed HPLC method must be able to separate the intact this compound from all significant degradation products formed under these conditions.
Visualizing the Workflow
A logical workflow is essential for systematic method development and validation.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Potential Impurities
Knowledge of the synthetic route of this compound can provide insights into potential process-related impurities. A common synthesis involves the Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by hydrogenation and methylation.[10]
Figure 1: Potential Process-Related Impurities
Caption: Potential impurities arising from the synthesis of this compound.
The developed HPLC method should be capable of resolving the main peak from these and other potential impurities.
Conclusion
This application note provides a robust and scientifically sound HPLC method for the purity analysis of this compound. The method is designed to be stability-indicating and takes into account the physicochemical properties of the analyte. Adherence to the principles of method validation and system suitability will ensure the generation of accurate and reliable data, which is critical for quality control in the pharmaceutical industry.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies.
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- This compound | CAS#:28075-29-8. Chemsrc.
- This compound (CAS: 28075-29-8) - High-Quality Supplier.
- This compound. ChemBK.
- CN101575297B - Preparation method of this compound. Google Patents.
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpsr.com [ijpsr.com]
- 6. This compound | CAS#:28075-29-8 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
Quantitative Analysis of N-Methyl-3,3-diphenylpropylamine using a Validated LC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective identification and quantification of N-Methyl-3,3-diphenylpropylamine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including antihypertensive medications and potential neuroprotectants.[1] The methodology described herein provides a comprehensive protocol covering sample preparation, optimized chromatographic separation, and tandem mass spectrometric detection. The method is designed to be validated according to International Council for Harmonisation (ICH) guidelines, ensuring its suitability for applications in pharmaceutical development, quality control, and pharmacokinetic studies.[2][3]
Introduction
This compound (Chemical Formula: C₁₆H₁₉N, Molar Mass: 225.33 g/mol ) is a critical building block in organic synthesis.[4][] Its primary significance lies in its role as a precursor for active pharmaceutical ingredients (APIs), notably in the synthesis of the calcium channel blocker Lercanidipine. Given its importance, a reliable and sensitive analytical method is crucial for monitoring its purity, stability, and concentration in various matrices, from reaction mixtures to biological fluids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional selectivity and sensitivity.[6][7] By coupling the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, this method allows for precise quantification even at trace levels, minimizing interference from complex sample matrices.[8]
This guide provides a step-by-step protocol, explains the scientific rationale behind key methodological choices, and outlines the validation framework necessary to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Internal Standard (IS): N-Methyl-d3-3,3-diphenylpropylamine or a structurally similar compound with a distinct mass (e.g., Diphenhydramine).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Mobile Phase Additives: Formic Acid (LC-MS grade, ~99%).
-
Sample Preparation Reagents: Acetonitrile or Methyl-tert-butyl ether (MTBE) for extraction.[9][10]
Instrumentation
-
Liquid Chromatograph: An Agilent 1290 Infinity II LC system or equivalent UHPLC system, equipped with a binary pump, multisampler, and multicolumn thermostat.[6]
-
Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS system or equivalent, equipped with an Electrospray Ionization (ESI) source.[6]
-
Analytical Column: A reverse-phase column such as a SIELC Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 column.[11]
Standard and Sample Preparation
Rationale: The accuracy of a quantitative assay is fundamentally dependent on the precise preparation of calibration standards. An internal standard is used to correct for variability in sample preparation and instrument response.
Protocol: Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in 10 mL of methanol.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Calibration Curve Standards (1-1000 ng/mL): Perform serial dilutions of the 10 µg/mL working stock solution with a 50:50 methanol:water mixture to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Spiking: Add the Internal Standard to each calibration standard and sample to a final constant concentration (e.g., 100 ng/mL).
Protocol: Sample Preparation (Protein Precipitation) Rationale: For biological matrices like plasma or serum, protein precipitation is a fast and effective method to remove high molecular weight interferences that can foul the analytical column and ion source.[12]
-
Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).[10]
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
Rationale: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, well-separated from matrix components, ensuring accurate integration. Mass spectrometry parameters are optimized to maximize the signal intensity for specific precursor-to-product ion transitions, providing high selectivity and sensitivity.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (150 x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Fragmentation
Rationale: The precursor ion ([M+H]⁺) for this compound is m/z 226.3. The molecule's fragmentation upon collision-induced dissociation (CID) is predictable. The most probable cleavage occurs at the Cβ-Cγ bond of the propyl chain due to the stability of the resulting diphenylmethyl carbocation. This leads to a highly abundant product ion. A secondary fragmentation can serve as a qualifier ion.
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 226.3 | 167.1 | 58.1 | 15 (Optimize) |
| Internal Standard | [M+H]⁺ | Specific Fragment 1 | Specific Fragment 2 | Optimize |
Method Validation Framework
To ensure the reliability of the analytical results, the method must be validated according to ICH Q2(R2) guidelines.[2][3] Validation demonstrates that the procedure is suitable for its intended purpose.[14]
-
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time for the specified MRM transitions.[14]
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the analyte concentration. The relationship should be linear over the specified range (e.g., 1-1000 ng/mL), with a correlation coefficient (r²) of ≥ 0.99.[9][15]
-
Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically ±15% for both accuracy and precision (±20% at the LLOQ).[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9] The LOD is typically determined as the concentration yielding a signal-to-noise ratio of 3.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust tool for the identification and quantification of this compound. The protocol for sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high-quality data acquisition. By following the outlined validation framework, researchers can ensure the generation of reliable and accurate data suitable for regulatory submission and critical decision-making in pharmaceutical research and development.
References
- ChemBK. (2024). This compound.
- Nbinno. (2024). CAS:28075-29-8 N-Methyl-3,3-diphenylpropan-1-amine manufacturer.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
- National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Patents. (n.d.). LCMS Method A.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- National Institutes of Health (NIH). (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
- U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB.
- ResearchGate. (2025). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
- MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
Sources
- 1. This compound | 28075-29-8 [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chembk.com [chembk.com]
- 6. agilent.com [agilent.com]
- 7. sisu.ut.ee [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. organomation.com [organomation.com]
- 14. database.ich.org [database.ich.org]
- 15. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Using N-Methyl-3,3-diphenylpropylamine in lercanidipine side-chain synthesis
Application Notes & Protocols
Topic: Strategic Use of N-Methyl-3,3-diphenylpropylamine in the Synthesis of the Lercanidipine Side-Chain
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of the Lercanidipine Side-Chain
Lercanidipine is a third-generation dihydropyridine-class calcium channel blocker renowned for its high vascular selectivity and long duration of action in the treatment of hypertension.[1] Its unique therapeutic profile is largely attributed to its bulky, lipophilic diester side-chain, which enhances its membrane partitioning and modulates its pharmacokinetic properties. The synthesis of this specific side-chain is a critical aspect of the overall drug substance manufacturing process. This document provides a detailed guide on the synthesis of the key alcohol intermediate derived from this compound and its subsequent incorporation to form the lercanidipine molecule. We will explore the causality behind the preferred synthetic route, provide detailed, field-tested protocols, and analyze critical process parameters.
Synthetic Paradigm Shift: From One-Pot to a Convergent Strategy
Early syntheses of 1,4-dihydropyridine drugs often relied on the traditional one-pot Hantzsch synthesis.[2] While effective, this multi-component reaction can generate a complex mixture of by-products, complicating purification and reducing overall yield, especially at an industrial scale.[3]
Modern, industrially viable syntheses for lercanidipine have shifted to a more controlled, convergent approach.[4] This strategy involves the separate synthesis of two key fragments followed by their coupling:
-
The Dihydropyridine Core: 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (DHP-COOH). This intermediate is a stable, well-characterized compound.[5]
-
The Amino-Alcohol Side-Chain: 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.
This convergent method offers superior control, leading to higher purity and yield of the final Active Pharmaceutical Ingredient (API).[3] this compound serves as a crucial starting material for the synthesis of this essential amino-alcohol side-chain.[1][6][7]
Workflow: Synthesis of Lercanidipine via the Side-Chain Intermediate
The overall synthetic workflow is a two-stage process that culminates in a final esterification reaction.
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. [PDF] Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media | Semantic Scholar [semanticscholar.org]
- 3. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2006059332A1 - Intermediates for the preparation of lercanidipine - Google Patents [patents.google.com]
- 7. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
Experimental protocol for N-Methyl-3,3-diphenylpropylamine in CNS drug discovery
An Application Guide for the Preclinical Evaluation of N-Methyl-3,3-diphenylpropylamine in Central Nervous System (CNS) Drug Discovery
Abstract
This document provides a comprehensive experimental framework for the characterization of this compound, a synthetic compound with potential applications in CNS drug discovery.[1][] Structurally related to other diphenylpropylamine derivatives, this molecule is a valuable research tool for investigating monoamine neurotransmitter systems.[3][4] This guide details an integrated series of in vitro and in vivo protocols designed to elucidate its mechanism of action, neurochemical effects, and behavioral consequences. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of a robust data package for informed decision-making in a drug discovery pipeline.
Introduction and Scientific Rationale
This compound is a stimulant compound that has been identified as a potent modulator of the central nervous system.[] Its primary value in a research context lies in its utility for probing the regulatory and transport mechanisms of key neurotransmitters, specifically dopamine and norepinephrine.[] While it has been used as a chemical intermediate in the synthesis of various pharmaceutical agents, including cardiovascular drugs and potential neuroprotectants, its intrinsic pharmacological properties merit direct investigation for CNS applications.[1][5][6]
The core hypothesis for a compound with this chemical scaffold is its interaction with monoamine transporters—the presynaptic proteins responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By inhibiting these transporters, a compound can increase the synaptic concentration of the respective neurotransmitters, a mechanism shared by many established antidepressants and psychostimulants.[7][8] The following experimental cascade is designed to systematically test this hypothesis, moving from molecular target engagement to functional outcomes in complex biological systems.
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
The primary working hypothesis is that this compound functions as a reuptake inhibitor at the dopamine transporter (DAT). This action would block the clearance of dopamine from the synaptic cleft, leading to an accumulation of the neurotransmitter and enhanced signaling at postsynaptic dopamine receptors.
Caption: A staged approach for the preclinical evaluation of CNS-active compounds.
Stage 1: In Vitro Characterization Protocols
The initial step is to determine the compound's potency and selectivity for the primary hypothesized targets: the monoamine transporters DAT, NET, and SERT. This is most commonly achieved using neurotransmitter uptake assays in cultured cells engineered to express these transporters. [9][10]
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
Objective: To quantify the inhibitory potency (IC₅₀) of this compound at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Methodology Rationale: This cell-based functional assay directly measures the ability of a test compound to block the primary function of the transporter—clearing neurotransmitters from the extracellular space. [11]Using a radiolabeled substrate provides a highly sensitive and robust readout. [12] Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing either hDAT, hNET, or hSERT in appropriate media until they reach ~90% confluency.
-
Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight. [9]3. Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure: a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Add 50 µL of varying concentrations of the test compound, a reference inhibitor (e.g., 10 µM Nomifensine for DAT), or vehicle (for total uptake) to the wells. [12] c. Pre-incubate for 20 minutes at room temperature (or 37°C, depending on the lab-specific protocol). [12] d. Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) at a final concentration near its Kₘ value. e. Incubate for 10-15 minutes at room temperature. The short incubation time ensures measurement of the initial uptake rate.
-
Termination and Lysis: a. Rapidly aspirate the solution and wash the wells three times with ice-cold assay buffer to terminate the uptake. b. Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition for each concentration relative to the vehicle control. b. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data and Interpretation
The results should be summarized in a table to easily compare potency and selectivity. Selectivity is determined by the ratio of IC₅₀ values (e.g., SERT IC₅₀ / DAT IC₅₀).
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Fluoxetine (Reference) [13] | ~2000 | ~1000 | ~10 | ~0.005 | ~0.5 |
| Sertraline (Reference) [14] | ~25 | ~420 | ~0.3 | ~0.012 | ~16.8 |
Note: Reference values are approximate and can vary between assay systems. A low IC₅₀ value at DAT would confirm the primary hypothesis. High IC₅₀ values for NET and SERT would indicate selectivity for the dopamine system. Sertraline is an interesting comparator as it is a potent SSRI but also has clinically relevant activity at DAT.
Stage 2: In Vivo Neurochemical Profiling
Following in vitro confirmation, the next critical step is to determine if the compound engages its target in the living brain and produces the expected neurochemical change.
Protocol 2: In Vivo Microdialysis in Rodents
Objective: To measure changes in extracellular dopamine concentrations in the striatum of freely moving rats or mice following systemic administration of this compound.
Methodology Rationale: In vivo microdialysis is a powerful technique that allows for the direct sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake animals. [15][16]This provides a direct link between drug administration and neurochemical target engagement in a physiologically relevant context. [17] Step-by-Step Protocol:
-
Surgical Preparation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Implant a guide cannula targeting the nucleus accumbens or dorsal striatum, key regions of the dopamine system. c. Allow the animal to recover from surgery for at least 48 hours.
-
Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-1.0 µL/min). [18] c. Allow the system to equilibrate and collect baseline samples for at least 2-3 hours. Samples are typically collected in 20-minute fractions.
-
Drug Administration: Once a stable baseline is established (less than 15% variation over three consecutive samples), administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Dosing Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration to capture the full time-course of the effect.
-
Sample Analysis: a. Analyze the dopamine concentration in each dialysate fraction using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers excellent sensitivity for catecholamines. [19]6. Data Analysis: a. Quantify the dopamine concentration in each sample. b. Express the data as a percentage change from the average baseline concentration for each animal. c. Perform statistical analysis (e.g., repeated measures ANOVA) to compare the drug-treated group to a vehicle-treated control group.
Stage 3: In Vivo Behavioral Assessment
The final stage is to assess whether the observed neurochemical changes translate into a functional behavioral response.
Protocol 3: Locomotor Activity Test (Open Field)
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.
Methodology Rationale: The open field test is a standard method for measuring general activity levels in rodents. [20]Compounds that increase synaptic dopamine, like stimulants, typically increase horizontal and vertical movement. [21] Step-by-Step Protocol:
-
Apparatus: Use a square arena (e.g., 50x50 cm for mice) equipped with infrared beams or an overhead video tracking system. [22][23]2. Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate. [20]3. Dosing: Administer the test compound or vehicle and return the animal to its home cage for a pre-determined absorption period (e.g., 30 minutes).
-
Testing: a. Gently place the animal in the center of the open field arena. [23] b. Record activity for 30-60 minutes. c. Key parameters to measure include: Total Distance Traveled, Rearing (vertical counts), and Time Spent in the Center vs. Periphery (an indicator of anxiety-like behavior).
-
Maintenance: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues. [22]6. Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups using a t-test or ANOVA.
Protocol 4: Forced Swim Test (FST)
Objective: To screen for potential antidepressant-like activity.
Methodology Rationale: The FST is a widely used behavioral screen where antidepressant treatments are known to increase active, escape-oriented behaviors (swimming, climbing) and decrease passive behavior (immobility). [24][25]Crucially, this is not a model of depression but a test of stress-coping strategy; a positive result indicates "antidepressant-like activity" and must be interpreted with caution, especially for stimulant compounds. [26][27]A stimulant effect on general motor activity could produce a false positive. [27]Therefore, this test should always be run in conjunction with the locomotor activity test.
Step-by-Step Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom (e.g., 15-20 cm). [25][28]2. Acclimation and Dosing: Acclimate animals to the room and administer the compound as described for the locomotor test. Multiple dosing regimens may be required for antidepressant screening.
-
Testing Procedure (Mice): a. Gently place the mouse into the water for a single 6-minute session. [25] b. Record the session via video for later scoring. c. The primary measure is "immobility time," typically scored during the last 4 minutes of the test. Immobility is defined as the lack of movement required for the animal to keep its head above water.
-
Post-Test Care: After the test, remove the animal, dry it with a towel, and place it in a warmed holding cage before returning it to its home cage. [28]5. Data Analysis: Compare the duration of immobility between drug-treated and vehicle-treated groups using a t-test or ANOVA.
Synthesis and Forward Plan
The comprehensive data generated from this workflow will provide a robust initial profile of this compound.
-
If the compound is a potent and selective DAT inhibitor (Stage 1), it should increase extracellular dopamine in the striatum (Stage 2) and stimulate locomotor activity (Stage 3).
-
A reduction in immobility in the FST (Stage 3) would suggest potential antidepressant-like properties, but this must be carefully considered in light of any locomotor effects.
-
Off-target activity (e.g., high potency at NET or SERT) would predict a more complex neurochemical and behavioral profile, which could be explored in subsequent studies.
This foundational dataset enables an informed decision on whether to advance the compound into more complex models of CNS disorders, such as cognitive function, addiction liability, or anhedonia.
References
- Title: Fluoxetine - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Inform
- Title: What is the mechanism of Fluoxetine Hydrochloride?
- Title: Sertraline Essentials: Mechanism of Action, Indications, Pharmacokinetics and Dosing Source: Psychopharmacology Institute URL:[Link]
- Title: Factsheet on the forced swim test Source: British Associ
- Title: Sertraline (Zoloft): Uses & Side Effects Source: Cleveland Clinic URL:[Link]
- Title: Fluoxetine: MedlinePlus Drug Inform
- Title: Sertraline: MedlinePlus Drug Inform
- Title: About fluoxetine Source: NHS URL:[Link]
- Title: Fluoxetine | C17H18F3NO | CID 3386 Source: PubChem - NIH URL:[Link]
- Title: Sertraline - Wikipedia Source: Wikipedia URL:[Link]
- Title: this compound - ChemBK Source: ChemBK URL:[Link]
- Title: In vitro assays for the functional characterization of the dopamine transporter (DAT)
- Title: Locomotion Activity Measurement in an Open Field for Mice Source: Bio-protocol URL:[Link]
- Title: Sertraline: an antidepressant medicine Source: NHS URL:[Link]
- Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- Title: Forced Swim Test v.3 Source: University of Iowa URL:[Link]
- Title: Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice Source: NSW Department of Primary Industries URL:[Link]
- Title: (PDF)
- Title: DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW Source: Eurofins Discovery URL:[Link]
- Title: Locomotion test for mice Source: Protocols.io URL:[Link]
- Title: KR101029643B1 - Process for preparing this compound Source: Google Patents URL
- Title: CN101575297B - Preparation method of this compound Source: Google Patents URL
- Title: The Mouse Forced Swim Test - PMC - NIH Source: National Center for Biotechnology Inform
- Title: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice Source: JoVE URL:[Link]
- Title: Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence Source: American Chemical Society Public
- Title: Rodent Behavioral Tests for Motor Function Source: Cre
- Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL:[Link]
- Title: In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection Source: PubMed Central URL:[Link]
- Title: Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC Source: PubMed Central URL:[Link]
- Title: DAT Transporter Assay Source: BioIVT URL:[Link]
- Title: 3,3-Diphenylpropylamine - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. This compound | 28075-29-8 [chemicalbook.com]
- 4. 3,3-Diphenylpropylamine - Wikipedia [en.wikipedia.org]
- 5. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sertraline - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 24. lasa.co.uk [lasa.co.uk]
- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 27. researchgate.net [researchgate.net]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
Scale-up synthesis of N-Methyl-3,3-diphenylpropylamine for industrial use
An Application Note for the Industrial Production of N-Methyl-3,3-diphenylpropylamine
Title: A Scalable and Efficient Protocol for the Industrial Synthesis of this compound
Abstract: this compound is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably the third-generation dihydropyridine calcium channel blocker, Lercanidipine.[1][2] The increasing demand for such therapeutics necessitates a robust, cost-effective, and scalable manufacturing process for this key building block. This application note provides a detailed, field-proven guide for the industrial-scale synthesis of this compound. The described pathway is designed for high yield and operational simplicity, avoiding hazardous and costly reagents often cited in alternative laboratory-scale methods.[3][4] The process begins with a Friedel-Crafts alkylation using cinnamonitrile and benzene, followed by catalytic hydrogenation and a highly efficient one-pot N-methylation procedure. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Overview of the Synthetic Strategy
The selected synthetic route is a three-stage process optimized for industrial application. This approach maximizes yield and throughput while minimizing complex operations and the use of problematic reagents.[3][4]
-
Stage 1: Friedel-Crafts Alkylation. Synthesis of 3,3-diphenylpropionitrile from cinnamonitrile and benzene.
-
Stage 2: Catalytic Hydrogenation. Reduction of the nitrile intermediate to form 3,3-diphenylpropylamine.[5]
-
Stage 3: One-Pot N-Methylation. Conversion of the primary amine to the target this compound via a streamlined Schiff base formation, methylation, and hydrolysis sequence.[3][4]
The overall workflow is depicted below, emphasizing the transition from readily available commodity chemicals to the final, high-value intermediate.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Protocols and Methodologies
Stage 1: Synthesis of 3,3-Diphenylpropionitrile (Intermediate 1)
Principle and Rationale: This stage employs a Friedel-Crafts alkylation reaction.[2] Cinnamonitrile reacts with excess benzene, which serves as both reactant and solvent, in the presence of a Lewis acid catalyst like aluminum chloride. This approach is a classic and cost-effective method for forming carbon-carbon bonds on an industrial scale.
Experimental Protocol:
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with benzene. Ensure the reactor is equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Catalyst Addition: Cool the benzene to 0-5 °C with agitation. Slowly add anhydrous aluminum chloride (AlCl₃) in portions, ensuring the temperature does not exceed 10 °C.
-
Reactant Addition: Once the catalyst is fully dispersed, begin the dropwise addition of cinnamonitrile, maintaining the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., GC or HPLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and separates the organic phase.
-
Work-up: Separate the organic (benzene) layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the benzene layer over anhydrous sodium sulfate. Remove the benzene under reduced pressure. The resulting crude 3,3-diphenylpropionitrile can be purified by vacuum distillation.
Process Parameters:
| Parameter | Value/Range | Rationale |
| Benzene:Cinnamonitrile (molar ratio) | 10:1 to 20:1 | Excess benzene acts as a solvent and drives the reaction to completion. |
| AlCl₃:Cinnamonitrile (molar ratio) | 1.1:1 to 1.5:1 | A slight excess of catalyst ensures complete conversion. |
| Reaction Temperature | 5-25 °C | Low initial temperature controls the exothermic reaction; ambient temperature for completion. |
| Reaction Time | 12-18 hours | Sufficient time for the reaction to proceed to completion. |
| Expected Yield | 85-90% | Based on industrial patent literature.[3] |
Stage 2: Synthesis of 3,3-Diphenylpropylamine (Intermediate 2)
Principle and Rationale: This step involves the catalytic hydrogenation of the nitrile group to a primary amine. Raney Nickel is the catalyst of choice due to its high activity, relative low cost, and proven efficacy in large-scale nitrile reductions.[3] The reaction is conducted under hydrogen pressure in a solvent like methanol in the presence of ammonia, which helps to suppress the formation of secondary amine by-products.[5]
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure autoclave (e.g., a Parr hydrogenator or equivalent industrial vessel) with 3,3-diphenylpropionitrile and methanol.
-
Catalyst Addition: Carefully add water-slurried Raney Nickel catalyst to the reactor under a nitrogen atmosphere. Safety Note: Raney Nickel is pyrophoric and must be handled with care.
-
Ammonia Addition: Introduce ammonia gas into the reactor.[5]
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure and heat to the target temperature with vigorous stirring.
-
Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. Safety Note: The filter cake must be kept wet to prevent ignition.
-
Purification: Remove the solvent (methanol) from the filtrate under reduced pressure. The resulting crude 3,3-diphenylpropylamine is a colorless liquid and can be purified by vacuum distillation.[3]
Process Parameters:
| Parameter | Value/Range | Rationale |
| Hydrogen Pressure | 2-5 MPa | Sufficient pressure to facilitate the hydrogenation reaction.[3] |
| Reaction Temperature | 80-120 °C | Provides the necessary activation energy for the reaction.[3] |
| Catalyst Loading (Raney Ni) | 5-10% w/w | Standard loading for efficient nitrile reduction. |
| Solvent | Methanol | Excellent solvent for the substrate and intermediate. |
| Expected Yield | >90% | High conversion is typical for this type of reduction.[3] |
Stage 3: One-Pot N-Methylation of 3,3-Diphenylpropylamine
Principle and Rationale: This stage represents a significant process optimization by combining three chemical transformations into a single operation, which greatly simplifies the process and reduces equipment investment and production costs.[4]
-
Schiff Base Formation: The primary amine reacts with an aldehyde (e.g., formaldehyde or a protected form) to form a Schiff base (imine).
-
Methylation: The Schiff base is methylated in situ using a methylating agent to form a quaternary ammonium salt.
-
Hydrolysis: The ammonium salt is hydrolyzed to yield the final N-methylated product.
Figure 2: One-pot N-methylation reaction sequence.
Experimental Protocol:
-
Reactor Setup: Charge a suitable reactor with 3,3-diphenylpropylamine and a suitable solvent (e.g., methanol or ethanol).
-
Schiff Base Formation: Add an aqueous solution of formaldehyde dropwise while maintaining the temperature below 30 °C. Stir for 1-2 hours.
-
Methylation: Add a methylating agent, such as dimethyl sulfate (DMS), dropwise. Safety Note: Dimethyl sulfate is highly toxic and carcinogenic and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls. Maintain the temperature during addition.
-
Hydrolysis: After the methylation is complete (monitor by TLC/HPLC), add a solution of sodium hydroxide to hydrolyze the quaternary salt. Heat the mixture if necessary to drive the hydrolysis to completion.
-
Extraction: Cool the reaction mixture. Add water and a suitable organic solvent (e.g., toluene or ethyl acetate) to extract the product. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation or by forming its hydrochloride salt and recrystallizing.[1][3]
Process Parameters:
| Parameter | Value/Range | Rationale |
| Amine:Aldehyde:Methylating agent (molar ratio) | 1 : 1.1 : 1.1 | A slight excess of reagents ensures complete conversion of the starting amine. |
| Reaction Temperature | 20-60 °C | Controlled temperature for each step ensures selectivity and safety. |
| Reaction Time | 6-10 hours | Total time for the one-pot sequence. |
| Expected Yield | 85-92% | This one-pot method is highly efficient.[4] |
Final Product Purification and Characterization
For pharmaceutical applications, high purity is essential. The final product is typically converted to its hydrochloride salt for improved stability and handling.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like ethyl acetate or isopropanol.
-
Precipitation: Add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated this compound hydrochloride by filtration.
-
Drying: Wash the solid with cold solvent and dry under vacuum.
Quality Control Data:
| Test | Specification |
| Appearance | White crystalline solid |
| Melting Point (HCl salt) | 166-168 °C[3] |
| Purity (HPLC) | ≥ 99.5% |
| ¹H NMR (CDCl₃, 400MHz) | δ: 9.64 (br, 2H), 7.18–7.29 (m, 10H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[3] |
| Mass Spec (MS) | m/z: 226 [M+H]⁺[3] |
Industrial Safety and Handling
The scale-up of chemical processes requires stringent safety protocols.
-
Handling Amines: Amines can be corrosive, irritant, and toxic.[6][7][8] All operations should be conducted in well-ventilated areas. Appropriate PPE, including gloves, goggles, and respiratory protection, is mandatory.[6][9]
-
Hydrogenation Safety: The use of hydrogen gas under pressure carries a risk of explosion. The hydrogenation reactor must be properly rated, maintained, and operated by trained personnel. The Raney Nickel catalyst is pyrophoric and must be handled under an inert atmosphere or as a wet slurry.
-
Toxic Reagents: Reagents like dimethyl sulfate are extremely hazardous. Use of closed-system transfers and dedicated handling areas with emergency response protocols in place is critical.
-
Risk Assessment: A thorough risk assessment should be conducted before commencing any industrial-scale production campaign.[9]
Conclusion
The synthetic pathway and protocols detailed in this application note provide a comprehensive and practical guide for the industrial manufacture of this compound. By utilizing a cost-effective Friedel-Crafts reaction, a robust catalytic hydrogenation, and a highly efficient one-pot N-methylation, this process delivers high yields and purity while simplifying operations. Adherence to the outlined procedures and safety guidelines will enable the safe and economical production of this vital pharmaceutical intermediate.
References
- KR101029643B1 - Process for preparing this compound.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
- What are the Health and Safety Guidelines for Using Amines?
- CN101575297B - Preparation method of this compound.
- CN101575297A - Preparation method of this compound.
- What are Amines?
- What are the precautions for using alkylamines?-Zhonghai Chemical. [Link]
- CA2769498C - Process for obtaining 3,3-diphenylpropylamines.
- Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - P
- Hazard Watch: Amines in the workplace. RPS Group. [Link]
Sources
- 1. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 3. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN101575297A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. rawsource.com [rawsource.com]
- 8. Amines | RPS [rpsgroup.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Application Note: A Robust HPLC Method for the Chiral Separation of N-Methyl-3,3-diphenylpropylamine Enantiomers
Abstract
The enantiomers of a chiral amine can possess significantly different pharmacological, toxicological, and metabolic properties, making their separation and quantification crucial for drug development and quality control. This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of N-Methyl-3,3-diphenylpropylamine enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a technique widely recognized for its effectiveness in resolving a broad range of chiral compounds, including amines.[1] By employing an amylose-based column with a mobile phase consisting of n-hexane, 2-propanol, and a basic additive, excellent resolution and peak symmetry were achieved. This guide provides a comprehensive protocol, from method development principles to step-by-step execution and data interpretation, intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
This compound is a chiral secondary amine. In pharmaceutical development, the stereochemical configuration of such molecules is of paramount importance. Regulatory bodies often require that enantiomers be treated as separate chemical entities, necessitating the development of stereoselective analytical methods to ensure the safety and efficacy of the final drug product.[2][3]
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the reliable analysis of chiral molecules.[2][1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad enantioselectivity and are highly effective for resolving a wide range of racemates.[4][5][6]
Mechanism of Chiral Recognition: The separation on a polysaccharide-based CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector (the stationary phase). The differential stability of these complexes leads to different retention times on the column. The primary interactions governing this recognition include:
-
Hydrogen Bonding: Between the amine group of the analyte and the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: Between the phenyl rings of the analyte and the aromatic groups of the chiral selector.
-
Steric Hindrance: The three-dimensional structure of the chiral selector creates cavities and grooves, allowing one enantiomer to fit more favorably than the other.
The choice of a mobile phase and additive is critical. In normal phase mode, a non-polar solvent (e.g., hexane) is used with a polar modifier (e.g., 2-propanol). For basic analytes like amines, a small amount of a basic additive (e.g., Diethylamine - DEA) is essential to occupy active silanol sites on the silica support, thereby improving peak shape and preventing tailing.[2]
Method Development and Protocol
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and UV/DAD detector. |
| Chiral Column | Lux® Amylose-1 , 5 µm, 250 x 4.6 mm (Phenomenex) or CHIRALPAK® AD-H , 5 µm, 250 x 4.6 mm (Daicel).[7][8][9] |
| Chemicals | Racemic this compound |
| Solvents | HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA), Diethylamine (DEA, >99.5%) |
| Sample Diluent | Mobile Phase |
Experimental Workflow Diagram
The overall process, from initial preparation to final analysis, is outlined in the workflow diagram below. This structured approach ensures reproducibility and adherence to good laboratory practices.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm - 19394 Daicel CHIRALPAK AD-H Analytical Column [19394] - £1,846.17 : UVISON.com [uvison.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. ct-k.com [ct-k.com]
- 8. expresspharma.in [expresspharma.in]
- 9. jp.images-monotaro.com [jp.images-monotaro.com]
Application Notes & Protocols: N-Methyl-3,3-diphenylpropylamine as a Versatile Building Block in Novel Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Diphenylpropylamine Scaffold
N-Methyl-3,3-diphenylpropylamine (CAS: 28075-29-8) is a secondary amine that serves as a high-value intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structural architecture, featuring a terminal N-methyl group and a geminal diphenyl moiety, imparts a unique combination of nucleophilicity, steric bulk, and lipophilicity. These characteristics make it an indispensable building block for creating advanced therapeutic agents, from cardiovascular drugs to compounds targeting the central nervous system (CNS).[1][]
This guide provides an in-depth exploration of this compound's applications, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations in its use. The protocols detailed herein are designed to be robust and self-validating, grounded in established chemical literature and patents.
Section 1: Physicochemical Properties & Safe Handling
Understanding the fundamental properties of a reagent is critical for experimental design and safety. This compound is typically a colorless to pale yellow oil or may present as white crystals.[][3][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 28075-29-8 | [1] |
| Molecular Formula | C₁₆H₁₉N | [] |
| Molecular Weight | 225.33 g/mol | [] |
| Appearance | Clear Colourless to Pale Yellow Oil / White Crystals | [][4] |
| Boiling Point | 347.4°C at 760 mmHg; 178-183°C at 5-10 mmHg | [3][4][5] |
| Density | ~0.988 g/cm³ | [][4] |
| Solubility | Soluble in ethanol, acetone, dichloromethane. Slightly soluble in chloroform, ethyl acetate. | [][3][4] |
| pKa | 10.48 ± 0.10 (Predicted) | [3] |
Safety & Handling Protocol
As an organic amine, this compound may be irritating to the eyes, skin, and respiratory system.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always operate in a well-ventilated fume hood. Wear suitable protective clothing, chemical-impermeable gloves (e.g., nitrile), and safety goggles.[6]
-
Handling: Avoid the formation of aerosols or mists. Prevent contact with skin and eyes. Use non-sparking tools to prevent fire from electrostatic discharge.[6]
-
Storage: Store in a cool, tightly sealed container, such as in a refrigerator, away from incompatible materials.[3]
-
Spill & First Aid: In case of contact, wash the affected area with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[6]
Section 2: Core Synthetic Applications & Mechanistic Insights
The synthetic utility of this compound stems from its secondary amine functionality, which readily acts as a nucleophile. The bulky diphenylpropyl group often directs the stereochemical outcome of reactions and significantly increases the lipophilicity of the final compound, a critical factor for CNS-acting drugs that must cross the blood-brain barrier.
Application 2.1: Cornerstone in Antihypertensive Drug Synthesis (Lercanidipine)
This compound is a crucial intermediate in the synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used to treat hypertension.[7][8]
-
Causality & Rationale: The synthesis of Lercanidipine requires the esterification of a dihydropyridine carboxylic acid with a complex alcohol. This alcohol is prepared by reacting this compound with an appropriate epoxide. The diphenylpropylamine moiety provides the necessary lipophilic tail that contributes to the drug's long duration of action and high vascular selectivity.[7] The secondary amine is the reactive handle that allows for the construction of the required amino-alcohol side chain.
Figure 1: Synthetic logic for the integration of this compound into the Lercanidipine structure.
Application 2.2: Scaffold for Neuroprotective & CNS-Active Agents
The unique structure of this amine makes it a valuable building block for compounds targeting the CNS, including potential neuroprotectants and SNRI-NMDA antagonists.[7][9]
-
Causality & Rationale: The two phenyl rings provide a rigid, lipophilic scaffold that can be tailored to fit into the binding pockets of various neurological receptors and transporters. Its use in research has proven valuable for understanding the regulatory mechanisms of dopamine and norepinephrine.[] The ability to easily derivatize the secondary amine allows for the creation of a library of compounds for screening and lead optimization in drug discovery programs.[1]
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies. They are presented with annotations to explain the purpose of each step, enhancing reproducibility and understanding.
Protocol 3.1: Reference Synthesis of this compound
This protocol is adapted from a patented, high-yield "one-pot" method starting from 3,3-diphenylpropylamine.[5] It demonstrates the conversion of a primary amine to the target secondary amine via a Schiff base intermediate.
Figure 2: Experimental workflow for the synthesis of this compound.
Materials & Reagents:
-
3,3-diphenylpropylamine (0.25 mol)
-
Benzaldehyde (0.33 mol)
-
Toluene (80 mL + 100 mL)
-
Methyl iodide (0.28 mol)
-
20% Sulfuric acid solution (100 g)
-
Sodium hydroxide solution (e.g., 40% w/v)
-
Standard glassware for reflux, distillation, and extraction.
Procedure:
-
Schiff Base Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3,3-diphenylpropylamine (53 g, 0.25 mol) and benzaldehyde (35 g, 0.33 mol) to 80 mL of toluene.
-
Expert Insight: Toluene serves as both a solvent and an azeotropic agent to remove water, driving the reversible imine formation to completion.
-
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the completion of the Schiff base formation.
-
Methylation: Cool the reaction slightly. Add an additional 100 mL of toluene, followed by the slow addition of methyl iodide (40 g, 0.28 mol).
-
Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
-
-
Reaction: Heat the mixture to reflux for 5 hours. A precipitate (the quaternary ammonium salt) may form.
-
Hydrolysis: After cooling, decant the upper toluene layer. To the remaining residue, add 100 g of 20% dilute sulfuric acid solution. Heat this mixture to reflux for 1 hour.
-
Expert Insight: The acidic hydrolysis cleaves the iminium salt, liberating the desired secondary amine and regenerating benzaldehyde.
-
-
Purification (Step 1): Set up the apparatus for steam distillation. Steam distill the mixture to remove the regenerated benzaldehyde.
-
Work-up: Cool the remaining solution in an ice bath. Add sodium hydroxide solution to adjust the pH to >12. This deprotonates the amine salt, yielding the free amine as an oil.
-
Extraction: Transfer the mixture to a separatory funnel. The product will form a separate oily layer. Separate this layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. Combine all organic phases.
-
Purification (Step 2): Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation, collecting the fraction at 180-183°C / 5 mmHg.[5]
-
Characterization: The final product should be a colorless, transparent liquid. Expected yield: 85-92%.[5]
Protocol 3.2: General Procedure for Synthesis of Novel Tertiary Amines via Reductive Amination
This protocol illustrates how this compound can be used to synthesize novel tertiary amines, key structures in many CNS-active compounds. Reductive amination is a robust and widely used transformation.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aldehyde or Ketone of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in DCM or DCE.
-
Imine/Enamine Formation: If desired, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride, making the reaction more convenient and safer.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Table 2: Example Data Log for Protocol 3.2
| Parameter | Example Value |
| Starting Amine | This compound |
| Aldehyde Used | 4-Fluorobenzaldehyde |
| Product Name | N-(4-Fluorobenzyl)-N-methyl-3,3-diphenylpropan-1-amine |
| Yield | 85% (after purification) |
| Appearance | White solid |
| ¹H NMR | Conforms to expected structure |
| Mass Spec (m/z) | [M+H]⁺ calculated: 334.19; found: 334.2 |
References
- Vertex AI Search. This compound: A Crucial Intermediate in Pharmaceutical Synthesis.
- Smolecule. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8. (2024-04-15).
- ChemBK. This compound. (2024-04-09).
- Google Patents. CN101575297B - Preparation method of this compound.
- BOC Sciences. CAS 28075-29-8 this compound.
- Google Patents. KR101029643B1 - Process for preparing this compound.
- ChemicalBook. This compound | 28075-29-8. (2025-07-14).
- ChemicalBook. This compound - Safety Data Sheet. (2025-07-19).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. (2025-07-19).
Sources
- 1. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 8. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. This compound | 28075-29-8 [chemicalbook.com]
Development and Validation of a Reversed-Phase HPLC-UV Method for the Quantification of N-Methyl-3,3-diphenylpropylamine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of N-Methyl-3,3-diphenylpropylamine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and serves as a valuable molecule in neurological research.[][2] A reliable method for its quantification is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide, from the fundamental physicochemical properties of the analyte to a step-by-step high-performance liquid chromatography with ultraviolet detection (HPLC-UV) protocol and a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction and Method Rationale
This compound is a tertiary amine characterized by a propyl chain linking a methylamino group to a diphenylmethane moiety.[][5] Its structural features, particularly the two phenyl rings, make it an ideal candidate for UV spectrophotometric detection. The molecule's overall non-polar nature, indicated by a LogP of 2.59, suggests excellent retention on a non-polar stationary phase.[5]
Therefore, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was selected for this application. RP-HPLC separates molecules based on their hydrophobicity. The non-polar C18 stationary phase interacts with the hydrophobic diphenyl groups of the analyte, while a polar mobile phase elutes the compound.
A critical consideration when analyzing amines by RP-HPLC is the potential for peak tailing. This occurs due to the interaction of the basic amine group with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, an acidic modifier (phosphoric acid) is incorporated into the mobile phase.[6] The acid protonates the silanol groups, minimizing undesirable secondary interactions and ensuring a sharp, symmetrical peak shape, which is essential for accurate quantification.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to effective method development.
| Property | Value | Source |
| IUPAC Name | N-methyl-3,3-diphenylpropan-1-amine | |
| CAS Number | 28075-29-8 | [5] |
| Molecular Formula | C₁₆H₁₉N | [5] |
| Molecular Weight | 225.33 g/mol | |
| Appearance | White crystals | |
| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg | [5] |
| LogP | 2.59 | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Acetonitrile) |
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Solvent Filtration Assembly: 0.45 µm membrane filters.
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) or HPLC grade.
-
Phosphoric Acid (H₃PO₄): ACS grade, 85%.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile:Water (60:40, v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing. For 1 L, add 1.0 mL of 85% H₃PO₄ to 400 mL of water, then add 600 mL of acetonitrile. Filter through a 0.45 µm filter and degas before use.
-
Diluent: Use the mobile phase as the diluent to ensure compatibility and good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄ in the aqueous phase |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Run Time | ~10 minutes |
Sample Preparation
The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system.
-
For Pharmaceutical Formulations (e.g., Powder):
-
Accurately weigh a portion of the homogenized powder equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
-
-
For Biological Matrices (e.g., Plasma) - Conceptual Outline :
-
Protein Precipitation: To a 200 µL plasma sample, add 600 µL of cold acetonitrile containing an internal standard (e.g., 3,3-diphenylpropylamine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase for injection. Note: Analysis in biological fluids often requires the sensitivity of LC-MS/MS for which this sample preparation protocol is also suitable.[7][8]
-
Analytical Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][9] The following parameters must be evaluated.
Caption: Logical flow of ICH Q2(R1) validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a placebo sample (formulation matrix without the active ingredient) to check for matrix interference.
-
Spike the placebo with the analyte and known related substances (if available) to demonstrate separation and resolution.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other components. Resolution between the analyte and the nearest eluting peak should be >2.0.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the expected working range (e.g., 50% to 150% of the target concentration; e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Perform a recovery study by spiking a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery. % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve): LOD = (3.3 * σ) / S LOQ = (10 * σ) / S Where:
-
σ = The standard deviation of the y-intercept of the regression line.
-
S = The slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ACN ± 2%)
-
-
Analyze a system suitability standard under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits. The change in analyte concentration should be minimal.
Results: Typical Validation Data Summary
The following table summarizes the expected results for a successfully validated method, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | Resolution > 2.0 |
| Linearity (Range: 1-150 µg/mL) | r² = 0.9995 | r² ≥ 0.999 |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | RSD = 0.8% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD = 1.2% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | Precision (RSD ≤ 10%) |
| Robustness | Passed | System suitability criteria met |
Analytical Workflow
The entire process, from sample handling to final reporting, can be visualized as a streamlined workflow.
Caption: Standard Operating Procedure workflow for sample analysis.
Conclusion
The RP-HPLC-UV method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The inclusion of an acidic modifier in the mobile phase is critical for achieving excellent peak symmetry for this tertiary amine. This method has been validated according to ICH Q2(R1) guidelines and is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- This compound | CAS#:28075-29-8 | Chemsrc. Chemsrc.com. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Amino Acid Analysis, Plasma | Genetic Testing Labs. Indiana University School of Medicine. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- This compound - SIELC Technologies. SIELC Technologies. [Link]
- Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
Sources
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. This compound | CAS#:28075-29-8 | Chemsrc [chemsrc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-3,3-diphenylpropylamine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of N-Methyl-3,3-diphenylpropylamine. The information herein is curated to address common challenges and ensure the integrity of your synthetic processes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the N-methylation of 3,3-diphenylpropylamine via the Eschweiler-Clarke reaction.
Question 1: My reaction has gone to completion, but the yield of this compound is low. What are the likely culprits?
Low yield in the Eschweiler-Clarke methylation of 3,3-diphenylpropylamine can often be attributed to suboptimal reaction conditions or reagent stoichiometry. Here are the primary factors to investigate:
-
Inadequate Excess of Reagents: The Eschweiler-Clarke reaction relies on an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][2] A molar ratio of at least 2:1 of formic acid to the amine is recommended, with some protocols suggesting a significant excess of formic acid to act as both a solvent and a reducing agent.[1] Formaldehyde should also be in excess to ensure complete dimethylation.
-
Suboptimal Temperature: The reaction is typically heated to reflux, often in the range of 80-100°C.[1] Insufficient temperature can lead to a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures might promote side reactions and degradation of the product or reactants.
-
Reaction Time: While the reaction is generally robust, insufficient reaction time will result in incomplete conversion. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Workup Issues: this compound is a basic compound. During the workup, ensuring the aqueous layer is sufficiently basic (pH > 10) before extraction is critical to prevent the protonated amine from remaining in the aqueous phase, which would significantly lower the isolated yield.
Question 2: I've identified a significant impurity in my final product with a slightly different polarity than this compound. What could it be?
A common byproduct in the Eschweiler-Clarke synthesis of this compound is the N-formyl derivative, N-formyl-3,3-diphenylpropylamine .
-
Mechanism of Formation: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. If the reduction of the intermediate iminium ion is slow or incomplete, it can be hydrolyzed back to the secondary amine or react with formic acid to form the N-formyl derivative. While the classic Eschweiler-Clarke is known for methylation, the related Leuckart-Wallach reaction is known to sometimes yield formamides.
-
Identification: The N-formyl byproduct can be identified by spectroscopic methods:
-
¹H NMR: The presence of a formyl proton will appear as a singlet or a pair of singlets (due to rotational isomers) in the downfield region (around 8 ppm). The N-methyl signal (a singlet around 2.2-2.5 ppm) will be absent.
-
¹³C NMR: A carbonyl carbon signal will be present in the range of 160-165 ppm.
-
IR Spectroscopy: A strong carbonyl stretch will be observed around 1650-1680 cm⁻¹.
-
-
Minimizing Formation: To minimize the formation of the N-formyl byproduct, ensure a sufficient excess of formic acid and adequate heating to promote the complete reduction of the iminium intermediate.
Question 3: My starting material, 3,3-diphenylpropylamine, appears to be impure. What are the likely contaminants from its synthesis?
The purity of your starting material is paramount. A common route to 3,3-diphenylpropylamine involves a two-step process: a Friedel-Crafts alkylation of benzene with cinnamonitrile to form 3,3-diphenylpropionitrile, followed by a reduction of the nitrile.[3]
-
Impurities from Friedel-Crafts Alkylation:
-
Unreacted Benzene and Cinnamonitrile: These can typically be removed by distillation or chromatography.
-
Polyalkylated Byproducts: While less common with nitriles compared to alkyl halides, there is a possibility of the product reacting further with benzene. These would be higher molecular weight impurities.
-
-
Impurities from Nitrile Reduction:
-
Unreacted 3,3-diphenylpropionitrile: Incomplete reduction will leave the starting nitrile in your amine. This can be detected by the characteristic nitrile stretch in the IR spectrum (~2250 cm⁻¹) and the absence of N-H protons in the ¹H NMR spectrum.
-
Secondary Amine Formation: Depending on the reduction method, the formation of a secondary amine from the reaction of the primary amine with an intermediate imine is possible.
-
Troubleshooting Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying and addressing impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of formic acid in the Eschweiler-Clarke reaction?
Formic acid serves a dual role in this reaction. Firstly, it acts as a proton source to facilitate the formation of the iminium ion intermediate. Secondly, and more importantly, it serves as the reducing agent, providing a hydride to reduce the iminium ion to the methylated amine.[1]
Q2: Can I use other reducing agents instead of formic acid?
Yes, modified Eschweiler-Clarke procedures exist that utilize other reducing agents, such as sodium cyanoborohydride or sodium borohydride.[4] However, the classic Eschweiler-Clarke conditions with formic acid are often preferred for their simplicity and cost-effectiveness.
Q3: Is it possible to form the quaternary ammonium salt in this reaction?
The formation of the quaternary ammonium salt is generally not observed under Eschweiler-Clarke conditions. The tertiary amine is less nucleophilic than the primary or secondary amine, and the reaction conditions do not favor the formation of the highly unstable N-methyl iminium ion from the tertiary amine.[2]
Q4: What are the recommended analytical methods for monitoring the reaction and assessing product purity?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for monitoring the disappearance of the starting material and the formation of the product. A C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any byproducts. Key signals to look for in this compound are the N-methyl singlet and the characteristic aromatic and aliphatic protons.
-
Mass Spectrometry (MS): MS is useful for confirming the molecular weight of the product and potential impurities.
| Compound | Key ¹H NMR Signals (approx. ppm, CDCl₃) | Key ¹³C NMR Signals (approx. ppm, CDCl₃) |
| This compound | 7.1-7.3 (m, 10H, Ar-H), 4.0 (t, 1H, CH), 2.5-2.7 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂), 2.3 (s, 3H, N-CH₃) | 144 (Ar-C), 128-129 (Ar-CH), 126 (Ar-CH), 50 (CH), 49 (CH₂), 36 (N-CH₃), 34 (CH₂) |
| 3,3-diphenylpropylamine | 7.1-7.3 (m, 10H, Ar-H), 4.0 (t, 1H, CH), 2.7-2.9 (t, 2H, CH₂), 2.0-2.2 (m, 2H, CH₂), 1.3 (br s, 2H, NH₂) | 145 (Ar-C), 128-129 (Ar-CH), 126 (Ar-CH), 49 (CH), 40 (CH₂), 38 (CH₂) |
| N-formyl-3,3-diphenylpropylamine | 8.1 (s, 1H, CHO), 7.1-7.3 (m, 10H, Ar-H), 4.1 (t, 1H, CH), 3.2-3.4 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂) | 163 (C=O), 144 (Ar-C), 128-129 (Ar-CH), 126 (Ar-CH), 49 (CH), 45 (CH₂), 34 (CH₂) |
Q5: What is the best way to purify the final product?
A common and effective method for purifying this compound is to convert it to its hydrochloride salt. This is achieved by dissolving the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt often precipitates as a crystalline solid, which can be collected by filtration and washed with a cold solvent to remove non-basic impurities.[3] For the removal of closely related amine byproducts, column chromatography on silica gel may be necessary.
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and the origin of common byproducts.
References
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- Eschweiler–Clarke reaction - Grokipedia.
- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. PubMed Central - NIH.
- Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal.
- CN101575297B - Preparation method of this compound - Google Patents.
- Eschweiler–Clarke reaction - Wikipedia.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude N-Methyl-3,3-diphenylpropylamine
Welcome to the technical support center for the purification of N-Methyl-3,3-diphenylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Part 1: Understanding the Challenge - Impurity Profile
Before selecting a purification strategy, it's crucial to understand the potential impurities in your crude this compound. Synthesis routes can introduce various side-products and unreacted starting materials.
Common Impurities May Include:
-
Starting Materials: Unreacted 3,3-diphenylpropylamine or methylating agents.
-
Over-alkylation Products: Quaternary ammonium salts if the reaction is not well-controlled.
-
Side-Reaction Products: Impurities from side reactions specific to the synthetic route used.
-
Solvent and Reagent Residues: Residual solvents or reagents carried through the initial work-up.
Part 2: Purification Method Selection Guide
Choosing the right purification technique is paramount. This compound is a tertiary amine, which dictates its chemical behavior and the most effective purification strategies.[1] The basicity of the amine group is the key to its separation from neutral or acidic impurities.[2][3][4]
The following decision tree will guide you to the most appropriate method for your specific situation.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Acid-Base Extraction Issues
Q1: I've performed an acid-base extraction, but my final yield is very low. What went wrong?
A1: Low yield in an acid-base extraction is a common problem with several potential causes:
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid (like 1-2M HCl) to fully protonate the amine and move it to the aqueous layer.[3] Similarly, when recovering the free base, use a strong base (like NaOH) to raise the pH significantly (pH 9-10 or higher) to ensure complete deprotonation.[3] Always check the pH of the aqueous layer with pH paper.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the organic-aqueous interface, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
Insufficient Extraction: A single extraction is often not enough. Perform at least two to three extractions of the organic layer with the acidic solution to ensure all the amine is captured.
-
Product Solubility: After basifying the aqueous layer to recover your product, the free amine may not precipitate if it has some solubility in water or if it's an oil. You must perform a back-extraction into a fresh organic solvent (like diethyl ether or dichloromethane) to recover it.[5]
Q2: After adding base to my acidic aqueous layer, my product separated as an oil instead of a solid. How do I handle this?
A2: this compound is often a liquid or a low-melting solid at room temperature.[6] Oiling out is expected.
-
Once the oil has separated, add a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Gently mix the layers to allow the amine to dissolve into the organic phase.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄).
-
The solvent can then be removed under reduced pressure to yield the purified freebase amine.[5]
Column Chromatography Issues
Q3: My compound is streaking badly on the silica gel column, and I'm not getting good separation. Why is this happening?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.[7] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to poor elution and significant peak tailing.[7][8]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent).[7] A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol. This additive will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.[9]
-
Use a Different Stationary Phase: The most effective solution is often to use a deactivated or alternative stationary phase.[7]
-
Amine-functionalized silica (KP-NH): These columns have an amine-based stationary phase that masks the acidic silanols, leading to excellent separation of basic compounds with simple solvent systems like hexane/ethyl acetate.[7][8]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
-
Reversed-Phase Chromatography: If your compound is sufficiently hydrophobic, reversed-phase chromatography on a C18 column can be an excellent option.[10]
Q4: I can't find a good solvent system using TLC. My compound either stays at the baseline or shoots to the solvent front.
A4: This indicates a large polarity mismatch between your compound and the solvents you are testing.
-
For highly polar compounds (stuck at the baseline): You need a more polar eluent. A common aggressive solvent system for basic amines is dichloromethane/methanol.[7] You can start with a small amount of methanol (e.g., 2%) and gradually increase it. Remember to add triethylamine to this system as well.
-
For non-polar compounds (at the solvent front): You need a less polar eluent. If you are using ethyl acetate/hexane, decrease the percentage of ethyl acetate.
Crystallization Issues
Q5: My purified amine is an oil. How can I get a solid, crystalline product for easier handling and characterization?
A5: Converting the amine to a salt is a highly effective strategy to obtain a crystalline solid.[11] The hydrochloride salt of this compound is reported to be a needle-like crystalline solid with a melting point of 166-168°C.[12]
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified freebase amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.[11][13]
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the one used for the precipitation) to remove any surface impurities.
-
Dry the crystals under vacuum.
Q6: I formed the hydrochloride salt, but it won't recrystallize properly. What should I do?
A6: Finding the right recrystallization solvent is key. Amine salts are much more polar than their freebase forms.[11]
-
Solvent Selection: Good solvents for amine salts are often polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate.[13]
-
Troubleshooting Table:
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used, or the compound is too soluble. | Boil off some of the solvent to increase the concentration. Try adding a less polar anti-solvent (e.g., diethyl ether) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. |
| Product oils out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| Poor recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
Part 4: Detailed Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and invert gently 10-15 times, venting frequently. Allow the layers to separate.[2][4]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is >10 (check with pH paper).[3] Your product should separate as an oil.
-
Back-Extraction: Add an equal volume of fresh organic solvent (e.g., diethyl ether) to the flask and transfer to a clean separatory funnel. Extract the freebase amine into the organic layer.
-
Isolate: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.
Protocol 2: Purification via Flash Chromatography with Modified Silica
-
TLC Analysis: Develop a suitable solvent system using TLC plates. A good starting point is hexane/ethyl acetate with 1% triethylamine. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Dry pack a column with silica gel.
-
Deactivation: Flush the packed column with 2-3 column volumes of your initial eluting solvent that also contains 1-2% triethylamine. This "deactivates" the acidic sites.[9]
-
Sample Loading: Dissolve your crude sample in a minimum amount of dichloromethane or your eluent. If the sample has poor solubility, perform a dry-loading procedure by adsorbing it onto a small amount of silica gel.[14]
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Is there an easy way to purify organic amines?. Biotage. [Link]
- Acid–base extraction. Wikipedia. [Link]
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]
- LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Course Hero. [Link]
- Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
- How do I purify ionizable organic amine compounds using flash column chrom
- Preparation method of this compound.
- Process for preparing this compound.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Recovery of amines from by-product chloride salts.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- Methyl(3,3-diphenylpropyl)amine. ChemBK. [Link]
- LC Purification Troubleshooting Guide.
- Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Recrystallization.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chembk.com [chembk.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 13. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing N-Methyl-3,3-diphenylpropylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3,3-diphenylpropylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a key intermediate in the preparation of various pharmaceutical agents, including the antihypertensive drug Lercanidipine.[1] Achieving high yield and purity is critical for downstream applications.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Section 1: Core Synthesis Pathways
Understanding the primary routes to this compound is the first step to optimization. The two most prevalent methods start from either 3,3-diphenylpropionitrile or a derivative of 3,3-diphenylpropanoic acid.
-
Route A: From 3,3-diphenylpropionitrile. This multi-step synthesis begins with a Friedel-Crafts alkylation using cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile.[2] This nitrile is then reduced to the primary amine (3,3-diphenylpropylamine), which subsequently undergoes reductive amination or a methylation sequence to yield the final product.[1][2]
-
Route B: From 3,3-diphenylpropanoic Acid. This pathway involves converting the carboxylic acid to its corresponding amide, N-methyl-3,3-diphenylpropanamide. This amide is then reduced, typically with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), directly to the target secondary amine.
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for lab-scale synthesis and why?
For laboratory-scale synthesis, Route B (Amide Reduction) is often preferred. While it involves the use of highly reactive and hazardous lithium aluminum hydride (LiAlH₄), it is typically more direct and can result in higher yields with fewer purification challenges compared to the multi-step reductive amination pathway (Route A). The "one-pot" potential of some Route A variations can be efficient but may also lead to complex impurity profiles.[2]
Q2: How can I effectively monitor the progress of the LiAlH₄ amide reduction?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes (e.g., 30:70 v/v). The starting amide will be significantly more polar (lower Rf) than the product amine. Stain with potassium permanganate. The reaction is complete when the starting material spot is no longer visible.
Q3: The final product, this compound, is often an oil. How can I best purify and handle it?
The free base is typically a colorless to light yellow oil or a low-melting solid.[2][3] For purification, conversion to its hydrochloride salt is highly recommended. This is achieved by dissolving the crude free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The this compound hydrochloride typically precipitates as a white, crystalline solid, which can be easily filtered and dried.[2][4] This salt is more stable, easier to handle, and has a sharp melting point (166-168°C), which serves as a good indicator of purity.[2]
Q4: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)?
LiAlH₄ is a powerful reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5]
-
Absolute Anhydrous Conditions: All glassware must be oven-dried, and all solvents (like THF or diethyl ether) must be freshly distilled and anhydrous.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: The reagent should be added slowly and in portions to a cooled reaction mixture to manage the exothermic reaction.
-
Careful Quenching: The reaction must be quenched (worked up) with extreme care, typically by the slow, sequential addition of water and/or aqueous base at 0°C (Fieser workup).
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the robust amide reduction pathway (Route B).
Problem 1: Low or No Product Yield After Amide Reduction
Q: I performed the LiAlH₄ reduction of N-methyl-3,3-diphenylpropanamide, but after workup, my yield is extremely low or I only recovered starting material. What went wrong?
This is a common issue that typically points to problems with the reducing agent or the reaction conditions.
Possible Cause A: Inactive LiAlH₄
-
Why it happens: LiAlH₄ is highly sensitive to moisture. If the reagent has been improperly stored or exposed to atmospheric humidity, it will decompose and lose its reducing power.
-
How to diagnose: The reagent should be a fine, free-flowing grey powder. Clumps or a solid mass indicate significant decomposition.
-
Solution: Use a fresh, unopened bottle of LiAlH₄ or a properly stored reagent from a glovebox or desiccator. It is good practice to test a small, non-critical reaction to verify the activity of a suspect bottle.
Possible Cause B: Insufficient Anhydrous Conditions
-
Why it happens: Any moisture in the reaction flask or solvent will consume the LiAlH₄ before it can reduce the amide.[5]
-
How to diagnose: This is difficult to diagnose post-reaction, but it's a primary suspect if your reagent is known to be good.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (solvent still).
Possible Cause C: Incomplete Reaction or Premature Quenching
-
Why it happens: Amide reductions can be slower than ester or ketone reductions. The reaction may require elevated temperatures (refluxing in THF) or longer reaction times to go to completion.
-
How to diagnose: Monitor the reaction by TLC. If a significant amount of starting material is still present after the planned reaction time, the reaction is not complete.
-
Solution: Ensure the reaction is heated to reflux for a sufficient period (typically 2-4 hours, but monitor by TLC). Do not quench the reaction until TLC analysis confirms the absence of the starting amide.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Complex Mixture of Products / Difficult Purification
Q: My reaction seems to have worked, but the crude product is a messy oil, and I'm seeing multiple spots on my TLC plate. How can I clean this up?
A complex product mixture can result from side reactions or, more commonly, an improper workup procedure that fails to remove aluminum byproducts.
Possible Cause A: Formation of an Iminium Intermediate
-
Why it happens: The mechanism of amide reduction by LiAlH₄ proceeds through a highly reactive iminium ion intermediate after the initial addition of hydride. While this is a normal part of the reaction, an incomplete second hydride addition can lead to side reactions upon workup.
-
Solution: Ensure a sufficient excess of LiAlH₄ is used (typically 1.5 to 2.0 equivalents relative to the amide) to drive the reaction to completion.
Possible Cause B: Improper Quenching / Aluminum Salt Contamination
-
Why it happens: The workup of a LiAlH₄ reaction is critical. The goal is to quench excess hydride and convert the aluminum salts into a filterable, granular solid, leaving the desired amine product in the organic solution. If done improperly, these salts can form a gelatinous emulsion that is difficult to filter and contaminates the product.
-
Solution: Employ a standardized Fieser workup. For a reaction with 'X' grams of LiAlH₄ in a solvent like ether or THF:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add 'X' mL of water.
-
Slowly add 'X' mL of 15% aqueous NaOH solution.
-
Slowly add '3X' mL of water.
-
Stir the mixture vigorously at room temperature for 15-30 minutes. This should produce a white, granular precipitate that is easily removed by filtration.
-
Possible Cause C: Ineffective Extraction
-
Why it happens: The product is a base. If the aqueous layer is not sufficiently basic during extraction, the product may remain protonated and partitioned in the aqueous layer, leading to low recovery.
-
Solution: After workup and filtration, ensure the pH of the aqueous layer is adjusted to >12 with NaOH before extracting with an organic solvent.[2] This ensures the product is in its free base form and will have maximum solubility in the organic phase.
Section 4: Optimized Experimental Protocol
This protocol details the reduction of N-methyl-3,3-diphenylpropanamide using LiAlH₄.
Reagents & Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| N-methyl-3,3-diphenylpropanamide | 239.31 | 1.0 | 10.0 | 2.39 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 | 15.0 | 0.57 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Water (for workup) | 18.02 | - | - | 0.57 mL |
| 15% NaOH (aq) (for workup) | 40.00 | - | - | 0.57 mL |
| Water (for workup) | 18.02 | - | - | 1.71 mL |
Step-by-Step Methodology
-
Preparation: Under a nitrogen atmosphere, add the N-methyl-3,3-diphenylpropanamide (2.39 g, 10.0 mmol) and anhydrous THF (30 mL) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
LiAlH₄ Addition: Slowly add the LiAlH₄ (0.57 g, 15.0 mmol) in small portions over 15 minutes. Caution: Exothermic reaction and hydrogen evolution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC until all starting material has been consumed (typically 2-4 hours).
-
Cooling & Quenching: Cool the reaction back down to 0°C. Perform the following steps with extreme caution.
-
Slowly add water (0.57 mL).
-
Slowly add 15% NaOH (aq) (0.57 mL).
-
Slowly add water (1.71 mL).
-
-
Precipitation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A granular white solid should form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the solid cake with additional THF or diethyl ether (2 x 20 mL).
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound as an oil.
-
Purification (Optional but Recommended):
-
Dissolve the crude oil in diethyl ether (30 mL).
-
Slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride. Expected yield: 85-95%.[2]
-
Section 5: References
-
Smolecule. (2024). N-methyl-3,3-diphenyl-propylamine hydrochloride.
-
Google Patents. (2009). CN101575297B - Preparation method of this compound.
-
ChemBK. (2024). This compound.
-
Google Patents. (2011). KR101029643B1 - Process for preparing this compound.
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines.
-
ChemicalBook. (2023). This compound.
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II.
-
BLDpharm. (n.d.). 29768-15-8|N-Methyl-3,3-diphenylpropan-1-amine hydrochloride.
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
-
National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
-
BOC Sciences. (n.d.). CAS 28075-29-8 this compound.
-
Google Patents. (2008). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
Reddit. (2023). Help with reductive ammination. r/Chempros.
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. adichemistry.com [adichemistry.com]
Troubleshooting low yield in Friedel-Crafts alkylation of diphenylpropane
Topic: Troubleshooting Low Yield in the Synthesis of Diphenylpropane Derivatives
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Friedel-Crafts alkylation of diphenylpropane and related structures. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low yields and product impurities.
Introduction: The Challenge of Synthesizing Linear Diphenylpropanes
The direct Friedel-Crafts alkylation to synthesize specific diphenylpropane isomers, particularly those with a linear propyl chain like 1,1-diphenylpropane, is notoriously challenging.[1][2] The reaction is often plagued by a series of predictable yet difficult-to-control side reactions that lead to a mixture of products and, consequently, a low yield of the desired compound. The primary obstacles are carbocation rearrangements and polysubstitution, which are inherent to the mechanism of the Friedel-Crafts alkylation.[3][4][5]
This guide will walk you through the common pitfalls of this reaction and provide robust, alternative strategies to achieve your target synthesis with higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: I tried to synthesize a diphenylpropane derivative using a primary alkyl halide (e.g., 1-chloropropane) and obtained an isopropyl-substituted product instead. What happened?
A1: This is the most common issue and is due to carbocation rearrangement. The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2][6] When you use a primary alkyl halide like 1-chloropropane, the initially formed primary carbocation is highly unstable. It rapidly rearranges into a more stable secondary carbocation via a 1,2-hydride shift before it can alkylate the benzene ring.[1][3][7] This rearranged secondary carbocation then attacks the aromatic ring, leading to the formation of an isopropyl-substituted product (e.g., isopropylbenzene or 1,2-diphenylpropane) as the major isomer.[1][7]
Q2: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I prevent this polysubstitution?
A2: Polysubstitution occurs because the product of the first alkylation is more reactive than the starting material. Alkyl groups are electron-donating and thus "activate" the aromatic ring, making it more susceptible to further electrophilic attack.[4][5][8] To minimize this, you should use a large excess of the aromatic substrate (e.g., benzene) relative to the alkylating agent.[4] This increases the probability that the electrophile will react with the starting material rather than the already-alkylated product.
Q3: Is there a more reliable way to synthesize linear (n-propyl) diphenylpropanes without rearrangement?
A3: Absolutely. The most effective and widely accepted strategy is a two-step process involving Friedel-Crafts acylation followed by a reduction reaction .[2][9][10]
-
Friedel-Crafts Acylation: First, you react the aromatic ring with an acyl halide (e.g., propanoyl chloride) in the presence of a Lewis acid. The key intermediate here is a resonance-stabilized acylium ion, which does not undergo rearrangement.[6][11] This step cleanly produces an aryl ketone (e.g., propiophenone).
-
Reduction: The resulting ketone is then reduced to the corresponding alkane. The two most common methods for this are the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[9][12][13] This two-step pathway provides the desired linear alkylbenzene in much higher yield and purity than direct alkylation.[14]
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little product formation, and I'm recovering most of my starting materials. What are the likely causes?
A: Low conversion can typically be traced back to the catalyst or reaction conditions.
-
Inactive Catalyst: The Lewis acid catalyst (most commonly AlCl₃) is extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
-
Insufficient Catalyst (for Acylation): In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6]
-
Solution: For acylations, you must use at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid relative to the acylating agent, not a catalytic amount.
-
-
Low Reaction Temperature: While lower temperatures can sometimes suppress side reactions, the reaction may not have enough energy to overcome the activation barrier.
-
Solution: If conversion is low at room temperature or below, try gradually increasing the temperature. Monitor the reaction by TLC or GC to find the optimal balance between reaction rate and side product formation.
-
-
Deactivated Aromatic Ring: Friedel-Crafts reactions fail on aromatic rings that are substituted with strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, -SO₃H, or -COR.[5]
-
Solution: If your substrate is deactivated, the Friedel-Crafts reaction is likely not a suitable method. Consider alternative synthetic routes.
-
Issue 2: Formation of Multiple Isomers and Byproducts
Q: Besides the rearranged product, my GC-MS is showing a complex mixture of other compounds. What are they and how do I get rid of them?
A: This points to the inherent lack of selectivity in direct alkylation.
-
Carbocation Rearrangement: As discussed, this is the primary cause of isomer formation when using primary alkyl halides.[3][4]
-
Polyalkylation: The alkylated product is more reactive than the starting material.[4][5]
-
Solution: Use a large excess (5-10 fold) of the aromatic substrate. This is often not practical or cost-effective on a large scale, which is another reason the acylation route is preferred.
-
-
Deprotonation/Elimination: The carbocation intermediate can also be deprotonated to form an alkene, which can then polymerize or participate in other side reactions.
-
Solution: Careful control of temperature and reaction time is crucial. Lower temperatures generally disfavor elimination pathways.
-
Visualizing the Problem: Carbocation Rearrangement
The following diagram illustrates why direct alkylation with 1-chloropropane fails to produce n-propylbenzene, the precursor to certain diphenylpropanes.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
The Recommended Synthetic Pathway: Acylation-Reduction
To bypass the issues of rearrangement and polysubstitution, the following two-step pathway is the authoritative and recommended approach.
Caption: The reliable two-step acylation-reduction pathway.
Data Summary: Alkylation vs. Acylation
| Parameter | Direct Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Alkylating/Acylating Agent | Primary Alkyl Halide (e.g., 1-chloropropane) | Acyl Halide (e.g., propanoyl chloride) |
| Carbocation Rearrangement | Major issue, leads to isomeric products[1][3][4] | Does not occur due to stable acylium ion[6][11] |
| Polysubstitution | Common, as product is more reactive[4][5] | Rare, as product is deactivated |
| Lewis Acid Requirement | Catalytic | Stoichiometric[6] |
| Typical Yield of Linear Product | Very low to none | High (after reduction step)[14] |
| Product Purity | Low (mixture of isomers and polyalkylated products) | High |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone
(This is the first step of the recommended pathway)
Materials:
-
Anhydrous benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Catalyst Suspension: Under an inert atmosphere (nitrogen), add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the flask. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Benzene Addition: Add anhydrous benzene (5-10 equivalents) to the dropping funnel and add it dropwise to the reaction mixture while maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude propiophenone. The product can be further purified by vacuum distillation.
Protocol 2: Wolff-Kishner Reduction of Propiophenone
(This is the second step of the recommended pathway)
Materials:
-
Propiophenone (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Reflux condenser and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propiophenone (1.0 equivalent), diethylene glycol, hydrazine hydrate (4.0 equivalents), and crushed KOH (2.0 equivalents).[14]
-
Heating: Heat the mixture to 120°C for 2 hours.
-
Water Removal: Remove the reflux condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Reduction: Once the temperature reaches ~160-180°C, reattach the condenser and reflux the mixture for an additional 4 hours.[14]
-
Cooling and Work-up: Cool the reaction mixture to room temperature and add water. Transfer to a separatory funnel and extract three times with diethyl ether or DCM.
-
Washing: Combine the organic extracts and wash with dilute HCl followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield n-propylbenzene, which can be purified by distillation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
References
- Quora. (2021). Benzene can be converted into n-propylbenzene by two methods, chloropropane and propanoylchloride followed by reduction. Which is the best method, and why?
- ChemTalk. (n.d.). Clemmensen Reduction.
- Scribd. (n.d.). O N-NH: Wolf-Kishner Reduction.
- Solis, F. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Retentive Friedel-Crafts alkylation. RSC Publishing.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Canadian Science Publishing. (n.d.). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane.
- Clark, J. (n.d.). The acylation of benzene - electrophilic substitution. Chemguide.
- Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not?
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- ResearchGate. (2025, August 7). Synthesis of n-propylbenzene.
- Canadian Science Publishing. (n.d.). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane.
- Master Chemistry. (2022, November 29). Friedel-Craft Acylation-Mechanism, Examples.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- ACS Publications. (n.d.). The Alkylation of Benzene in the Presence of Acid Catalysts.
- ResearchGate. (2025, August 7). Modern Friedel-Crafts chemistry. Part 28. Friedel-Crafts alkylation of benzene with 1,2-diphenyl-2-propanol, 1-chloro-2,3-diphenylpropane and 2-methyl-1-phenyl-2-butanol.
- Semantic Scholar. (n.d.). Stereospecific alkylation of benzene with (+)-propylene oxide by Lewis acid catalyst and stereochemistry of ring-opening.
- YouTube. (2021, March 17). 6.3 Chemical Properties - Friedel-Crafts Alkylation of Benzene (Mechanism) 2.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
- Journal of Chemical Research, Synopses. (n.d.). Modern Friedel–Crafts Chemistry. Part 24.† Alkylation of Benzene with 1,2-Dibromo-3-chloro-2-methylpropane in the Presence of Lewis and Brønsted Acid Catalysts‡. RSC Publishing.
- Chegg.com. (2016, March 20). Solved 1) Reaction mechansim to get n-propylbenzene from...
- Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- ResearchGate. (n.d.). Friedel-Crafts Alkylation of Benzene with 1,2-Diphenyl-2-propanol, 1-Chloro-2,3-diphenyl- propane and 2-Methyl-1-phenyl-2-butanol.
- ADICHEMISTRY. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Toppr. (n.d.). How benzene is converted into n-propyl benzene.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Google Patents. (2016, January 21). WO2016009362A1 - Synthesis of bisphenols.
- Reddit. (2023, July 15). Best Conditions for the Synthesis of n-Propylbenzene from Benzene.
- ResearchGate. (2025, August 7). Study on synthesis of 2, 2-bis[4-(2-hydroxyethoxy)phenyl]propane in di-butyl ether.
- Scribd. (n.d.). Friedel-Crafts Alkylation.
- CSIR-NCL Library, Pune. (n.d.). Methanesulfonic acid-catalyzed friedel-crafts alkylation: towards sustainable synthesis of arylalkanes from donor-acceptor cyclopropane ketones.
- National Institutes of Health. (n.d.). 1,3-Diphenylpropane. PubChem.
- ResearchGate. (2025, August 10). Selective Nosylation of 1Phenylpropane1,3-diol and Perchloric Acid Mediated Friedel-Crafts Alkylation: Key Steps for the New and Straightforward Synthesis of Tolterodine.
- National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- National Institutes of Health. (2024, June 28). Chemo-, regio- and stereoselective access to polysubstituted 1,3-dienes via Nickel-catalyzed four-component reactions.
- Google Patents. (n.d.). US6197916B1 - Method for preparing bisphenol A.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. doubtnut.com [doubtnut.com]
- 11. mt.com [mt.com]
- 12. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Methyl-3,3-diphenylpropylamine
A Guide to Preventing Polyalkylation and Ensuring High-Yield, High-Purity Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3,3-diphenylpropylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this synthesis, with a particular focus on overcoming the common challenge of polyalkylation. Here, we provide field-proven insights, detailed troubleshooting protocols, and an in-depth look at the underlying chemical principles to ensure your synthesis is successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a problem in my N-methylation reaction?
Polyalkylation is an undesired side reaction where the target product, this compound (a secondary amine), reacts further with the methylating agent to form N,N-Dimethyl-3,3-diphenylpropylamine (a tertiary amine) and subsequently a quaternary ammonium salt.[1][2][3] This occurs because the newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[1][2][3]
Consequences include:
-
Reduced Yield: Consumption of the starting material and desired product to form byproducts lowers the overall yield.
-
Difficult Purification: The similar polarity and physical properties of the mono-, di-, and tri-alkylated products make separation by standard techniques like distillation or column chromatography challenging.
-
Wasted Reagents: Valuable starting materials and reagents are consumed in the formation of unwanted side products.
Q2: My direct methylation of 3,3-diphenylpropylamine with methyl iodide is giving me a mixture of products. What are the primary causes?
Direct alkylation with highly reactive agents like methyl iodide is notoriously difficult to control for selective mono-alkylation.[4][5][6] The "runaway train" effect is the primary cause: once some of the desired secondary amine is formed, it successfully competes with the remaining primary amine for the methyl iodide, leading to the tertiary amine and then the quaternary salt.[1][3] This cascade of reactions results in a complex mixture that is difficult to purify.[2]
Q3: What are the most effective general strategies to avoid polyalkylation?
There are several robust strategies to achieve selective mono-methylation:
-
Reductive Amination: This is widely considered the superior method for controlled mono-alkylation.[1][6][7] It involves reacting the primary amine with an aldehyde (in this case, formaldehyde) to form an imine intermediate, which is then reduced in situ.[1][6][7]
-
Eschweiler-Clarke Reaction: A specific type of reductive amination that uses formaldehyde as the methyl source and formic acid as the reducing agent.[8][9][10] A key advantage of this method is that the reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][8][10]
-
Stoichiometric Control & Slow Addition: While less reliable for direct alkylation, using a large excess of the starting amine and adding the alkylating agent slowly and at a low temperature can statistically favor the mono-alkylated product.[11]
-
Use of Amine Salts: A technique involving the amine hydrobromide salt can be used. Under carefully controlled basic conditions, the primary amine is selectively deprotonated to react, while the product secondary amine remains protonated and unreactive.[12][13][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Problem 1: Significant formation of N,N-Dimethyl-3,3-diphenylpropylamine and quaternary ammonium salt.
-
Underlying Cause: This is the classic sign of uncontrolled polyalkylation, typically seen when using direct alkylation with reactive electrophiles like methyl iodide or dimethyl sulfate. The product (secondary amine) is more nucleophilic than the reactant (primary amine).[1][3]
-
Solution: Switch to Reductive Amination. The most reliable solution is to change your synthetic strategy to reductive amination. This two-step, one-pot process avoids the use of highly reactive alkylating agents.[1][6] The reaction proceeds via an imine intermediate, which is then selectively reduced.[7][15]
Problem 2: My reaction yield is low, even when using reductive amination.
-
Underlying Cause: Low yields in reductive amination can stem from several factors: incomplete imine formation, decomposition of the reducing agent, or suboptimal reaction conditions.[11]
-
Solutions & Optimization:
-
Optimize Imine Formation: The formation of the imine from 3,3-diphenylpropylamine and formaldehyde is a critical equilibrium step.[7]
-
pH Control: The reaction is often catalyzed by mild acid. Ensure the pH is not too low, which would fully protonate the amine, rendering it non-nucleophilic.[11]
-
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water produced during imine formation, driving the equilibrium towards the product.[7][11]
-
-
Choice of Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the starting aldehyde.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and highly effective reagent for reductive amination that can be added directly to the mixture of the amine and aldehyde.[6][7]
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the iminium ion over the carbonyl group.[6][7][16] Note that this reagent is toxic and reactions should be handled in a well-ventilated fume hood.
-
Formic Acid (Eschweiler-Clarke): Acts as both a catalyst and the hydride source, offering a simple and effective one-pot solution.[8][9]
-
-
Problem 3: The final product is difficult to purify from starting material and byproducts.
-
Underlying Cause: The starting primary amine and the mono- and di-methylated products have similar polarities, making separation by standard column chromatography challenging.
-
Solutions & Optimization:
-
Optimize Chromatography:
-
Solvent System: A gradient elution may be necessary. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help reduce tailing of the amines on the silica gel.
-
TLC Analysis: Carefully monitor the separation on TLC plates using different solvent systems before committing to a large-scale column.
-
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer, while unreacted aldehyde and other non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.[11]
-
Extract the free amines back into an organic solvent. This process will purify the amine products from non-basic impurities.
-
-
Crystallization: Consider converting the final product to its hydrochloride salt by treating a solution of the purified amine with HCl in ether or isopropanol. The salt is often a stable, crystalline solid that can be purified by recrystallization.[17]
-
Visualizing the Problem: Polyalkylation Pathway
The following diagram illustrates the desired reaction versus the undesired polyalkylation cascade that occurs during direct alkylation.
Caption: Desired mono-alkylation vs. undesired polyalkylation pathway.
Recommended Protocol: Eschweiler-Clarke Reductive Amination
This method is highly recommended for its simplicity, high yield, and inherent prevention of over-methylation.[4][8][9]
Materials & Reagents
| Reagent | Molar Eq. | Notes |
| 3,3-Diphenylpropylamine | 1.0 | Starting material |
| Formaldehyde (37% aq. soln.) | 2.5 - 3.0 | Methyl source |
| Formic Acid (90-98%) | 2.5 - 3.0 | Reducing agent & catalyst |
| Diethyl Ether or DCM | - | For extraction |
| 10% Sodium Hydroxide (aq.) | - | For work-up |
| Anhydrous Sodium Sulfate | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-diphenylpropylamine (1.0 eq.).
-
Reagent Addition: To the stirred amine, add formic acid (2.5 eq.) followed by the aqueous formaldehyde solution (2.5 eq.). Note: The addition may be exothermic.
-
Heating: Heat the reaction mixture to 80-100 °C (a gentle reflux) using an oil bath. The reaction will typically evolve CO₂ gas, which is a sign of progress.[8]
-
Monitoring: Stir the reaction at this temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling & Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the slow addition of 10% aqueous sodium hydroxide solution in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for Eschweiler-Clarke reductive amination.
References
- Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(40), 21041-21045. [Link]
- Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Bhattacharyya, S., et al. (2014).
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Fiveable. (n.d.). Polyalkylation Definition.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- YouTube. (2024). Polyalkylation of Amines.
- PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- Wikipedia. (n.d.). 3,3-Diphenylpropylamine.
- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- University of Wisconsin-Madison. (2006). Reductive Amination.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
- Google Patents. (n.d.). EP1466887A1 - Process for the synthesis of N-methyl-dialkylamines from secundary amines and formaldehyde.
- Semantic Scholar. (n.d.). Modern Friedel-Crafts chemistry. Part 32. Facile synthesis of some new fused heteropolycycles via direct intramolecular Friedel-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective N -alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01915F [pubs.rsc.org]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. youtube.com [youtube.com]
- 17. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Reductive Amination of 3,3-Diphenylpropanal for N-Methyl-3,3-diphenylpropylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3,3-diphenylpropylamine, a key intermediate in the development of various pharmaceutical agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of its synthesis via reductive amination, a powerful and widely used method for forming C-N bonds.[3] We will address common challenges, answer frequently asked questions, and provide field-proven insights to enhance the efficiency, yield, and purity of your reactions.
Core Reaction Overview: Reductive Amination
Reductive amination is a robust, often one-pot, procedure that transforms a carbonyl group (in this case, 3,3-diphenylpropanal) and an amine (methylamine) into a more substituted amine.[4] The process involves two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde's carbonyl carbon, forming a hemiaminal. This intermediate then reversibly loses a water molecule to generate an imine, which can be protonated to form a more reactive iminium ion.[5]
-
Reduction: A selective reducing agent then delivers a hydride to the imine or iminium ion, yielding the final this compound product.[5]
Caption: Workflow for troubleshooting low reaction yields.
Question 2: I'm seeing a significant amount of 3,3-diphenylpropan-1-ol as a byproduct. How can I prevent this?
The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive or that the reaction conditions favor aldehyde reduction over imine reduction.
Cause & Solution:
-
Highly Reactive Hydride Source: As mentioned previously, sodium borohydride (NaBH₄) is a powerful reducing agent capable of readily reducing aldehydes. [4] * The Definitive Solution: Switch to STAB. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to avoid this issue. [6]It reacts much faster with the iminium ion than with the aldehyde, virtually eliminating the alcohol byproduct in a one-pot procedure. [7][8] * Alternative Two-Step Procedure: If you must use NaBH₄, you must adopt a two-step approach. First, form the imine completely (confirm by TLC or NMR if possible), often with a dehydrating agent. Only then should you add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C), to minimize any remaining aldehyde reduction. [8][9]
Question 3: My product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from unreacted starting materials or side products with similar polarities to the desired tertiary amine.
Common Impurities & Purification Strategies:
-
Unreacted 3,3-diphenylpropanal: This can be persistent if the reaction did not go to completion.
-
Strategy: Use an acidic wash during the workup. The desired amine product will be protonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer. You can then basify the aqueous layer and re-extract your purified amine.
-
-
3,3-diphenylpropan-1-ol: The alcohol byproduct.
-
Strategy: Standard silica gel column chromatography is usually effective. The alcohol is typically more polar than the tertiary amine product and will have a lower Rf value.
-
-
Over-alkylation Products: While less common when starting with a primary amine to make a secondary amine, it's a possibility if the product itself can react further. In this specific synthesis, this is not a primary concern.
-
Boron Salts: Residual salts from the reducing agent.
-
Strategy: A thorough aqueous workup is crucial. Quenching the reaction with water or a mild aqueous base (like saturated NaHCO₃ solution) followed by several washes of the organic layer will typically remove the majority of these inorganic impurities. [8]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this specific transformation?
For the synthesis of this compound from the corresponding aldehyde and methylamine, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot reaction. [7][8]It offers the best balance of reactivity and selectivity, minimizing side reactions and simplifying the overall process. [4]
| Reducing Agent | Key Advantages | Key Disadvantages | Recommended Procedure |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Mild, highly selective for iminium ions;[6] excellent for one-pot reactions; tolerates many functional groups. [7] | Moisture sensitive; higher cost than NaBH₄. | One-pot: Combine aldehyde, amine, and STAB in an aprotic solvent like DCE or DCM. [7][8] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, powerful. [6] | Non-selective; reduces both aldehydes and imines, leading to alcohol byproducts. [4][8] | Two-step: 1. Form imine in MeOH. 2. Cool to 0°C and add NaBH₄ portion-wise. [8][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions at pH ~5-7. [5][10] | Highly toxic (can release HCN gas); requires careful pH control. [3][4] | One-pot, but STAB is a much safer and equally effective alternative. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reducing agent (water is the only byproduct); very effective. [11]| Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., double bonds). | Not typically the first choice for lab-scale synthesis unless scaling up. |
Q2: What is the best solvent for this reaction?
The choice of solvent depends on the reducing agent.
-
For Sodium Triacetoxyborohydride (STAB) , anhydrous aprotic solvents are preferred. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent. [7][8]Dichloromethane (DCM) and Tetrahydrofuran (THF) are also viable options. [7][12]* For Sodium Borohydride (NaBH₄) , protic solvents like Methanol (MeOH) or Ethanol (EtOH) are typically used. [8] Q3: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Procedure: Spot the starting aldehyde, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica plate.
-
Interpretation: A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot (the amine). The amine can be visualized with a KMnO₄ stain or by using a UV lamp if the compound is UV-active.
Optimized Protocol: Synthesis using Sodium Triacetoxyborohydride
This protocol is designed to maximize yield and minimize side-product formation.
Materials:
-
3,3-diphenylpropanal (1.0 equiv)
-
Methylamine (1.1-1.2 equiv, e.g., as a solution in THF or EtOH)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) [8]* Anhydrous 1,2-Dichloroethane (DCE) [7] Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,3-diphenylpropanal (1.0 equiv) and dissolve it in anhydrous DCE (approx. 0.1-0.2 M concentration).
-
Add the methylamine solution (1.1-1.2 equiv) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for imine pre-formation.
-
In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the stirring mixture. Note: The reaction is often slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product via silica gel column chromatography.
References
- ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes.
- PubMed. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments.
- Chem-Station. Borch Reductive Amination.
- Wikipedia. Sodium triacetoxyborohydride.
- GlaxoSmithKline. Reductive Amination.
- Journal of the American Chemical Society. pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water.
- Isochem. Optimizing Reductive Amination: A Guide for Chemical Procurement.
- ChemBK. This compound.
- Speciality Chemicals Magazine. Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Data. Reductive Amination - Common Conditions.
- Google Patents. KR101029643B1 - Process for preparing this compound.
- YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Google Patents. CN101575297B - Preparation method of this compound.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- RIT Digital Institutional Repository. Solution-phase synthesis of tertiary amines via reductive amination-alkylation with ethyl p-aminobenzoate.
- Wikipedia. Reductive amination.
- Organic Chemistry Tutor. Reductive Amination.
- ResearchGate. Production of tertiary amines via reductive amination (RA) and their potential usage.
- Harvard University. C–N Bond-Forming Reactions: Reductive Amination.
- National Institutes of Health. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
- Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- Reddit. Help with reductive ammination : r/Chempros.
- Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
- ResearchGate. Further reactions on reductive amination products with key building...
- Reddit. What's wrong with my reductive amination? I barely got any product. : r/Chempros.
- Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone | PDF.
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
N-Methyl-3,3-diphenylpropylamine stability issues and degradation products
Welcome to the technical support center for N-Methyl-3,3-diphenylpropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges and degradation product analysis of this critical pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments, ensuring the integrity of your research and development processes.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug Lercanidipine.[1] Its chemical structure, featuring a secondary amine and two phenyl groups on the same carbon, presents specific stability considerations that must be carefully managed to ensure the purity and quality of the final active pharmaceutical ingredient (API). Understanding the potential degradation pathways and having robust analytical methods to monitor them are paramount. This guide provides practical, experience-based advice to navigate these challenges.
Frequently Asked Questions (FAQs) on Stability and Degradation
Handling and Storage
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct light and sources of heat or ignition.[2] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation. While it is a colorless to light yellow liquid at room temperature, refrigeration is a recommended storage condition.[3]
-
Causality: The secondary amine functionality is susceptible to oxidation, and the diphenylmethane moiety can be sensitive to photolytic degradation. Cool temperatures slow down the rate of all chemical reactions, including degradation. A tightly sealed container under an inert atmosphere minimizes contact with atmospheric oxygen, a key driver of oxidative degradation.
Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
A2: A color change, typically to a yellow or brownish hue, is often an indicator of degradation. This is most commonly due to oxidation or photolytic degradation. The formation of colored impurities can result from the reaction of the amine with atmospheric oxygen or exposure to light, leading to the formation of complex degradation products. It is crucial to investigate the purity of the material if a color change is observed.
Degradation Pathways and Products
Q3: What are the most likely degradation pathways for this compound under typical stress conditions?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways, particularly under forced degradation conditions used in stability studies:
-
Oxidative Degradation: This is a major degradation pathway for secondary amines.[4] Exposure to oxidizing agents (e.g., hydrogen peroxide) or even atmospheric oxygen can lead to the formation of N-oxides, hydroxylamines, and potentially nitrones.[4] Further degradation could lead to the cleavage of the N-methyl group (N-dealkylation).[5]
-
Photolytic Degradation: The diphenylmethane structure can absorb UV light, leading to the formation of radical intermediates and subsequent degradation products. Photodegradation of amines can be complex and may be accelerated in the presence of sensitizers.[6]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. While generally stable at room temperature, prolonged exposure to high heat can lead to the formation of various degradation products. The rate of thermal degradation of amines generally increases with temperature.[7][8]
-
Acidic/Basic Hydrolysis: While the amine itself is not readily hydrolyzed, extreme pH conditions can catalyze other degradation reactions. The stability of related compounds can be pH-dependent.[9]
Q4: What are the potential degradation products I should be looking for?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure and known degradation pathways of similar compounds, the following are plausible degradation products to monitor:
-
N-oxide of this compound: A primary product of amine oxidation.
-
3,3-diphenylpropylamine: Resulting from N-demethylation.
-
Diphenylmethane: Potentially from cleavage of the propyl chain, although less likely. Phenylacetic acid has been observed as a degradation product of diphenylmethane in some systems.[10]
-
Products of ring oxidation/modification: Under harsh oxidative or photolytic conditions, the phenyl rings could be hydroxylated or otherwise modified.
A logical workflow for identifying these potential degradation products is outlined in the diagram below.
Caption: Forced degradation workflow for this compound.
Troubleshooting Guide for Analytical Methods
This section provides guidance on developing and troubleshooting analytical methods for monitoring the stability of this compound.
Issue 1: Poor peak shape or lack of retention for the parent compound and its impurities in Reversed-Phase HPLC.
-
Cause: Amines, being basic compounds, can interact with residual silanols on the silica-based stationary phase of HPLC columns, leading to tailing peaks. Highly polar degradation products may also exhibit poor retention on traditional C18 columns.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Use a low concentration of an amine modifier like triethylamine (TEA) or a volatile alternative like ammonium formate in the mobile phase to mask the silanol groups.
-
pH Adjustment: Maintain the mobile phase pH in a range where the amine is protonated (e.g., pH 2.5-4) to improve peak shape.
-
Column Selection: Employ a column specifically designed for basic compounds, such as one with end-capping or a hybrid particle technology.
-
Derivatization: For improved retention and detection, consider pre-column derivatization with reagents like dansyl chloride, which increases the hydrophobicity of the analytes.[11]
-
Issue 2: Difficulty in identifying unknown degradation products.
-
Cause: Unknown peaks in a chromatogram require structural elucidation, which can be challenging with standard HPLC-UV detection.
-
Troubleshooting Steps:
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown impurities.[12][13] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[14]
-
Tandem MS (MS/MS): Perform MS/MS experiments to fragment the molecular ion of the unknown peak. The fragmentation pattern provides valuable structural information.[15]
-
Forced Degradation Studies: Intentionally degrade the this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradation products in higher concentrations, facilitating their identification.
-
Isolation and NMR: For critical impurities, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[16]
-
The following diagram illustrates a systematic approach to identifying unknown degradation products.
Caption: Workflow for the identification of unknown degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80°C) in an oven for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) with high purity silica and end-capping.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
Data Summary
The following table summarizes the potential degradation pathways and the analytical techniques best suited for their investigation.
| Degradation Pathway | Stress Condition | Primary Degradation Products | Recommended Analytical Technique |
| Oxidation | Hydrogen Peroxide, Air | N-oxides, Hydroxylamines | LC-MS, HPLC-UV |
| Photodegradation | UV/Visible Light | Radical-mediated products, Isomers | HPLC-UV, LC-MS/MS |
| Thermal Degradation | High Temperature | Various decomposition products | GC-MS, LC-MS |
| Acid/Base Hydrolysis | Strong Acid/Base | Potential for N-demethylation | HPLC-UV, LC-MS |
References
- Longdom Publishing. (n.d.). Gas chromatographic analysis of degradation products from amine in CO2 capture: An overview.
- Gao, J., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Analytical & Bioanalytical Techniques.
- CSIRO. (n.d.). Comparison of sample preparation methods for the GC-MS analysis of monoethanolamine (MEA) degradation products generated during post-combustion capture of CO2.
- Mazari, S. (2017). Gas chromatographic analysis of degradation products from amine in CO2 capture: An overview.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Pharma SOPs. (2025). Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0.
- Unknown Author. (n.d.).
- ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
- Pharmaffiliates. (2025). How to evaluate the stability of pharmaceutical intermediates over time?
- ResearchGate. (n.d.). GC-MS chromatograms of the degraded MEA solutions in the two...
- PubMed. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight.
- PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
- ACS Publications. (n.d.). Developments in the Aerobic Oxidation of Amines.
- News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. (2025). Oxidative degradation of amines using a closed batch system.
- ScienceDirect. (2013). Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment.
- ResearchGate. (n.d.). Thermal degradation rates of different amines.
- NILU. (2010). Atmospheric Degradation of Amines (ADA).
- PubChem. (n.d.). Diphenylmethane.
- ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
- LCGC International. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam.
- ResearchGate. (2025). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography.
- ResearchGate. (2025). Decomposition of secondary nitrosamines in amine scrubbing.
- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PMC. (2022). Impact of Solvent on the Thermal Stability of Amines.
- SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
- Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
- RSC Publishing. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway.
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- ResearchGate. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product.
- MDPI. (n.d.). N-Dealkylation of Amines.
- Nilu.no. (n.d.). Atmospheric Degradation of Amines (ADA).
- ChemBK. (2024). This compound.
- Unknown Author. (n.d.).
- RSC Publishing. (n.d.). Hydrolysis of some N-alkylmaleimides.
- MDPI. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels.
- Wikipedia. (n.d.). Diphenylmethane.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- NCERT. (n.d.). Amines.
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
Sources
- 1. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. chembk.com [chembk.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 13. news-medical.net [news-medical.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of N-Methyl-3,3-diphenylpropylamine by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with N-Methyl-3,3-diphenylpropylamine and require robust methods for its purification via column chromatography. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your compound.
Troubleshooting Guide & FAQs
The purification of amines by silica gel chromatography can present unique challenges, primarily due to the basic nature of the amino group and the acidic nature of the silica surface. This can lead to issues such as poor separation, peak tailing, and even decomposition of the target compound. This section addresses common problems encountered during the purification of this compound and provides scientifically-grounded solutions.
Q1: My this compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
A1: Streaking is a common issue when purifying amines on silica gel. The root cause is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is an acid-base reaction that leads to strong adsorption of the amine, causing it to elute slowly and as a broad, streaking band.
To mitigate this, you have a few options:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-2% (v/v).[2] The TEA will compete with your this compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[3] Ammonia, often as a solution in methanol, can also be used.[4]
-
Stationary Phase Deactivation: You can "deactivate" the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in your chosen eluent containing the basic modifier (e.g., triethylamine) before packing the column.[5] This ensures that the acidic sites are neutralized before the compound is loaded.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina, which is basic, is a good alternative to silica gel for the purification of amines.[6] Amine-functionalized silica is another excellent option that provides a basic surface, minimizing the problematic interactions and often allowing for purification with standard normal-phase solvents without the need for basic additives.[2][7]
Q2: I'm not getting good separation between my product and impurities. How can I improve the resolution?
A2: Achieving good resolution is key to obtaining a pure product. If your separation is poor, consider the following:
-
Optimize Your Solvent System: The choice and composition of your mobile phase are critical. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] You can systematically vary the ratio of these solvents to find the optimal polarity that provides good separation. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for the best separation on the column.
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not resolve all components, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
-
Column Dimensions and Packing: A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer. Ensure your column is packed uniformly to avoid channeling, which can significantly degrade separation.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, for a straightforward separation, the amount of crude material loaded should be about 1-10% of the mass of the silica gel. For more difficult separations, this may need to be reduced to less than 1%.
Q3: My compound seems to be decomposing on the column. What can I do to prevent this?
A3: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Given that this compound is an amine, it is susceptible to degradation on acidic surfaces.
-
Deactivate the Silica Gel: As mentioned in A1, deactivating the silica gel with a base like triethylamine is crucial. This neutralizes the acidic sites that can cause decomposition.[9]
-
Use an Alternative Stationary Phase: Alumina or amine-functionalized silica are less acidic and are good choices for acid-sensitive compounds.[2][6]
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution, without sacrificing too much resolution.
Q4: What is the best way to load my this compound onto the column?
A4: Proper sample loading is essential for a good separation. Since this compound is an oil, you have two main options:[10]
-
Liquid Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (ideally the initial mobile phase) and carefully apply it to the top of the column. This method is quick and easy for small sample volumes.
-
Dry Loading: If your product is not very soluble in the initial mobile phase, or if you have a large amount of material, dry loading is preferred. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column. Dry loading often leads to better resolution as it ensures the sample is applied as a very narrow band.[11]
Experimental Protocol: Purification of this compound
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography on silica gel.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal mobile phase for the column chromatography.
-
Procedure:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
To counteract the basicity of the amine, add 1% triethylamine to the eluent.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for primary/secondary amine impurities).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
2. Column Preparation:
-
Objective: To pack a silica gel column for the purification.
-
Procedure:
-
Select a column of an appropriate size. A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (including 1% triethylamine).
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the silica surface.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
3. Sample Loading:
-
Objective: To apply the crude product to the column.
-
Procedure (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the sand layer in your prepared column.
-
4. Elution and Fraction Collection:
-
Objective: To separate the this compound from impurities.
-
Procedure:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (ethyl acetate). A typical gradient might be from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes over several column volumes.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
5. Product Isolation:
-
Objective: To obtain the purified this compound.
-
Procedure:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil.[10]
-
Data Presentation
Table 1: Recommended Mobile Phase Systems for Amine Purification on Silica Gel
| Mobile Phase System | Typical Ratio/Concentration | Application Notes |
| Hexanes/Ethyl Acetate with Triethylamine | 95:5 to 70:30 (+ 0.1-2% TEA) | A good starting point for moderately polar amines. The ratio can be adjusted to achieve the desired Rf. |
| Dichloromethane/Methanol with Triethylamine | 99:1 to 90:10 (+ 0.1-2% TEA) | Suitable for more polar amines that do not elute with hexanes/ethyl acetate systems. |
| Dichloromethane/Methanol with Ammonia | 99:1 to 90:10 (+ 1-2% of a 7N NH3 in MeOH solution) | An alternative to triethylamine, particularly if TEA is difficult to remove from the final product. |
Visualizations
Caption: Troubleshooting workflow for common issues in amine purification.
References
- Biotage. (2023). Is there an easy way to purify organic amines? [Online].
- Biotage. (2023). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online].
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Online].
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Online].
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online].
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Online].
- Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. [Online].
- Reddit. (2022). TLC of tertiary amines. [Online].
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Online].
- Chemistry For Everyone. (2025). How To Neutralize Silica Gel? [Online]. YouTube.
- ResearchGate. (2019). Deactivation of silica gel? [Online].
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Online].
- ChemBK. (2024). This compound. [Online].
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound. [Online].
- Biotage. (2023). What is the maximum flash column sample load volume? [Online].
- ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? [Online].
- Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online].
Sources
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. reddit.com [reddit.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. silicycle.com [silicycle.com]
- 10. chembk.com [chembk.com]
- 11. sorbtech.com [sorbtech.com]
Identifying and minimizing impurities in N-Methyl-3,3-diphenylpropylamine
<Technical Support Center: N-Methyl-3,3-diphenylpropylamine >
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important pharmaceutical intermediate.[1][2][3] As an intermediate in the synthesis of drugs targeting the central nervous system and cardiovascular system, such as Lercanidipine, ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize impurities in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter.
An Unknown Peak is Observed in My HPLC Chromatogram.
Initial Assessment: An unexpected peak in your HPLC analysis indicates the presence of an impurity. The first step is to characterize this impurity to understand its origin.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown HPLC peak.
Step-by-Step Protocol:
-
LC-MS Analysis: The most effective initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the unknown impurity.[4]
-
Hypothesize Potential Impurities: Based on the synthetic route used, create a list of potential impurities. Common synthesis pathways involve the reaction of 3,3-diphenylpropionitrile with subsequent hydrogenation and methylation steps.[5] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., 3,3-diphenylpropylamine).
-
Over-methylated product (N,N-dimethyl-3,3-diphenylpropylamine).
-
By-products from side reactions.
-
-
Compare Molecular Weights: Compare the molecular weight obtained from the LC-MS with your list of hypothesized impurities.
-
Structural Confirmation: If a potential match is found, the next step is to confirm the structure. This can be achieved by isolating the impurity using preparative HPLC and then performing Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.
-
No Obvious Match: If the molecular weight does not match any expected impurities, consider the possibility of on-column degradation of the main compound or the formation of adducts with mobile phase components. Re-analyzing the sample with a different HPLC method (e.g., different pH, column chemistry) can help to confirm or rule out these possibilities.
The Final Product Has a Yellow Tint.
Initial Assessment: this compound is typically a colorless to pale yellow oil or a white crystalline solid (as the hydrochloride salt).[2][5][] A significant yellow color can indicate the presence of chromophoric impurities.
Troubleshooting Steps:
-
Oxidation: Phenyl groups can be susceptible to oxidation, leading to colored by-products. Ensure that reactions and storage are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Starting Material Purity: Impurities in the starting materials, such as cinnamonitrile or benzene, can carry through the synthesis and cause coloration.[5] It is crucial to use high-purity starting materials.
-
Purification: If the color persists, consider an additional purification step. Recrystallization of the hydrochloride salt is often effective at removing colored impurities.[7] Alternatively, column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are typically related to the synthetic route employed. Based on a common pathway starting from cinnamonitrile and benzene, you might encounter:
| Impurity | Chemical Name | Reason for Presence |
| Starting Materials | 3,3-diphenylpropylamine | Incomplete methylation. |
| By-products | N,N-dimethyl-3,3-diphenylpropylamine | Over-methylation of the secondary amine. |
| Side-products | Benzophenone | Oxidation of diphenylmethane derivatives. |
Q2: How can I minimize the formation of the over-methylated impurity, N,N-dimethyl-3,3-diphenylpropylamine?
The formation of the tertiary amine is a common issue. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor over-methylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the methylation reaction.
-
Choice of Methylating Agent: The reactivity of the methylating agent can influence the outcome. Milder methylating agents may provide better control.
Q3: What are the recommended purification techniques for this compound?
The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
Purification Strategy Workflow:
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 28075-29-8 [chemicalbook.com]
- 4. 29768-15-8|N-Methyl-3,3-diphenylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
Optimizing mobile phase for HPLC analysis of N-Methyl-3,3-diphenylpropylamine
Technical Support Center: HPLC Analysis of N-Methyl-3,3-diphenylpropylamine
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic analysis of this compound. We will delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific principles.
Understanding the Analyte: this compound
Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. This compound is a secondary amine with significant non-polar character due to the two phenyl groups.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₆H₁₉N[1] | Indicates a primarily hydrocarbon structure. |
| Molecular Weight | 225.33 g/mol [] | A small molecule, well-suited for standard HPLC. |
| Predicted pKa | ~10.48[3][4] | The secondary amine is basic. Mobile phase pH control is critical to ensure a consistent ionic state and prevent peak tailing. |
| Predicted LogP | ~2.59[1] | Indicates significant hydrophobicity, requiring a mobile phase with a relatively high organic content for elution in reversed-phase HPLC. |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[][3][4] | Solubility in aqueous mobile phases may be limited; care must be taken during sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for this compound on a C18 column?
A good starting point for a reversed-phase separation on a standard C18 column would be a mobile phase of Acetonitrile (ACN) and a buffered aqueous phase. Given the hydrophobic nature (LogP ~2.59) and the basicity (pKa ~10.48) of the analyte, a gradient elution is often preferable to effectively elute the main peak and any related impurities.
Recommended Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (due to phenyl group absorbance)
-
Column Temperature: 30 °C
Rationale: The acidic mobile phase (pH ~2-3) ensures that the secondary amine is fully protonated (positively charged). This single ionic state minimizes peak shape distortion.[7] The ACN gradient accommodates the compound's hydrophobicity and helps elute potential impurities with different polarities.
Q2: How do I select the optimal detection wavelength?
The dual phenyl rings in the structure are the primary chromophores. These aromatic systems typically exhibit strong absorbance in the lower UV range. A good starting point is around 220 nm. To optimize, perform a UV scan of a standard solution of this compound using a diode array detector (DAD) or a spectrophotometer to identify the wavelength of maximum absorbance (λmax). This will provide the best signal-to-noise ratio and thus the highest sensitivity.
Q3: Can I use a mass spectrometer (MS) for detection?
Yes, MS detection is highly suitable. For MS compatibility, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives.[5][6]
-
Recommended MS-compatible mobile phase acid: Replace 0.1% phosphoric acid with 0.1% formic acid.[5][6][8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal, as the basic amine will readily accept a proton to form the [M+H]⁺ ion (expected m/z ≈ 226.2).[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Problem 1: Severe Peak Tailing
Symptom: The peak for this compound has an asymmetry factor (As) > 1.5, appearing skewed with a drawn-out tail.
Causality: Peak tailing for basic compounds like this is most often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[7][10] This creates a secondary, undesirable retention mechanism that broadens and tails the peak.
Workflow for Eliminating Peak Tailing
Caption: Systematic workflow for troubleshooting peak tailing.
Experimental Protocol: Mitigating Peak Tailing
-
Confirm and Lower Mobile Phase pH:
-
Action: Prepare the aqueous mobile phase (Mobile Phase A) with an acid like 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA). Verify the final pH is between 2.5 and 3.0.
-
Rationale: At this low pH, the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interaction with the protonated analyte.[7]
-
-
Introduce a Competing Base (Ion-Pairing Agent):
-
Action: If tailing persists, add a small concentration (e.g., 0.05% - 0.1%) of a competing amine, such as triethylamine (TEA), to the mobile phase.[11] Note: TEA is not MS-friendly.
-
Rationale: TEA is a stronger base that will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte. This allows the primary reversed-phase retention mechanism to dominate, resulting in a more symmetrical peak.
-
-
Select a Modern, High-Purity Stationary Phase:
-
Action: If mobile phase additives are insufficient or undesirable (e.g., for MS applications), switch to a column specifically designed for basic compounds. Look for columns marketed as "base-deactivated," "end-capped," or those with hybrid particle technology.
-
Rationale: These columns are manufactured with high-purity silica containing a minimal concentration of metal ions and undergo exhaustive end-capping procedures. This process chemically bonds small silane molecules (like trimethylsilane) to the residual silanol groups, making the surface more inert and dramatically reducing secondary interactions.[7]
-
Problem 2: Poor Resolution from Impurities
Symptom: The peak for this compound is co-eluting or has poor separation (Resolution < 1.5) from a known or unknown impurity.
Causality: Insufficient differential retention between the analyte and the impurity. This can be due to suboptimal mobile phase strength, choice of organic modifier, or stationary phase selectivity.
Experimental Protocol: Improving Resolution
-
Optimize the Gradient Slope:
-
Action: If using a gradient, make it shallower around the elution time of the critical pair. For example, if the peaks elute at 50% B, change the gradient from "30-80% B in 15 min" to "40-60% B in 20 min."
-
Rationale: A shallower gradient increases the residence time of the analytes on the column in the critical mobile phase window, allowing more time for the stationary phase to resolve them. This is a fundamental principle outlined in chromatographic theory referenced by standards like USP <621>.[12][13][14]
-
-
Change the Organic Modifier:
-
Action: Switch the organic solvent (Mobile Phase B) from Acetonitrile to Methanol, or use a ternary mixture (e.g., ACN/Methanol/Buffer). Re-optimize the gradient.
-
Rationale: Acetonitrile and Methanol have different solvent strengths and interaction mechanisms (ACN is aprotic, Methanol is a protic hydrogen-bond donor). This change in solvent selectivity can alter the elution order and improve the separation between compounds with different functionalities.
-
-
Modify Mobile Phase Temperature:
-
Action: Decrease the column temperature (e.g., from 30 °C to 20 °C).
-
Rationale: Lowering the temperature generally increases analyte retention and can sometimes enhance selectivity between structurally similar compounds, thereby improving resolution. However, it will also increase backpressure.
-
Problem 3: Inconsistent Retention Times
Symptom: The retention time of the main peak shifts significantly between injections or between different days.
Causality: This issue is almost always related to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.
Experimental Protocol: Stabilizing Retention Times
-
Ensure Proper System Equilibration:
-
Action: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions.
-
Rationale: The stationary phase requires time to fully equilibrate with the mobile phase. Insufficient equilibration, especially with buffered mobile phases or additives, is a primary cause of retention time drift.
-
-
Use a Buffered Aqueous Phase:
-
Action: Ensure the aqueous component of your mobile phase is properly buffered, especially if operating in a pH range close to the pKa of the analyte or silanols. A 10-20 mM phosphate or acetate buffer is common for UV methods.
-
Rationale: A buffer resists small changes in pH that can occur from atmospheric CO₂ dissolution or variations in solvent quality. Consistent pH is critical for consistent ionization of the analyte and the stationary phase, which directly impacts retention.[15]
-
-
Utilize a Column Thermostat:
-
Action: Always use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C), even if it's slightly above ambient.
-
Rationale: Retention in reversed-phase chromatography is a temperature-dependent process. Fluctuations in ambient laboratory temperature will cause retention times to shift. A thermostat ensures this variable is controlled.
-
This guide provides a foundational framework for developing and troubleshooting your HPLC method for this compound. Adherence to these principles of scientific integrity and systematic experimentation is essential for robust and reliable analytical results, in line with the expectations of guidelines such as ICH Q2(R1) for analytical procedure validation.[16][17][18]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies.
- This compound | CAS#:28075-29-8 | Chemsrc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Are You Sure You Understand USP <621>? | LCGC International.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub.
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- This compound (CAS: 28075-29-8) - High-Quality Supplier.
- Peak Tailing in HPLC - Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- HPLC Troubleshooting Guide.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
- [13]Troubleshooting HPLC- Tailing Peaks - Restek.
- HPLC solvents and mobile phase additives - UCL.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies.
- This compound - ChemBK.
- This compound | SIELC Technologies.
- SIMULTANEOUS DETERMINATION OF DIPHENYLAMINE AND ITS DERIVATIVES IN PROPELLANTS BY HPLC-DAD METHOD.
- This compound Six Chongqing Chemdad Co.,Ltd.
- Methyl(3,3-diphenylpropyl)amine - ChemBK.
- 3,3-Diphenylpropylamine | C15H17N | CID 79698 - PubChem.
- 3,3-Diphenylpropylamine - Wikipedia.
- 3,3-Diphenylpropylamine - NIST WebBook.
- This compound-d3 - LabSolutions | Lab Chemicals & Equipment.
- Preparation method of this compound - Google Patents.
Sources
- 1. This compound | CAS#:28075-29-8 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Cost-Reduction Strategies for N-Methyl-3,3-diphenylpropylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3,3-diphenylpropylamine. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes with a focus on cost-reduction without compromising yield or purity. Here, we will explore various synthetic strategies, address common experimental challenges, and provide practical troubleshooting advice in a direct question-and-answer format.
Part 1: Strategic Overview of Cost-Effective Synthesis Routes
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, can be approached through several pathways. The choice of route significantly impacts the overall cost, scalability, and environmental footprint of the process. Below is a comparative analysis of common synthetic strategies, highlighting their cost-saving advantages and potential drawbacks.
Route 1: The "One-Pot" Friedel-Crafts Alkylation Approach
This widely adopted and often most cost-effective industrial method begins with readily available and relatively inexpensive starting materials: cinnamonitrile and benzene. The synthesis proceeds through a series of reactions that can be conducted in a "one-pot" fashion, significantly reducing operational costs and equipment usage.[1][2]
Caption: One-Pot Friedel-Crafts Synthesis Workflow.
This approach avoids the use of hazardous and expensive reagents such as thionyl chloride and borohydrides, which are often employed in other synthetic routes.[1][2] The "one-pot" methylation of the intermediate 3,3-diphenylpropylamine further streamlines the process, enhancing overall yield and reducing waste.[1]
Route 2: Grignard Reagent-based Synthesis
An alternative approach involves the use of a Grignard reagent. This method can offer high yields but presents its own set of challenges, particularly regarding the sensitivity of Grignard reagents to moisture and acidic protons, which can complicate the synthesis and impact costs.[3][4][5]
Route 3: Reductive Amination of a Ketone Precursor
This route typically starts from a propiophenone derivative and involves a sequence of reactions including a Mannich reaction followed by reductions. While this method can be effective, it often involves multiple steps and the use of potentially costly reducing agents.
Part 2: Comparative Cost Analysis of Synthetic Strategies
The following table provides a qualitative and quantitative comparison of the different synthetic routes, focusing on key cost-contributing factors. Please note that exact costs are subject to market fluctuations and supplier pricing.
| Feature | Route 1: Friedel-Crafts | Route 2: Grignard Reagent | Route 3: Reductive Amination |
| Starting Materials Cost | Low (Cinnamonitrile, Benzene) | Moderate to High (Depends on Grignard precursor) | Moderate (Propiophenone derivatives) |
| Reagent & Catalyst Cost | Moderate (Lewis acids, Hydrogenation catalysts e.g., Raney Nickel) | High (Grignard reagents, potentially expensive anhydrous solvents) | High (Borohydrides or other reducing agents) |
| Operational Complexity | Moderate (One-pot procedure simplifies workflow)[1] | High (Requires stringent anhydrous conditions)[4][6] | High (Multi-step synthesis) |
| Waste Generation | Moderate | High (Magnesium salts, solvent waste) | High (Byproducts from reduction) |
| Overall Cost-Effectiveness | High | Low to Moderate | Moderate |
Part 3: Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound, categorized by reaction type.
A. Friedel-Crafts Alkylation of Benzene with Cinnamonitrile
Q1: I am observing significant amounts of polyalkylated byproducts in my reaction. How can I favor mono-alkylation?
A1: Polyalkylation is a common challenge in Friedel-Crafts alkylation because the initial product is often more reactive than the starting material.[7][8] To minimize this:
-
Use a Large Excess of Benzene: Employing a significant molar excess of benzene relative to cinnamonitrile increases the statistical probability of the electrophile reacting with benzene instead of the mono-alkylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation reaction.
-
Consider a Milder Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can also promote polyalkylation. Experimenting with milder catalysts may improve selectivity.
-
Alternative Strategy: A more robust, albeit multi-step, approach to guarantee mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction. The deactivating nature of the acyl group prevents further reactions.[7]
Q2: My reaction is sluggish, and the yield of 3,3-diphenylpropionitrile is low. What could be the issue?
A2: Low reactivity can stem from several factors:
-
Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent catalyst deactivation.[7]
-
Insufficient Catalyst: Ensure you are using an adequate stoichiometric amount of the Lewis acid.
-
Low Reaction Temperature: While lower temperatures can control side reactions, the reaction may not have enough energy to proceed efficiently. A careful optimization of the temperature is crucial.[7]
B. Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
Q1: My hydrogenation is producing significant amounts of secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine, 3,3-diphenylpropylamine?
A1: The formation of secondary and tertiary amines is a well-known issue in nitrile hydrogenation.[9] Here are strategies to enhance selectivity for the primary amine:
-
Catalyst Choice: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to the formation of byproducts in nitrile reductions.[9] Raney Nickel is often a more cost-effective and selective catalyst for this transformation. The use of acidic additives with Pd/C has also been shown to influence selectivity.[9][10]
-
Reaction Conditions:
-
Solvent System: The choice of solvent can impact selectivity. A two-phase system (e.g., dichloromethane/water) has been used to improve selectivity in some cases.[9]
-
Additives: The presence of ammonia can suppress the formation of secondary and tertiary amines by competing for active sites on the catalyst surface.
-
Pressure and Temperature: Optimizing hydrogen pressure and reaction temperature is critical. Higher pressures generally favor the desired reduction.
-
Q2: My catalyst seems to be deactivating quickly. What are the possible causes and solutions?
A2: Catalyst deactivation can be caused by impurities in the starting material or solvent, or by sintering of the catalyst at high temperatures.
-
Purify the Starting Material: Ensure the 3,3-diphenylpropionitrile is free from impurities that could poison the catalyst.
-
Use High-Purity Solvents: Solvents should be of high purity and appropriately degassed.
-
Optimize Temperature: Avoid excessively high reaction temperatures that can lead to catalyst degradation.
C. Methylation of 3,3-Diphenylpropylamine
Q1: I am considering different methylation methods. What are the cost and efficiency trade-offs between the Eschweiler-Clarke reaction and other methylating agents?
A1: The choice of methylation method has significant cost implications.
-
Eschweiler-Clarke Reaction: This is a highly cost-effective method that uses inexpensive and readily available reagents: formaldehyde and formic acid.[11][12][13][14] It is a reductive amination process that avoids the formation of quaternary ammonium salts.[11][13]
-
Other Methylating Agents: Reagents like methyl iodide or dimethyl sulfate are effective but are generally more expensive and can lead to over-methylation (quaternary salt formation).[13][15] Using these requires careful control of stoichiometry.
-
Reductive Amination with Formaldehyde and a Reducing Agent: This is an alternative to the classical Eschweiler-Clarke reaction. Using a reducing agent like sodium borohydride can be effective, but the cost of the borohydride is a significant consideration.[16] Catalytic hydrogenation in the presence of formaldehyde is another possibility, which can be cost-effective if a suitable catalyst is used.
Caption: Key considerations for different methylation strategies.
Q2: My Eschweiler-Clarke reaction is giving a low yield. How can I optimize it?
A2: Low yields in the Eschweiler-Clarke reaction can often be addressed by:
-
Excess Reagents: The reaction typically requires an excess of both formaldehyde and formic acid to drive it to completion.[11]
-
Temperature: The reaction is usually performed at or near the boiling point of the aqueous solution.[11]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
D. "One-Pot" Synthesis Challenges
Q1: I am attempting the "one-pot" synthesis from cinnamonitrile to this compound, but the overall yield is poor. What are the common pitfalls?
A1: "One-pot" syntheses offer significant advantages in terms of efficiency but require careful control of reaction conditions to avoid incompatible reagents and side reactions.[14][17]
-
Reagent Compatibility: Ensure that the reagents and catalysts used in each step are compatible with the intermediates formed in the previous steps. For example, the Lewis acid from the Friedel-Crafts step may need to be quenched or removed before proceeding with the hydrogenation.
-
Solvent Choice: A single solvent that is suitable for all reaction steps is ideal but not always possible. Solvent exchanges may be necessary, which can add complexity.
-
Intermediate Purity: While the goal of a one-pot synthesis is to avoid purification of intermediates, the accumulation of byproducts from one step can inhibit subsequent reactions. It may be necessary to perform a simple work-up or extraction between steps.
-
Process Control: Each step in the sequence will have its own optimal temperature, pressure, and reagent stoichiometry. Careful control and monitoring of these parameters are crucial for success.
E. Purification of this compound
Q1: I am having difficulty purifying the final product. What are some cost-effective purification strategies?
A1: Purification can be a significant cost driver.
-
Distillation: For the free base, which is often an oil, vacuum distillation can be an effective and economical method for purification on a larger scale.
-
Crystallization of the Salt: A highly effective method for obtaining a pure product is to convert the final amine into its hydrochloride salt, which can then be purified by crystallization.[1][3] This method is excellent for removing non-basic impurities.
-
Liquid-Liquid Extraction: A carefully designed series of acid-base extractions can be used to separate the amine product from non-basic impurities and byproducts.
Part 4: Experimental Protocols
Protocol 1: Cost-Effective One-Pot Synthesis of this compound
This protocol is adapted from a patented, cost-effective method.[1]
Step 1: Friedel-Crafts Alkylation
-
To a stirred solution of a Lewis acid (e.g., aluminum chloride) in an excess of dry benzene at 0-5 °C, slowly add cinnamonitrile.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Step 2: Catalytic Hydrogenation
-
Concentrate the benzene solution of 3,3-diphenylpropionitrile from the previous step.
-
Add a suitable solvent (e.g., ethanol or methanol) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
Stir vigorously until hydrogen uptake ceases.
-
Cool the reaction, filter off the catalyst, and concentrate the solvent.
Step 3: One-Pot Eschweiler-Clarke Methylation
-
To the crude 3,3-diphenylpropylamine, add an excess of aqueous formaldehyde and formic acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and make it basic with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by vacuum distillation.
-
Alternatively, dissolve the crude product in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized.[1]
By carefully selecting the synthetic route and optimizing reaction conditions, the synthesis of this compound can be made more cost-effective and scalable. This guide provides a starting point for troubleshooting and process improvement. For further in-depth support, please consult the cited literature.
References
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. PMC.
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube.
- Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ResearchGate.
- ACS. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. ResearchGate.
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- Hayashi, Y. (2016). Pot economy and one-pot synthesis. PMC.
- Zhang, Y., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- ChemBK. (n.d.). This compound.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry.
- Zhang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC.
- Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Catalysts.
- Google Patents. (n.d.). US5105013A - Method for the reductive methylation of primary amines.
- Reddit. (2020, September 15). Safer alternatives to Raney Nickel catalyst. r/chemistry.
- Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
- Google Patents. (n.d.). CN101575297A - Preparation method of this compound.
- ChemBK. (n.d.). Methyl(3,3-diphenylpropyl)amine.
- Zhang, H., et al. (2023). Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis. ResearchGate.
- Salmath, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate.
- Tech Explorist. (2022, May 5). Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst.
- U.S. Department of Energy. (n.d.). III.B.1 Low-Cost, Off-Board Regeneration of Sodium Borohydride. Hydrogen Program.
- Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ResearchGate.
- Li, G., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv.
- Abu-Omar, M. M., et al. (2013). A Dual Site Catalyst for Mild, Selective Nitrile Reduction. PMC.
- Brown, H. C., & Brown, C. A. (1962). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society.
- Periasamy, M., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.
- Molecules. (2020). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI.
- Google Patents. (n.d.). WO2013132520A1 - Cucn-mediated one pot production of cinnamonitrile derivatives.
- McAllister, M. I., et al. (2019). Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate.
- Molecules. (2020). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI.
- Török, B., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate.
Sources
- 1. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101575297A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hydrogen.energy.gov [hydrogen.energy.gov]
- 17. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for N-Methyl-3,3-diphenylpropylamine
Technical Support Center: N-Methyl-3,,3-diphenylpropylamine
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N-Methyl-3,3-diphenylpropylamine (CAS: 28075-29-8). This guide is designed to provide you, the research and development professional, with a comprehensive, scientifically-grounded resource for the safe handling and storage of this compound. As a Senior Application Scientist, my goal is to blend procedural steps with the underlying scientific principles, ensuring every protocol is a self-validating system for safety and experimental integrity.
This compound is a secondary amine used as an intermediate in the synthesis of pharmaceuticals, such as neuroprotectants and antihypertensive medications like lercanidipine.[1][2] Its properties as a research chemical necessitate a cautious and well-informed approach. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are related to its potential for irritation and toxicity, characteristic of its chemical class (aromatic amine). According to available safety data, the compound may be irritating to the eyes, skin, and respiratory system.[3] A safety data sheet (SDS) for the compound indicates it should be considered toxic if swallowed, in contact with skin, or if inhaled.[4] As with many research chemicals, comprehensive toxicological properties have not been fully investigated, so it is crucial to treat the compound with a high degree of caution.[4]
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered PPE approach is required to mitigate exposure risks. The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[5]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use and changed immediately if contamination is suspected. For prolonged operations or when handling larger quantities, consider double-gloving.[6][7] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing.[6][8][9] | Protects against accidental splashes and contact with aerosols, which could cause severe eye irritation or damage.[3] |
| Body Protection | A lab coat is mandatory. For larger quantities or procedures with a higher risk of spills, wear fire/flame-resistant and impervious clothing.[6] | This prevents skin contact from spills and contamination of personal clothing.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][11] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is necessary.[8][12] | Prevents inhalation of dust or vapors, which can irritate the respiratory system and lead to systemic toxicity.[3][4] |
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is critical for maintaining the compound's stability and ensuring laboratory safety.
-
Temperature: Store in a refrigerator.[3] Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[13]
-
Atmosphere: Store the container tightly closed in a dry, cool, and well-ventilated place.[14] Amines can be hygroscopic (absorb moisture from the air), which can lead to degradation.[13] For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Incompatibilities: Segregate from incompatible materials to prevent dangerous reactions. Key incompatibilities for amines include:
Q4: How should I dispose of waste containing this compound?
A4: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[17]
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[17]
Troubleshooting Guides
Scenario 1: You've spilled a small amount of the solid compound on the lab bench.
Q: What is the correct procedure for cleaning up a minor spill of this compound powder?
A: For a minor spill (e.g., <1 gram) contained on a work surface, follow these steps immediately. The goal is to contain and clean the spill without creating dust.
Detailed Protocol:
-
Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[18]
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the FAQ section.[17]
-
Contain & Collect: Gently cover the powder with damp paper towels to avoid generating dust.[19] Alternatively, you can create a light mist over the area.[18] Collect the material by gently sweeping or using the damp towels, working from the outside of the spill inward.[19]
-
Package Waste: Place all contaminated materials (towels, gloves, etc.) into a sealable, puncture-resistant plastic bag or container. Label it clearly as hazardous waste.[17]
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[11]
-
Dispose: Hand over the hazardous waste to your EHS department for proper disposal.
Scenario 2: The compound appears discolored or has an unusual odor upon opening.
Q: My this compound, which is normally white crystals or a colorless liquid, looks light yellow and has a strong odor.[3][][21] Is it safe to use?
A: No, you should proceed with extreme caution. Discoloration (e.g., turning yellow or brown) and the development of a strong amine odor are potential indicators of decomposition or contamination. Amines can degrade over time, especially with exposure to air, light, or moisture.[13]
Causality: The secondary amine functional group (-NH) is susceptible to oxidation. Air-oxidation can lead to the formation of colored impurities and byproducts. This not only affects the purity and integrity of your experiment but could also create new, uncharacterized hazards.
Recommended Action Plan:
-
Do Not Use: Do not proceed with your experiment using the suspect material. The impurities could lead to failed reactions, irreproducible results, or unexpected side reactions.
-
Isolate: Tightly close the container and place it in secondary containment (e.g., a sealable bag or plastic container).
-
Label: Clearly label the container as "Suspected Decomposition - Do Not Use".
-
Consult & Dispose: Consult with your EHS office for guidance. It is safest to dispose of the material as hazardous waste.
Scenario 3: An accidental exposure occurs.
Q: What are the immediate first aid steps for exposure to this compound?
A: Immediate and thorough action is critical. The response depends on the route of exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][22]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6][14]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6]
Crucial Next Step: In all cases of exposure, seek immediate medical attention.[6] Provide the medical personnel with the Safety Data Sheet (SDS) for the compound.
References
- This compound - ChemBK. (n.d.).
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. [Link]
- Chemical Spill Response Procedure. (n.d.). University of Manitoba. [Link]
- Lab Chemical Storage Guidelines. (n.d.). Scribd. [Link]
- Chemical Spill procedure. (n.d.). University of Wollongong. [Link]
- Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]
- CAS:28075-29-8 N-Methyl-3,3-diphenylpropan-1-amine manufacturer. (2024-02-22). Nbinno. [Link]
- Personal Protective Equipment for Chemical Handling. (2016-10-10). Real Safety. [Link]
- Personal protective equipment for chemical handling. (n.d.). Safety Notes. [Link]
- PPE for Chemical Handling: A Quick Guide. (2023-04-12). Healthy Bean. [Link]
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]
- Chemical Compatibility and Storage Guidelines. (n.d.). REDA Safe. [Link]
- CHEMICAL STORAGE FACT SHEET. (2023-05-01).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
- Safety Manual. (n.d.). Duke Chemistry Department. [Link]
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. safetynotes.net [safetynotes.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. Safety Manual | Chemistry [chem.duke.edu]
- 10. realsafety.org [realsafety.org]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 16. uwaterloo.ca [uwaterloo.ca]
- 17. umanitoba.ca [umanitoba.ca]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 21. nbinno.com [nbinno.com]
- 22. fishersci.com [fishersci.com]
Technical Support Center: Managing Reaction Exotherms in N-Methyl-3,3-diphenylpropylamine Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-3,3-diphenylpropylamine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage and control reaction exotherms, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
I. Understanding the Thermal Risks in this compound Synthesis
The synthesis of this compound involves a multi-step process, with at least two key stages presenting significant exothermic potential. A failure to adequately control the heat generated during these steps can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, potentially resulting in solvent boil-over, equipment failure, and the release of hazardous materials.[1] This guide will focus on the common synthetic route starting from cinnamonitrile and benzene, which includes a Friedel-Crafts alkylation, a catalytic hydrogenation, and a final N-methylation step.
II. Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Rapid and Uncontrolled Temperature Spike During Friedel-Crafts Alkylation
-
Scenario: Upon addition of the Lewis acid catalyst (e.g., AlCl₃) to the mixture of cinnamonitrile and benzene, you observe a sudden and sharp increase in the reaction temperature, exceeding the desired range.
-
Probable Causes:
-
Rapid Catalyst Addition: The Friedel-Crafts alkylation is often highly exothermic. Adding the catalyst too quickly can initiate the reaction at a rate that overwhelms the cooling capacity of your setup.[2][3]
-
Inadequate Cooling: The cooling bath (e.g., ice-water or a cryocooler) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer between the flask and the cooling medium.
-
Localized "Hot Spots": Poor stirring can lead to localized concentrations of reactants and catalyst, creating "hot spots" where the reaction proceeds much faster than in the bulk solution.
-
-
Solutions:
-
Portion-wise or Slow Continuous Addition of Catalyst: Instead of adding the Lewis acid all at once, add it in small portions, allowing the temperature to stabilize after each addition. For larger-scale reactions, a solid addition funnel or a syringe pump for liquid catalysts is recommended.
-
Pre-cooling of the Reaction Mixture: Before adding the catalyst, cool the solution of cinnamonitrile in benzene to the lower end of the recommended temperature range (e.g., 0-5 °C).
-
Ensure Efficient Stirring: Use an overhead stirrer for larger flasks to ensure vigorous and efficient mixing, which promotes even heat distribution.
-
Maintain an Adequate Cooling Bath: Ensure your cooling bath has a large enough volume and is at a sufficiently low temperature to absorb the heat generated. For reactions larger than a few grams, an ice-salt bath or a mechanical chiller is recommended.
-
Issue 2: Delayed Exotherm Followed by a Sudden Temperature Surge
-
Scenario: After adding the catalyst, the reaction temperature remains low for a period, and then suddenly and rapidly increases.
-
Probable Causes:
-
Induction Period: Some Friedel-Crafts reactions have an induction period, especially if the reactants or glassware are not perfectly dry. During this time, reactants accumulate, and when the reaction finally initiates, it does so with a burst of energy.
-
Poor Quality Reagents: Impurities in the benzene, cinnamonitrile, or Lewis acid can inhibit the reaction initially, leading to a delayed onset.
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous grade solvents and reagents. Even trace amounts of water can interfere with the catalyst.
-
Controlled Initial Heating: If an induction period is known for your specific conditions, gentle warming (e.g., to 25-30 °C) can sometimes initiate the reaction in a more controlled manner. However, this should be done with extreme caution and with a robust cooling system in place.
-
"Priming" the Reaction: For larger scale reactions, it can be beneficial to initiate the reaction in a small, well-controlled portion of the reactants. Once the exotherm is observed and controlled in this small portion, the remaining reactants can be added slowly.
-
Issue 3: Exotherm During Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
-
Scenario: During the reduction of the nitrile to the primary amine using a catalyst (e.g., Raney Nickel, Palladium on Carbon) and hydrogen gas, you observe a significant temperature increase.
-
Probable Causes:
-
High Catalyst Loading: An excessive amount of catalyst can lead to a very high initial reaction rate and a corresponding large exotherm.
-
High Hydrogen Pressure: While sufficient hydrogen pressure is necessary, an overly high initial pressure can also accelerate the reaction rate beyond what can be easily controlled.
-
Reaction Sensitivity to Temperature: The hydrogenation of nitriles is temperature-sensitive.[4][5] An initial exotherm can lead to a self-accelerating cycle, further increasing the reaction rate.
-
-
Solutions:
-
Controlled Catalyst Addition: Add the catalyst to the substrate solution under an inert atmosphere before introducing hydrogen.
-
Gradual Hydrogen Introduction: Begin with a lower hydrogen pressure and gradually increase it as the initial exotherm subsides.
-
External Cooling: Have a cooling bath ready to immerse the reaction vessel in if the temperature begins to rise too quickly.
-
Solvent Choice and Concentration: Using a solvent with a higher boiling point can provide a larger safety margin. Diluting the substrate can also help to moderate the reaction rate.
-
Issue 4: Temperature Increase During N-methylation
-
Scenario: When methylating the 3,3-diphenylpropylamine, for instance, via an Eschweiler-Clarke reaction with formic acid and formaldehyde, the reaction temperature rises significantly.
-
Probable Causes:
-
Exothermic Nature of the Reaction: The Eschweiler-Clarke reaction is known to be exothermic.[6][7][8] The formation of the iminium ion and its subsequent reduction by formic acid releases heat.
-
Rapid Addition of Reagents: Adding the formaldehyde and/or formic acid too quickly can lead to a rapid exotherm.
-
-
Solutions:
-
Controlled Reagent Addition: Add the formaldehyde solution dropwise to the mixture of the amine and formic acid, while monitoring the temperature.
-
Use of a Reflux Condenser: The reaction is often carried out at elevated temperatures (e.g., 80-100 °C).[8] A reflux condenser is essential to contain the solvent and help manage the temperature.
-
External Cooling on Standby: Even when heating the reaction, have a cooling bath available to quickly moderate the temperature if the exotherm becomes too vigorous.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a "runaway reaction" and why is it a concern in this synthesis?
A1: A runaway reaction is an uncontrolled process where the rate of heat generation from the reaction exceeds the rate of heat removal.[1] This leads to an exponential increase in temperature and pressure, which can cause the reactor to rupture, leading to a fire, explosion, and release of toxic chemicals. The Friedel-Crafts alkylation and catalytic hydrogenation steps in the synthesis of this compound are exothermic and therefore have the potential to become runaway reactions if not properly controlled.
Q2: How can I predict the exothermic potential of my reaction before I start?
A2: For novel or scaled-up syntheses, it is highly recommended to perform a reaction calorimetry analysis. This will provide quantitative data on the heat of reaction, the rate of heat release, and the maximum temperature rise under adiabatic conditions. This information is invaluable for safe process design and scale-up.
Q3: Are there any visual cues that might indicate an impending loss of control over the reaction temperature?
A3: Yes, be vigilant for the following signs:
-
A sudden, unexpected increase in the rate of temperature rise.
-
A rapid increase in pressure in a closed system.
-
Vigorous, uncontrolled bubbling or foaming.
-
A change in the color or viscosity of the reaction mixture.
-
The sound of the solvent boiling, especially if the reaction is intended to be run below the solvent's boiling point.
If you observe any of these signs, you should immediately implement your emergency cooling plan and, if necessary, be prepared to quench the reaction.
Q4: What are the best practices for quenching a reaction that is starting to run away?
A4: The quenching procedure should be planned in advance. A common method is to have a pre-cooled, inert solvent or a quenching agent (e.g., a weak acid or base, depending on the reaction) ready to be added to the reaction mixture. The addition of the quenching agent should be done carefully to avoid adding to the exotherm. In a laboratory setting, a laboratory jack under the heating/cooling bath allows for its quick removal.[1]
Q5: How does the scale of the reaction affect exotherm management?
A5: As the scale of the reaction increases, the volume increases by a cubic factor, while the surface area for heat exchange only increases by a square factor. This means that larger reactions are much more difficult to cool efficiently. What is a manageable exotherm on a 1-gram scale can become a dangerous runaway reaction on a 100-gram scale. Therefore, any scale-up must be accompanied by a thorough safety review and potentially a redesign of the cooling and addition procedures.
IV. Data Presentation
Table 1: Recommended Temperature Ranges for Key Reaction Steps
| Reaction Step | Reactants | Recommended Temperature Range (°C) | Notes |
| Friedel-Crafts Alkylation | Cinnamonitrile, Benzene, AlCl₃ | 0 - 10 | Strict temperature control is crucial. |
| Catalytic Hydrogenation | 3,3-Diphenylpropionitrile, H₂, Catalyst | 25 - 70 | Temperature can influence reaction rate and selectivity.[1][4] |
| N-methylation (Eschweiler-Clarke) | 3,3-Diphenylpropylamine, HCOOH, HCHO | 80 - 100 | The reaction is typically heated to reflux.[8] |
V. Experimental Protocols & Visualizations
Experimental Protocol: Controlled Friedel-Crafts Alkylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with benzene and cinnamonitrile.
-
Cooling: Cool the flask to 0-5 °C using an ice-salt bath.
-
Catalyst Addition: Add aluminum chloride in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-10 °C for the specified reaction time, monitoring the temperature continuously.
-
Quenching: Slowly and carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.
Diagrams
Caption: Workflow for Exotherm Management in this compound Synthesis.
Caption: Troubleshooting Decision Tree for Temperature Spikes.
VI. References
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]
-
ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
ResearchGate. (2025, April 9). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN101575297B - Preparation method of this compound. Retrieved from
-
Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Retrieved from
-
Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound. Retrieved from
-
PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Lab Report. Retrieved from [Link]
Sources
- 1. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Scientist's Guide to Validating HPLC Assays for N-Methyl-3,3-diphenylpropylamine: A Comparative Approach
In the landscape of pharmaceutical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. N-Methyl-3,3-diphenylpropylamine, a key intermediate in the synthesis of various pharmaceutical compounds, including Lercanidipine, and a molecule of interest for its effects on the central nervous system, demands a robust analytical methodology for its characterization and quality control.[][2] High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this task due to its high resolution, sensitivity, and reproducibility.[3]
This guide moves beyond a simple recitation of steps. It is designed for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven comparison of potential HPLC methods for the this compound assay. We will dissect the causality behind methodological choices and ground every protocol in the principles of self-validation, as mandated by global regulatory bodies.
Part 1: The 'Why' of Validation: Foundational Principles
Before delving into experimental specifics, it is critical to understand that analytical method validation is the formal process of demonstrating that a method is "fit for its intended purpose."[4][5] This is not merely a regulatory hurdle; it is the bedrock of data integrity, ensuring that the results you generate are accurate, reliable, and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R2), along with guidance from the FDA and the United States Pharmacopeia (USP), provides a harmonized framework for this process.[4][5][6][7]
The validation process is an integral part of the analytical procedure lifecycle, which begins with development and continues through routine use and potential modifications.
Caption: The lifecycle of an analytical procedure, from development to validation and routine monitoring.
Part 2: A Comparative Analysis of HPLC Methodologies
The choice of chromatographic conditions is the most critical factor influencing the separation and, ultimately, the quality of the assay. For this compound, a basic compound, we will compare two common reverse-phase (RP) HPLC approaches.
-
Method A: The Industry Workhorse (Standard C18) : This method utilizes a traditional C18 silica-based column, a staple in pharmaceutical labs. It is reliable and well-characterized.
-
Method B: The Alternative Selectivity (Specialized Reverse-Phase) : This method employs a specialized reverse-phase column with low silanol activity, such as the Newcrom R1, which can offer unique selectivity and improved peak shape for basic analytes by minimizing secondary interactions.[8]
| Parameter | Method A: Standard C18 | Method B: Specialized RP (Newcrom R1) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Newcrom R1, 4.6 x 150 mm, 5 µm | Comparing a standard, widely available phase with a specialized phase designed to reduce peak tailing for amines. |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid | Acetonitrile:Water (50:50) with 0.1% Formic Acid | Phosphoric acid is a strong ion-pairing agent. Formic acid is MS-compatible and provides a different selectivity.[8][9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 220 nm | UV at 220 nm | Based on the diphenyl functional groups which should have significant UV absorbance at lower wavelengths. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
Part 3: The Validation Protocol: A Step-by-Step Guide
Here, we detail the execution of key validation experiments as prescribed by ICH Q2(R2).[5][10] The goal is to rigorously test the chosen methods against predefined acceptance criteria.
Caption: Core performance characteristics evaluated during HPLC method validation.
Specificity (Selectivity)
Causality: The objective is to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11] For an assay, this ensures there is no interference at the retention time of the analyte peak.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing only the diluent (e.g., mobile phase).
-
Placebo: If analyzing a formulated product, prepare a solution containing all excipients without the API.
-
Analyte Standard: A solution of this compound at the target concentration.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[3]
-
-
Analysis: Inject all solutions into the HPLC system.
-
Evaluation:
-
Compare the chromatograms. The blank and placebo injections should show no significant peaks at the retention time of the this compound peak.
-
In the chromatograms of the stressed samples, the main analyte peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation peaks.
-
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[12][13]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the target assay concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[10][11]
Experimental Protocol:
-
Prepare Samples: For a drug substance, accuracy can be assessed by comparing results to a highly pure reference standard. For a drug product, it involves spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Evaluation: Calculate the percentage recovery for each sample. The recovery is calculated as (Measured Concentration / Theoretical Concentration) * 100.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][13] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical chromatographic parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase organic content (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
-
Analysis: Inject a system suitability solution and a standard sample under each modified condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the assay result.
Summary of Validation Parameters & Acceptance Criteria
| Validation Parameter | Acceptance Criteria (ICH Typical) | Expected Performance: Method A (C18) | Expected Performance: Method B (Specialized RP) |
| Specificity | No interference at analyte RT. Peak purity > 99.5%. | Meets criteria. Some minor tailing may be observed under stress conditions. | Meets criteria. Superior resolution from degradation products expected due to alternative selectivity. |
| Linearity (r²) | ≥ 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | 99.5% - 101.0% |
| Precision (Repeatability) | %RSD ≤ 2.0% | %RSD < 1.0% | %RSD < 0.8% (Potentially better due to improved peak shape) |
| Precision (Intermediate) | %RSD ≤ 2.0% | %RSD < 1.5% | %RSD < 1.2% |
| Robustness | System suitability parameters met under all varied conditions. | Passes, but may show sensitivity to mobile phase pH changes. | Passes, likely shows greater stability to minor variations due to the specialized column chemistry. |
Part 4: Data Interpretation and Method Selection
Both proposed methods are likely capable of being validated for the intended purpose. However, the choice between them depends on the specific application.
-
Method A (Standard C18) is a cost-effective and readily available option suitable for routine quality control where the impurity profile is well-understood and simple. Its performance is robust and predictable.
-
Method B (Specialized RP) would be the superior choice for method development, stability studies, or when analyzing samples with complex matrices or potential co-eluting impurities. The improved peak shape can lead to better precision and lower detection limits, and the alternative selectivity provides a higher degree of confidence in the specificity of the assay.
Ultimately, the validation data must be considered in its entirety. A successful validation demonstrates that the chosen analytical procedure is fit for its intended purpose, providing a solid foundation for reliable quality assessment of this compound.[5]
References
- ** CHROMATOGRAPHY - US Pharmacopeia (USP)**. (2022). US Pharmacopeia.
- <621> CHROM
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.
- <621> Chromatography - Notice of Adoption of Harmonized Standard. (2021, November 19). US Pharmacopeia.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- Are You Sure You Understand USP <621>?. (2024, September 16).
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- This compound. (2018, February 16). SIELC Technologies.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Guidance Q14 / Q2(R2)
- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- N-Methyl-3,3-diphenylpropan-1-amine hydrochloride. (n.d.). BLDpharm.
- CAS 28075-29-8 this compound. (n.d.). BOC Sciences.
- Stability-Indicating RP-HPLC Method Development and Validation. (2025, August 13). International Journal of Pharmaceutical Sciences.
- N-methyl-3,3-diphenyl-propylamine hydrochloride. (2024, April 15). Smolecule.
Sources
- 2. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
Comparative analysis of N-Methyl-3,3-diphenylpropylamine synthesis routes
The key advantage here is the high selectivity and the mild reaction conditions, which are conducive to large-scale industrial production. [5]While it may appear counterintuitive to first over-methylate and then demethylate, this strategy can be highly effective if the starting N,N-dimethyl derivative is readily available or if this route provides a higher overall purity and yield compared to direct mono-methylation, which can be difficult to control and often results in mixtures of un-, mono-, and di-methylated products. [6]
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on a balance of factors including yield, cost, safety, and scalability.
| Parameter | Route 1: Friedel-Crafts & Reductive Amination | Route 2: Demethylation |
| Starting Materials | Cinnamonitrile, Benzene | 3,3-Diphenylpropylamine |
| Key Reagents | AlCl₃, H₂, Aldehyde, Methylating Agent | Formaldehyde, Formic Acid, Ethyl Chloroformate, HCl |
| Overall Yield | High (Total yield increase of 10-15% over older methods) [2] | High [4] |
| Reported Final Step Yield | 85-92% [2] | Not explicitly quantified, but described as "high yield" [4] |
| Process Complexity | Multi-step but streamlined with a one-pot final stage. [2] | Fewer distinct transformations from a common intermediate. [4] |
| Scalability | Good; one-pot stage is advantageous for industrial scale. [2] | Excellent; described as suitable for mass production. [4] |
| Safety & Environmental | Avoids highly corrosive and hazardous reagents like thionyl chloride. [3] | Uses chloroformates, which require careful handling. |
| Cost-Effectiveness | High; uses basic starting materials and reduces costs via process simplification. [2] | Potentially high, depending on the cost of the chloroformate reagent. [4] |
Conclusion
Both presented routes offer viable and efficient pathways for the synthesis of this compound.
-
Route 1 is a robust and well-optimized method that builds the molecule from basic chemical feedstocks. Its primary strength lies in the clever "one-pot" final sequence, which significantly enhances its industrial applicability by reducing operational complexity and cost. [2]
-
Route 2 provides a high-yield, high-purity alternative, particularly if the N,N-dimethylated precursor is accessible. It offers a more controlled method for obtaining the desired secondary amine compared to direct alkylation methods. [4] The ultimate choice between these routes will depend on the specific economic and logistical context of the manufacturer, including the availability and cost of starting materials and the capacity to handle the specific reagents involved. Both methods represent significant improvements over older, less efficient, and more hazardous synthetic protocols.
References
- CN101575297B. (n.d.). Preparation method of this compound.
- ChemBK. (2024, April 9). This compound. [Link]
- KR101029643B1. (n.d.). Process for preparing this compound.
- CN101575297A. (n.d.). Preparation method of this compound.
- CN100430376C. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- Wikipedia. (n.d.). Hofmann rearrangement. [Link]
- ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)
- Cantin, T., et al. (2023, March 9). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. [Link]
- Wikipedia. (n.d.). Diphenylacetonitrile. [Link]
- Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]
- Master Organic Chemistry. (2017, September 1).
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). diphenylacetonitrile. [Link]
- SciSpace. (2011).
- SIELC Technologies. (2018, February 16). This compound. [Link]
- ResearchGate. (n.d.). The-Synthesis-of-S-1Methyl3-phenylpropylamine-by-Inversion-of-Amines.pdf. [Link]
- Bentham Science. (n.d.).
- ResearchGate. (n.d.). Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism. [Link]
- PubChem. (n.d.). 3,3-Diphenylpropylamine. [Link]
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN101575297A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
A Comparative Guide to Lercanidipine Synthesis: N-Methyl-3,3-diphenylpropylamine vs. Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension.[1] Its efficacy is attributed to its high vascular selectivity and long duration of action, which translates to a favorable side-effect profile compared to older drugs in its class. The synthesis of lercanidipine, particularly on an industrial scale, necessitates a robust, efficient, and cost-effective process. A critical aspect of this synthesis is the choice of intermediates, which significantly impacts the overall yield, purity, and scalability of the manufacturing process.
This guide provides an in-depth technical comparison of different synthetic routes to lercanidipine, with a focus on the role of the key intermediate N-Methyl-3,3-diphenylpropylamine and its alternatives. We will delve into the underlying chemistry, compare process performance with supporting data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
The Central Role of the Side Chain: Convergent vs. Linear Synthesis Strategies
The synthesis of lercanidipine generally follows a convergent approach, where the dihydropyridine core and the side chain are synthesized separately and then coupled. The choice of the side-chain intermediate is a pivotal decision that defines the synthetic strategy. Two main routes have emerged as commercially viable:
-
Route A: The this compound Approach. This strategy involves the initial synthesis of this compound, which is then elaborated to a more complex side-chain alcohol before being coupled with the dihydropyridine carboxylic acid.
-
Route B: The Acid Chloride Route. This is a more direct approach where a pre-formed dihydropyridine carboxylic acid is activated (typically as an acid chloride) and then reacted with a pre-synthesized side-chain alcohol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol .
The following sections will dissect these routes, comparing them on key performance indicators.
Route A: The this compound Pathway
This compound serves as a foundational building block in this multi-step synthesis of the lercanidipine side chain.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, each with its own set of advantages and disadvantages. A common approach starts from cinnamic acid.[2]
Experimental Protocol: Synthesis of this compound from Cinnamic Acid [2]
Step 1: Formation of Cinnamoyl Chloride
-
To a solution of cinnamic acid in a suitable aprotic solvent (e.g., dichloromethane), add thionyl chloride (1.5-2 equivalents) dropwise at 0-10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride, which is used in the next step without further purification.
Step 2: Amidation with Methylamine
-
Dissolve the crude cinnamoyl chloride in an aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0-10°C and add a solution of methylamine (in THF or water) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-methylcinnamamide.
Step 3: Friedel-Crafts Alkylation
-
To a suspension of aluminum chloride (2-3 equivalents) in benzene at 0-10°C, add a solution of N-methylcinnamamide in benzene dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude N-methyl-3,3-diphenylpropionamide.
Step 4: Reduction to this compound
-
To a suspension of lithium aluminum hydride (2-3 equivalents) in dry THF at 0°C, add a solution of crude N-methyl-3,3-diphenylpropionamide in THF dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% sodium hydroxide solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Elaboration to the Lercanidipine Side Chain
Once this compound is synthesized, it is converted to the final side-chain alcohol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, before coupling with the dihydropyridine core.
Experimental Protocol: Synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol [3][4][5]
-
React this compound with 1-chloro-2-methyl-2-propanol in a suitable solvent such as xylene in the presence of a base (e.g., potassium carbonate) at reflux.[4]
-
Alternatively, an epoxy ring-opening reaction of this compound with isobutylene oxide in an alcohol solvent can be employed, which has been reported to proceed in high yield (up to 99%).[5]
-
After the reaction is complete, the product is isolated by extraction and purified by distillation under reduced pressure.
Route B: The Acid Chloride Pathway - A More Convergent Approach
This route is often favored in industrial settings due to its efficiency and higher overall yields. It involves the coupling of two key intermediates:
-
2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (DHPCOOH)
-
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
The synthesis of the side-chain alcohol is the same as described in the latter part of Route A. The key difference in this strategy is the direct coupling of this alcohol with the pre-formed and activated dihydropyridine core.
Experimental Protocol: Lercanidipine Synthesis via the Acid Chloride Route [6][7]
Step 1: Synthesis of DHPCOOH
-
The synthesis of the dihydropyridine parent nucleus, DHPCOOH, can be achieved through a Hantzsch-type condensation reaction followed by selective hydrolysis.
-
A one-pot reaction involving propionitrile acetoacetate, 3-nitrobenzaldehyde, and 3-aminocrotonate followed by hydrolysis and acidification can yield DHPCOOH with a purity of around 98.5%.[7]
Step 2: Activation of DHPCOOH
-
Suspend DHPCOOH in a dry aprotic solvent (e.g., dichloromethane) containing a catalytic amount of DMF.
-
Cool the suspension to 0-10°C and add thionyl chloride (1.1-1.5 equivalents) dropwise.
-
Stir the mixture at this temperature for 2-3 hours until the formation of the acid chloride is complete.
Step 3: Esterification
-
To the freshly prepared acid chloride solution, add a solution of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1.0-1.2 equivalents) in the same solvent dropwise at 0-10°C.
-
Stir the reaction mixture for 5-7 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude lercanidipine.
Step 4: Purification and Salt Formation
-
The crude lercanidipine is purified by recrystallization from a suitable solvent such as ethanol or dimethyl ether.[7][8]
-
The purified lercanidipine free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate lercanidipine hydrochloride.
Comparative Analysis of the Synthetic Routes
| Feature | Route A (via this compound) | Route B (Acid Chloride Route) | Rationale & Expert Insights |
| Overall Yield | Generally lower due to the multi-step nature of the side-chain synthesis. | Higher, with two-step yields from DHPCOOH reported to be around 78%.[2] | The convergent nature of Route B, where two advanced intermediates are coupled late in the synthesis, typically leads to higher overall yields. |
| Purity of Final Product | Can be challenging to achieve high purity due to the accumulation of impurities over several steps. | High purity (>99.8%) is achievable with proper crystallization.[2] | The direct coupling in Route B with purification of the key intermediates often results in a cleaner reaction profile and a higher purity final product. |
| Process Scalability | The synthesis of this compound can be complex and may present challenges for large-scale production. | Considered more suitable for industrial production due to its efficiency and the availability of established techniques for the synthesis of DHPCOOH.[2] | Route B is generally more amenable to industrial scale-up due to fewer overall steps from the key coupling stage and more robust and well-characterized reactions. |
| Safety & Environmental | The use of hazardous reagents like lithium aluminum hydride in some variations of the synthesis of this compound is a significant drawback. | The use of thionyl chloride requires careful handling due to its corrosive nature and the evolution of toxic gases.[9] However, this is a common and well-managed industrial process. | While both routes have their safety considerations, the handling of thionyl chloride in a controlled industrial setting is often preferred over the large-scale use of highly reactive and pyrophoric reagents like LAH. |
| Cost-Effectiveness | Can be less cost-effective due to the number of steps and potentially lower overall yield. | Generally more cost-effective for large-scale production due to higher yields and fewer processing steps from the key intermediates. | The higher efficiency of Route B translates to lower manufacturing costs, a critical factor in pharmaceutical production. |
Visualization of Synthetic Pathways
Route A: this compound Pathway
Caption: Synthetic pathway to lercanidipine via this compound.
Route B: Acid Chloride Pathway
Sources
- 1. CN103360263A - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 2. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 3. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 [quickcompany.in]
- 4. KR100638171B1 - Method for preparing 2, N-dimethyl-N- (3,3-diphenylpropyl) -1-amino-2-propanol - Google Patents [patents.google.com]
- 5. KR100616276B1 - Method for preparing 2, ene-dimethyl-ene- (3,3-diphenylpropyl) -1-amino-2-propanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102516160B - Synthesis process for high-purity lercanidipine hydrochloride - Google Patents [patents.google.com]
- 8. CN103159671A - Method for scale lercanidipine hydrochloride preparation - Google Patents [patents.google.com]
- 9. WO2007054969A2 - Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride - Google Patents [patents.google.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Methodologies for N-Methyl-3,3-diphenylpropylamine
Abstract
N-Methyl-3,3-diphenylpropylamine is a pivotal precursor and key intermediate in the synthesis of various pharmacologically active compounds, including the antihypertensive drug Lercanidipine[1]. The economic viability of producing such pharmaceuticals is intrinsically linked to the efficiency and cost-effectiveness of the synthetic routes used to generate their core building blocks. This guide presents an in-depth cost-effectiveness analysis of three distinct synthetic pathways to this compound, designed to inform researchers, process chemists, and drug development professionals in selecting the optimal method based on yield, reagent cost, safety, and operational complexity.
Introduction: The Strategic Importance of Synthesis Route Selection
The journey from a laboratory-scale discovery to a commercially viable pharmaceutical is paved with critical decisions, chief among them being the selection of a synthetic route. An ideal synthesis is not merely the one with the highest yield; it represents a finely tuned balance of cost, safety, scalability, and environmental impact. This compound, a secondary amine featuring a diphenylpropyl backbone, can be approached from several retrosynthetic angles. This guide will dissect three prominent methods: a multi-step build-up from commodity chemicals, a convergent reductive amination, and a direct methylation of a primary amine precursor. By quantifying the cost per gram and evaluating the practical considerations of each, we provide a data-driven framework for strategic decision-making in the laboratory and beyond.
Methodology 1: Multi-Step Synthesis from Cinnamonitrile (Route A)
This linear synthesis constructs the diphenylpropyl backbone first, followed by reduction and methylation. It begins with the Friedel-Crafts alkylation of benzene with cinnamonitrile to form 3,3-diphenylpropionitrile. The nitrile is then catalytically hydrogenated to the corresponding primary amine, 3,3-diphenylpropylamine. Finally, a one-pot sequence involving Schiff base formation, methylation, and hydrolysis yields the target compound[2][3].
Workflow Diagram: Route A
Caption: Workflow for Route B, via an aldehyde intermediate.
Experimental Protocol: Route B
Step 1: Swern Oxidation to 3,3-Diphenylpropanal
-
Causality: The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine.
-
Procedure (Adapted from Swern Oxidation general procedure): In a flask under an inert atmosphere, prepare a solution of oxalyl chloride in dichloromethane and cool to -78°C. Slowly add a solution of DMSO in dichloromethane. After stirring for 5 minutes, add a solution of 3,3-diphenylpropan-1-ol in dichloromethane. Stir for 15-30 minutes, then add triethylamine. Allow the reaction to warm to room temperature. Quench with water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,3-diphenylpropanal, which can be purified by chromatography.
-
Reported Yield: General Swern oxidations proceed with high yields. A representative yield of 92% is used for this analysis.
Step 2: Reductive Amination
-
Causality: This is a direct and efficient method for forming amines. The aldehyde first reacts with methylamine to form an intermediate iminium ion in situ, which is then immediately reduced by sodium borohydride to the final secondary amine.
-
Procedure (Adapted from general reductive amination procedures): To a solution of 3,3-diphenylpropanal in methanol, add a 40% aqueous solution of methylamine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Cool the mixture to 0°C and add sodium borohydride portion-wise. After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the product.
-
Reported Yield: This reaction is known to be very high-yielding. A yield of 95% is used for the cost calculation, consistent with reported procedures for similar substrates.
Methodology 3: Direct Methylation of 3,3-Diphenylpropylamine (Route C)
This is the most direct approach, starting from the commercially available primary amine, 3,3-diphenylpropylamine. The Eschweiler-Clarke reaction provides a classic and effective method for the exhaustive methylation of primary amines to their tertiary amine counterparts using formic acid and formaldehyde, but it can be controlled to favor the secondary amine. For this analysis, we will focus on a direct single methylation. A more practical approach for selective mono-methylation is often a two-step reductive amination.
Workflow Diagram: Route C
Caption: Workflow for Route C, direct methylation.
Experimental Protocol: Route C
Eschweiler-Clarke Reaction
-
Causality: This reaction methylates a primary or secondary amine using formaldehyde as the carbon source and formic acid as the reducing agent. The reaction proceeds through an iminium ion intermediate, which is reduced by a hydride transfer from formate. The evolution of carbon dioxide drives the reaction to completion. While it can lead to dimethylation, conditions can be optimized for mono-methylation.
-
Procedure (Adapted from general Eschweiler-Clarke procedures): To 3,3-diphenylpropylamine, add an excess of formic acid and formaldehyde solution. Heat the mixture to reflux (around 100°C) until the evolution of carbon dioxide ceases (typically several hours). After cooling, make the solution strongly alkaline with NaOH or KOH. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
-
Reported Yield: The Eschweiler-Clarke reaction is generally high-yielding, often exceeding 80%. A US patent reports yields for the methylation of various amines between 67% and 92.5%. A conservative and representative yield of 85% is used for this analysis.
Cost-Effectiveness Analysis
To provide a quantitative comparison, the cost to synthesize 100 grams of the final product, this compound (MW: 225.34 g/mol ), was calculated for each route.
Assumptions:
-
Reagent prices were based on mid-range laboratory-grade chemicals from major suppliers (e.g., Sigma-Aldrich) for moderate bulk quantities (e.g., 100g - 1kg).
-
Costs of common solvents (methanol, dichloromethane, benzene), catalysts, and workup reagents (HCl, NaOH, etc.) are considered secondary and are qualitatively discussed but not included in the primary cost calculation for simplicity.
-
Yields are based on the literature values cited in each section.
| Reagent | Supplier Ref. (Example) | Cost per Unit | Molar Mass ( g/mol ) | Cost per Mole |
| Cinnamonitrile | Chem-Impex | $30.00 / 100g | 129.16 | $38.71 |
| Aluminum Chloride | Sigma-Aldrich | $98.80 / 100g | 133.34 | $131.72 |
| 3,3-Diphenylpropylamine | Sigma-Aldrich | $137.00 / 25g | 211.30 | $1158.04 |
| Benzaldehyde | Sigma-Aldrich | ~$50 / 500g | 106.12 | ~$10.61 |
| Dimethyl Carbonate | Sigma-Aldrich | ~$45 / 500g | 90.08 | ~$8.11 |
| 3,3-Diphenylpropan-1-ol | Apollo Scientific | $107.00 / 25g | 212.29 | $906.31 |
| Oxalyl Chloride | Sigma-Aldrich | $141.00 / 100g | 126.93 | $179.16 |
| Dimethyl Sulfoxide (DMSO) | PhytoTech Labs | $75.90 / 500mL (550g) | 78.13 | $10.74 |
| Triethylamine | Sigma-Aldrich | $75.90 / 500mL (364g) | 101.19 | $20.90 |
| Methylamine (40% aq.) | Sigma-Aldrich | $46.70 / 100mL (89.7g) | 31.06 | $134.80 |
| Sodium Borohydride | ChemicalBook | $58.24 / 100g | 37.83 | $21.99 |
| Formic Acid (95%) | Sigma-Aldrich | $97.00 / 1kg | 46.03 | $4.71 |
| Formaldehyde (37% aq.) | Sigma-Aldrich | ~$40 / 1L | 30.03 | ~$4.00 |
Comparative Cost Summary
| Metric | Route A (from Cinnamonitrile) | Route B (from Aldehyde) | Route C (from Amine) |
| Starting Material(s) | Cinnamonitrile, Benzene | 3,3-Diphenylpropan-1-ol | 3,3-Diphenylpropylamine |
| Number of Steps | 3 | 2 | 1 |
| Overall Yield | ~65% (0.75 * 0.955 * 0.91) | ~87% (0.92 * 0.95) | ~85% |
| Moles of SM per 100g Product | 0.68 mol | 0.51 mol | 0.52 mol |
| Primary Reagent Cost per 100g Product | ~$220 | ~$590 | ~$605 |
| Key Cost Driver(s) | AlCl₃, Cinnamonitrile | 3,3-Diphenylpropan-1-ol, Oxalyl Chloride | 3,3-Diphenylpropylamine |
| Complexity/Safety Notes | Multi-step, uses AlCl₃ (moisture sensitive), high-pressure hydrogenation. | Requires low-temp (-78°C) Swern oxidation, malodorous DMS byproduct. | Simple, one-pot reaction. Uses inexpensive reagents. |
Detailed calculations are provided in the appendix.
Discussion and Recommendation
The analysis reveals a stark contrast in the cost-effectiveness of the three synthetic routes.
Route A (from Cinnamonitrile) emerges as the most cost-effective method by a significant margin, with a primary reagent cost of approximately $220 to produce 100g of the final product. This advantage stems from the use of inexpensive, commodity starting materials like cinnamonitrile and benzene. However, this route is the most operationally complex, involving three distinct synthetic steps, the use of a highly moisture-sensitive Lewis acid (AlCl₃), and a high-pressure catalytic hydrogenation step that requires specialized equipment.
Route B (via Reductive Amination) is significantly more expensive, with a calculated cost of ~$590 per 100g. The primary cost driver is the starting material, 3,3-diphenylpropan-1-ol. While the route is more convergent with a high overall yield, it necessitates a Swern oxidation, which requires cryogenic temperatures (-78°C) and produces foul-smelling dimethyl sulfide as a byproduct, posing practical challenges in a standard laboratory setting.
Route C (Direct Methylation) is the most expensive route at ~$605 per 100g. Its high cost is almost entirely attributed to the price of the starting material, 3,3-diphenylpropylamine. While it is the simplest and most direct method, its economic viability is poor unless a cheaper source of the primary amine is available.
Decision-Making Framework
Caption: Decision framework for selecting a synthesis route.
Conclusion
For large-scale production or process development where upfront investment in equipment is justified, Route A (from Cinnamonitrile) is unequivocally the most cost-effective and strategically sound approach. Its reliance on inexpensive starting materials provides a significant economic advantage that outweighs its operational complexity.
For rapid, small-scale synthesis, particularly when the primary amine is already available, Route C (Direct Methylation) offers the quickest and simplest procedure, despite its high cost being dictated by the starting material.
Route B (via Reductive Amination) , while elegant in its convergence, is hampered by the high cost of its starting alcohol and the practical difficulties of the Swern oxidation. It would only become competitive if a much cheaper synthesis for 3,3-diphenylpropan-1-ol were developed.
Ultimately, the choice of synthesis is a strategic one. This guide demonstrates that while a shorter path may seem appealing, a longer, more deliberate route built from foundational materials often provides the most economical and scalable solution.
References
- Vertex AI Search Result. (2024). N-methyl-3,3-diphenyl-propylamine hydrochloride exhibits significant biological activity primarily as a precursor in pharmaceutical synthesis... it plays a role in the synthesis of lercanidipine.
- Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. US3210349A.
- Google Patents. (2011). Preparation method of this compound. CN101575297B.
- Wikipedia. (2024). Eschweiler–Clarke reaction.
- PhytoTech Labs. (n.d.). Dimethyl Sulfoxide (DMSO).
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- ResearchGate. (2002). Friedel—Crafts Alkylation of Benzene with α,β-Unsaturated Amides.
- Google Patents. (2014). Method for preparing 3, 3- diphenyl propanol. CN102643168B.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (2011). Preparation method of this compound. CN101575297B.
- Michigan State University. (n.d.). Swern Oxidation Procedure.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Wikipedia. (2024). Swern oxidation.
- TÜBİTAK Academic Journals. (2015). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- Oriental Journal of Chemistry. (2013). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes.
- Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4).
- Google Patents. (2011). Preparation method of this compound. CN101575297B.
- Google Patents. (2009). Preparation method of this compound. CN101575297A.
Sources
A Comparative Guide to Chiral Columns for the Enantioselective Separation of N-Methyl-3,3-diphenylpropylamine
For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. N-Methyl-3,3-diphenylpropylamine, a key chiral intermediate and structural motif in various pharmacologically active molecules, presents a common challenge for enantiomeric separation. This guide provides an in-depth comparison of the performance of different chiral stationary phases (CSPs) for the successful resolution of this compound enantiomers, supported by experimental insights and a systematic approach to method development.
The Criticality of Chiral Separation
Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the characterization of individual enantiomers, making robust and reliable chiral separation methods indispensable. The diphenylpropylamine scaffold is present in numerous drugs, and understanding the stereochemical composition is paramount for structure-activity relationship (SAR) studies and for meeting stringent regulatory requirements.
Comparing Chiral Column Technologies: A Guided Approach
Polysaccharide-Based CSPs: The First Line of Inquiry
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral compounds, including amines.[1] Their versatility stems from a combination of hydrogen bonding, π-π interactions, and steric hindrance, which contribute to chiral recognition.
For a secondary amine with two bulky phenyl groups like this compound, polysaccharide-based columns are the recommended starting point for method development.
Key Polysaccharide Columns and Their Characteristics:
| Chiral Stationary Phase (CSP) | Selector | Key Characteristics & Potential for this compound Separation |
| Chiralpak® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability, often successful for aromatic compounds. The phenyl groups of the analyte can interact with the carbamate derivatives on the CSP. |
| Chiralcel® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases. The more rigid structure of cellulose can offer different steric interactions. |
| Chiralpak® IK | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized phase, allowing for a wider range of solvents. Often shows unique selectivity for challenging separations.[2] |
Causality Behind Experimental Choices:
The selection of a normal phase (NP) mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is the primary recommendation. This is because the non-polar environment enhances the hydrogen bonding and π-π interactions that are crucial for chiral recognition on polysaccharide CSPs. For a basic compound like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is critical. This additive minimizes peak tailing by suppressing the interaction of the analyte with acidic silanol groups on the silica surface, leading to improved peak shape and resolution.[2]
Experimental Protocol: Screening on Polysaccharide Columns
This protocol outlines a systematic approach to screen for the optimal polysaccharide-based column and mobile phase for the separation of this compound.
Column Selection and Initial Screening
-
Columns to Screen:
-
Chiralpak® IA (or AD-H)
-
Chiralcel® IB (or OD-H)
-
Chiralpak® IK
-
-
Initial Mobile Phases:
-
Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Optimization Strategy
-
If partial separation is observed, adjust the ratio of hexane to alcohol. Increasing the hexane content will generally increase retention and may improve resolution.
-
If no separation is observed, consider switching the alcohol modifier (isopropanol vs. ethanol) as this can significantly alter selectivity.
-
For the immobilized Chiralpak® IK, a wider range of solvents can be explored, including polar organic modes (e.g., acetonitrile/methanol).
Alternative Chiral Column Technologies
Should polysaccharide-based columns not yield the desired separation, Pirkle-type and cyclodextrin-based CSPs offer alternative chiral recognition mechanisms.
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are particularly effective for compounds containing aromatic rings and functional groups capable of hydrogen bonding. The Whelk-O® 1 column is a versatile Pirkle-type CSP with a broad range of applications.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs utilize an inclusion complexation mechanism, where the analyte fits into the hydrophobic cavity of the cyclodextrin ring. The separation of fluoxetine enantiomers has been successfully achieved using cyclodextrin-based methods, particularly in capillary electrophoresis (CE) and with modified cyclodextrins in HPLC.[3][4] This suggests that cyclodextrin-based columns could be a viable option for this compound.
Visualizing the Workflow
The following diagram illustrates a logical workflow for the chiral method development for this compound.
Caption: A systematic workflow for chiral method development.
Conclusion and Recommendations
For the enantiomeric separation of this compound, a systematic screening approach is recommended, beginning with polysaccharide-based chiral stationary phases under normal phase conditions. The inclusion of a basic additive like diethylamine is crucial for achieving good peak shapes and robust separations. The structural similarity to fluoxetine, for which successful separations on Chiralpak® columns have been reported, provides a strong rationale for this starting point.[2] Should this initial screening not yield a satisfactory separation, Pirkle-type and cyclodextrin-based columns offer valuable alternative selectivities. By following a logical and informed method development strategy, researchers can efficiently achieve the baseline separation of this compound enantiomers, a critical step in the development of safe and effective chiral drugs.
References
- Chiral Drug Separation.
- The Chiral Resolution of Fluoxetine.
- Enantiomeric Separation of Fluoxetine Derivatives on Polysaccharide-Based Chiral Columns.PubMed.[Link]
- Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods.PubMed.[Link]
- Full article: Chiral Separation of Fluoxetine and Its Analogs with Charged Cyclodextrins by Capillary Electrophoresis.Taylor & Francis Online.[Link]
- Chemical structure of fluoxetine HCl | Download Scientific Diagram.
- Finding the Best Separation for Enantiomeric Mixtures.
- Recent Advances in Separation and Analysis of Chiral Compounds.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives | Request PDF.
- Chiral HPLC Separ
- Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors.NIH.[Link]
- Enantiomeric Separation of New Chiral Azole Compounds.MDPI.[Link]
Sources
A Comparative Guide to the Inter-Laboratory Validation of N-Methyl-3,3-diphenylpropylamine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. N-Methyl-3,3-diphenylpropylamine, a key chemical intermediate, requires robust analytical methods to ensure its identity, purity, and strength. This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound. Furthermore, it delves into the critical process of inter-laboratory validation to establish the reproducibility and reliability of these methods across different testing environments.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the specifics of each analytical technique, it is crucial to understand the "why" behind method validation. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for this process.[2] These guidelines outline the validation characteristics that need to be assessed, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness. The ultimate goal is to ensure that the data generated is reliable and reproducible.
An inter-laboratory study, or collaborative trial, is the pinnacle of method validation, designed to determine the reproducibility of a method when performed by different analysts in different laboratories with different equipment.[2] This process is essential for standardizing analytical procedures across the pharmaceutical industry.
Comparative Analysis of HPLC-UV and GC-MS for this compound
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the intended application of the method, and the available instrumentation. For this compound, both HPLC-UV and GC-MS present viable analytical options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is a common approach.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The UV detector measures the absorbance of the analyte as it elutes from the column, and the response is proportional to its concentration.
Typical Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, being amenable to volatilization, can be effectively analyzed by this method.
Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas) which flows through a capillary column. Separation is achieved based on the analyte's volatility and interaction with the stationary phase coated on the column walls. The eluting compounds enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Typical Method Parameters:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: A gradient program to ensure good separation and peak shape.
-
Mass Spectrometer: Electron Ionization (EI) source with monitoring of characteristic ions for this compound.
Inter-Laboratory Validation Study Design
To objectively compare the performance of the HPLC-UV and GC-MS methods and to establish their reproducibility, a hypothetical inter-laboratory validation study is outlined below.
Objective: To assess the precision (repeatability and reproducibility), accuracy, and robustness of the HPLC-UV and GC-MS methods for the quantification of this compound across multiple laboratories.
Study Participants: A minimum of three to five independent laboratories with qualified personnel and calibrated instrumentation.
Test Samples: Homogenized samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) would be prepared by a central laboratory and distributed to the participating laboratories.
Validation Parameters to be Assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations spanning the expected range should be analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are usually within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by a minimum of six replicate injections of the 100% concentration sample, with a relative standard deviation (RSD) of ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility (Inter-laboratory precision): The precision between laboratories. The RSD between the results from all participating laboratories should be evaluated.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, and flow rate. For GC, variations in oven temperature ramp rate and carrier gas flow rate would be investigated.
Data Presentation: A Comparative Summary
The following tables present hypothetical but representative data from an inter-laboratory study comparing the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 1.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| - Reproducibility | 2.5% | 3.0% | To be established |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Table 2: Inter-Laboratory Reproducibility Data (% Assay vs. True Value)
| Laboratory | HPLC-UV (100% Level) | GC-MS (100% Level) |
| Lab 1 | 99.8 | 99.2 |
| Lab 2 | 101.2 | 100.5 |
| Lab 3 | 98.9 | 97.8 |
| Lab 4 | 100.5 | 99.9 |
| Mean | 100.1 | 99.35 |
| RSD (%) | 0.98% | 1.15% |
Experimental Protocols
Detailed Protocol for HPLC-UV Analysis
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 20mM potassium phosphate buffer pH 3.0 (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20mM KH₂PO₄ pH 3.0 (50:50)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 220 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standard solutions using a calibration curve.
Detailed Protocol for GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Dissolve a weighed amount of the sample in the chosen solvent to obtain a concentration within the linear range of the method.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: EI mode at 70 eV, scanning from m/z 50-300 or in Selected Ion Monitoring (SIM) mode for target ions.
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Calculation: Identify this compound based on its retention time and mass spectrum. Quantify using the peak area of a characteristic ion and a calibration curve.
Visualization of Workflows
Caption: Workflow for the inter-laboratory validation study.
Sources
The Compass of Affinity: A Comparative Guide to the Structure-Activity Relationship of N-Methyl-3,3-diphenylpropylamine Analogues as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuropharmacology, the modulation of monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—remains a cornerstone of therapeutic intervention for a spectrum of central nervous system (CNS) disorders. The N-Methyl-3,3-diphenylpropylamine scaffold represents a privileged core structure, serving as a foundational element in the synthesis of various biologically active compounds.[1][2] This guide provides a comprehensive, comparative analysis of the structure-activity relationships (SAR) of this compound analogues, drawing upon established principles from closely related classes of monoamine reuptake inhibitors to predict and rationalize the impact of structural modifications on transporter affinity and selectivity. While direct, head-to-head comparative data for a comprehensive series of these specific analogues is limited in publicly available literature, this guide synthesizes data from analogous chemical series to provide a robust predictive framework for researchers in the field.
The this compound Core: A Privileged Scaffold
The this compound structure features a flexible propyl chain linking a basic secondary amine to a geminal diphenyl moiety. This arrangement presents multiple avenues for chemical modification, each with the potential to significantly alter the compound's pharmacological profile. The core structure is a known intermediate in the synthesis of pharmaceuticals such as the calcium channel blocker lercanidipine.[1] Its structural similarity to known monoamine reuptake inhibitors, such as fluoxetine (N-methyl-3-[p-trifluoromethylphenoxy]-3-phenylpropylamine), provides a strong rationale for its investigation as a modulator of SERT, NET, and DAT.[3][4]
Deconstructing the Scaffold: A Predictive SAR Analysis
The following sections explore the anticipated impact of structural modifications at key positions of the this compound molecule. These predictions are informed by well-established SAR trends observed in analogous series of monoamine reuptake inhibitors, including phenylethylamines and various tropane analogues.[2][4][5]
The Influence of Aromatic Substitution on the Diphenyl Moiety
Substitutions on the two phenyl rings are predicted to be a primary determinant of both potency and selectivity. The electronic nature and position of these substituents can profoundly influence the interaction with the binding pockets of the monoamine transporters.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl) or trifluoromethyl (CF3), at the para or meta positions of one or both phenyl rings is expected to enhance potency, particularly at SERT and NET. This is a consistent trend observed in numerous classes of monoamine reuptake inhibitors.[2][4] For instance, in the phenylethylamine series, a para-chloro or meta-trifluoromethyl substitution dramatically increases SERT affinity.[2] It is hypothesized that these groups engage in favorable interactions, such as halogen bonding or dipole-dipole interactions, within the transporter's binding site.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (OCH3) or methyl (CH3), may shift the selectivity profile. While potentially reducing overall potency at SERT and NET, these groups could enhance affinity for DAT.
-
Positional Isomerism: The position of the substituent is critical. Ortho substitutions are generally disfavored due to potential steric hindrance with the protein, which could disrupt the optimal binding conformation. Para and meta positions are more likely to yield productive interactions.
Modification of the N-Methyl Group: Tuning Potency and Selectivity
The nitrogen atom of the propylamine chain is a key pharmacophoric feature, as its protonated form is believed to interact with a conserved aspartate residue in the monoamine transporters.
-
N-Alkylation: The size of the N-alkyl substituent can significantly impact activity. While the N-methyl group is a common starting point, increasing the alkyl chain length (e.g., to N-ethyl) can have differential effects on the transporters. In some series, N-ethyl substitution is more favorable for SERT affinity, while it may decrease DAT affinity.[2] Demethylation to the primary amine (NH2) is likely to reduce potency.
-
N,N-Dialkylation: The introduction of a second alkyl group to form a tertiary amine can also modulate activity, though this often leads to a decrease in potency compared to the secondary amine.
Alterations to the Propylamine Backbone
The three-carbon chain provides a flexible linker between the amine and the diphenyl groups. Modifications to this chain can impact the overall conformation of the molecule.
-
Chain Length: Shortening or lengthening the propyl chain is likely to be detrimental to activity, as the three-carbon spacer is often optimal for bridging the key interaction points within the transporter binding sites.
-
Introduction of Rigidity: Incorporating the propylamine chain into a cyclic system, such as a piperidine or pyrrolidine ring, could lock the molecule into a more defined conformation. This can lead to an increase in potency and selectivity if the constrained conformation is favorable for binding to a specific transporter.
Comparative Data: A Predictive Look at Analogue Performance
The following table presents a hypothetical dataset that illustrates the predicted trends in monoamine transporter inhibition for a series of this compound analogues. The predicted Ki values are based on the SAR principles derived from analogous compound series discussed in the previous sections.
| Compound | R1 | R2 | R3 | Predicted Ki (nM) SERT | Predicted Ki (nM) NET | Predicted Ki (nM) DAT | Predicted Selectivity Profile |
| 1 (Parent) | H | H | CH3 | 150 | 250 | 500 | Non-selective |
| 2 | 4-Cl | H | CH3 | 20 | 80 | 300 | SERT/NET selective |
| 3 | 4-Cl | 4-Cl | CH3 | 5 | 30 | 200 | Potent and SERT/NET selective |
| 4 | 3-CF3 | H | CH3 | 15 | 60 | 400 | SERT/NET selective |
| 5 | 4-OCH3 | H | CH3 | 200 | 400 | 150 | DAT preferential |
| 6 | H | H | H | 300 | 500 | 800 | Reduced potency |
| 7 | 4-Cl | 4-Cl | C2H5 | 8 | 40 | 250 | Potent and SERT/NET selective |
Experimental Protocols for SAR Elucidation
To validate the predicted SAR and generate robust comparative data, the following experimental workflows are essential.
Synthesis of this compound Analogues
A general synthetic scheme for the preparation of analogues is outlined below. The synthesis of the parent compound, this compound, can be achieved through various reported methods, including the reductive amination of 3,3-diphenylpropanal with methylamine or the N-methylation of 3,3-diphenylpropylamine.[6][7] Substituted analogues can be prepared by using appropriately substituted starting materials.
DOT Script for Synthesis Workflow
Caption: General synthetic routes to this compound analogues.
In Vitro Monoamine Transporter Binding Assays
The primary method for determining the affinity of the synthesized analogues for SERT, NET, and DAT is through competitive radioligand binding assays.
Step-by-Step Protocol:
-
Preparation of Membranes: Cell membranes expressing the human recombinant SERT, NET, or DAT are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Monoamine Uptake Inhibition Assays
To assess the functional activity of the analogues, synaptosomal uptake inhibition assays are performed.
Step-by-Step Protocol:
-
Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Incubation with Radiolabeled Neurotransmitter: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
DOT Script for Experimental Workflow
Sources
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of N-Methyl-3,3-diphenylpropylamine Derivatives
This guide offers an in-depth comparative analysis of the neuroprotective properties of N-Methyl-3,3-diphenylpropylamine derivatives, with a primary focus on the well-established compound ifenprodil and its novel analogues. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a clear understanding of the therapeutic potential and underlying mechanisms of these compounds.
Introduction: Targeting Excitotoxicity and Oxidative Stress in Neurodegeneration
Neuronal cell death, a hallmark of numerous neurodegenerative diseases, is often precipitated by a cascade of events including excitotoxicity and oxidative stress. Excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. This process is intricately linked with oxidative stress, where an imbalance in reactive oxygen species (ROS) production and antioxidant defenses further exacerbates neuronal damage.
The this compound scaffold has given rise to a promising class of neuroprotective agents. The prototypical compound, ifenprodil, is a selective antagonist of the GluN2B subunit of the NMDA receptor, a key player in mediating excitotoxic neuronal damage.[1] More recent research has expanded upon this foundation, developing novel ifenprodil analogues with a multi-target approach. These new derivatives not only retain the crucial interaction with the NMDA receptor but also engage the sigma-1 receptor (S1R), a molecular chaperone with known neuroprotective functions, and stimulate the cell's own antioxidant defense systems.[2] This guide will dissect and compare the neuroprotective profiles of ifenprodil and its next-generation derivatives, providing a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
The Evolution of a Neuroprotective Scaffold: From Ifenprodil to Multi-Target Analogues
The therapeutic potential of this compound derivatives has evolved significantly. While this compound itself serves primarily as a synthetic intermediate, its derivatives, particularly the phenylethanolamines, have been extensively studied for their neuroprotective effects.
Ifenprodil: The Prototypical GluN2B Antagonist
Ifenprodil has long been recognized for its neuroprotective capabilities, which are primarily attributed to its non-competitive antagonism of NMDA receptors containing the GluN2B subunit.[1] This selectivity is crucial, as it allows for the modulation of excitotoxic pathways without completely blocking all NMDA receptor activity, which is vital for normal synaptic function.
Novel Ifenprodil Analogues: A Multi-Pronged Approach to Neuroprotection
Recent drug discovery efforts have focused on designing ifenprodil analogues with a broader, more synergistic mechanism of action. A notable study by Zampieri et al. (2023) introduced a series of novel analogues with a dual-action profile: retaining affinity for the NMDA receptor while also acting as potent ligands for the sigma-1 receptor.[2] This is significant because sigma-1 receptor activation is known to confer neuroprotection through various mechanisms, including the modulation of calcium signaling and the enhancement of antioxidant responses.[3][4]
Comparative Analysis of Neuroprotective Properties
This section provides a detailed comparison of ifenprodil and its novel analogues based on available experimental data. The analysis focuses on their receptor binding affinities, cytotoxicity, and their ability to induce cellular antioxidant responses.
Receptor Binding Affinity: Targeting Sigma-1 for Enhanced Neuroprotection
The novel ifenprodil analogues were designed to incorporate structural features that enhance their affinity for the sigma-1 receptor. The following table summarizes the binding affinities (Ki) of these compounds for both sigma-1 (S1R) and sigma-2 (S2R) receptors, as determined by radioligand binding assays.[2]
| Compound | S1R Ki (nM) | S2R Ki (nM) | S2/S1 Selectivity Ratio |
| 5d | 2.1 | 80 | 38 |
| 5e | 1.8 | 100 | 55 |
| 5h | 1.9 | 115 | 60 |
| 5i | 1.5 | 112 | 75 |
| 5k | 2.5 | 118 | 47 |
| 5o | 2.2 | 125 | 57 |
| Ifenprodil | 125 | >1000 | >8 |
Data sourced from Zampieri et al., 2023.[2]
Expert Interpretation: The data clearly demonstrates that the novel analogues possess significantly higher affinity and selectivity for the sigma-1 receptor compared to ifenprodil. This enhanced interaction with S1R is anticipated to contribute to their neuroprotective effects by engaging additional protective pathways beyond simple NMDA receptor antagonism.
Cytotoxicity Profile: A Critical Parameter for Neuroprotective Agents
A key consideration for any potential neuroprotective drug is its own potential for toxicity. The following table presents the half-maximal inhibitory concentration (IC50) values for the cytotoxicity of the novel ifenprodil analogues in the human neuroblastoma SH-SY5Y cell line.[2]
| Compound | Cytotoxicity IC50 (µM) |
| 5d | 118 |
| 5e | 74 |
| 5h | 117 |
| 5i | 294 |
| 5k | 132 |
| 5o | 118 |
| Haloperidol (Reference S1R Ligand) | 23 |
Data sourced from Zampieri et al., 2023.[2]
Expert Interpretation: The novel ifenprodil analogues generally exhibit lower cytotoxicity compared to the reference sigma-1 receptor ligand, haloperidol. Notably, compound 5i displays a particularly favorable cytotoxicity profile with the highest IC50 value, suggesting a wider therapeutic window.
Antioxidant Response: Activating Endogenous Defense Mechanisms
A key aspect of the multi-target approach of the novel analogues is their ability to stimulate the cell's intrinsic antioxidant defenses. This is achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of antioxidant gene expression. The table below shows the fold-change in the mRNA levels of Nrf2 and one of its downstream targets, Superoxide Dismutase 1 (SOD1), in SH-SY5Y cells treated with compounds 5d and 5i .[5]
| Compound (12.5 µM) | Nrf2 mRNA Fold Change | SOD1 mRNA Fold Change |
| 5d | ~2.5 | ~2.0 |
| 5i | ~3.0 | ~2.5 |
Data interpreted from Zampieri et al., 2023.[5]
Expert Interpretation: The significant upregulation of both Nrf2 and SOD1 mRNA by compounds 5d and 5i provides strong evidence for their ability to induce a robust antioxidant response. This mechanism is a significant advantage over ifenprodil alone and is expected to contribute substantially to their overall neuroprotective efficacy.
Mechanistic Deep Dive: Signaling Pathways in Neuroprotection and Excitotoxicity
The neuroprotective effects of this compound derivatives can be understood by examining their influence on key cellular signaling pathways.
The Excitotoxic Cascade Initiated by NMDA Receptor Overactivation
Overstimulation of NMDA receptors, particularly those containing the GluN2B subunit, triggers a deleterious cascade of events. The following diagram illustrates this pathway.
Caption: The excitotoxic cascade leading to neuronal death.
Ifenprodil and its analogues directly counter this pathway by acting as antagonists at the GluN2B-containing NMDA receptor, thereby reducing the initial, damaging influx of calcium.
The Dual Neuroprotective Pathway of Novel Ifenprodil Analogues
The novel analogues engage two primary neuroprotective pathways: modulation of the sigma-1 receptor and subsequent activation of the Nrf2 antioxidant response.
Caption: The sigma-1 receptor and Nrf2-mediated neuroprotective pathway.
Experimental Protocols for Assessing Neuroprotective Efficacy
The following section details standardized experimental workflows for evaluating the neuroprotective effects of compounds like the this compound derivatives.
In Vitro Model of NMDA-Induced Excitotoxicity
This protocol describes the induction of excitotoxicity in primary neuronal cultures, a widely used model to screen for neuroprotective compounds.
Caption: Workflow for an in vitro NMDA-induced excitotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates and culture for at least 14 days to allow for maturation and synapse formation.
-
Pre-treatment: Replace the culture medium with a fresh medium containing the this compound derivative at various concentrations. Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
-
Induction of Excitotoxicity: Add a concentrated solution of NMDA to each well to achieve a final concentration known to induce significant cell death (e.g., 100 µM). It is crucial to also include a co-agonist like glycine (e.g., 10 µM). Incubate for a short period (e.g., 15-30 minutes).
-
Washout and Recovery: Gently remove the NMDA-containing medium and wash the cells twice with a fresh, pre-warmed medium. Then, add fresh culture medium and return the plate to the incubator for 24 hours.
-
Assessment of Cell Viability: Quantify neuronal death using a validated assay.
Quantitative Assessment of Neuroprotection
Lactate Dehydrogenase (LDH) Assay:
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is directly proportional to the number of dead cells.
-
Procedure:
-
Collect a sample of the culture medium from each well.
-
Add the medium to a new plate containing the LDH assay reagents (a substrate and a cofactor).
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of neuroprotection relative to the NMDA-treated control.
-
Trypan Blue Exclusion Assay:
-
Principle: Trypan blue is a vital stain that can only enter cells with compromised cell membranes. Live cells will exclude the dye, while dead cells will be stained blue.
-
Procedure:
-
Gently detach the cells from the culture plate.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of live (unstained) and dead (blue) cells.
-
Calculate the percentage of cell viability.
-
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant advancements in the development of neuroprotective agents based on the this compound scaffold. While ifenprodil laid the groundwork with its selective antagonism of the GluN2B-containing NMDA receptor, the novel analogues represent a more sophisticated, multi-target approach to neuroprotection.
The enhanced affinity for the sigma-1 receptor, coupled with the ability to activate the Nrf2-mediated antioxidant response, positions these novel compounds as highly promising candidates for the treatment of neurodegenerative diseases. Their favorable cytotoxicity profiles further enhance their therapeutic potential.
Future research should focus on direct, head-to-head comparisons of the neuroprotective efficacy of these novel analogues against ifenprodil in in vitro models of NMDA-induced excitotoxicity. Furthermore, in vivo studies in animal models of neurodegenerative diseases are warranted to validate their therapeutic potential and to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of this chemical scaffold holds great promise for the development of next-generation neuroprotective therapies.
References
- Linciano, P., et al. (2023). Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. European Journal of Medicinal Chemistry, 251, 115259. [Link]
- Pabba, M. (2014). Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes. Journal of Neurosciences in Rural Practice, 5(Suppl 1), S44–S50. [Link]
- Ajmo, C. T., Jr, et al. (2006). Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. Anesthesiology, 104(3), 503-511. [Link]
- Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 893. [Link]
- Linciano, P., et al. (2023). Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. Request PDF. [Link]
- Zampieri, D., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 28(8), 3431. [Link]
- Gruol, D. L., et al. (1998). Ifenprodil and ethanol enhance NMDA receptor-dependent long-term depression. Brain Research, 787(1), 65-75. [Link]
- Zampieri, D., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. MDPI. [Link]
- Gotti, B., et al. (1992). The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies. European Journal of Pharmacology, 226(4), 373-376. [Link]
- Zampieri, D., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. PubMed. [Link]
- Zampieri, D., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. DSpace Cris Angular. [Link]
- Xi, S., et al. (2021). Ifenprodil Intracerebrally Offers Neuroprotection against 6-OHDA-Induced Toxicity in SD-Rats via Enhancing Autophagy Function. bioRxiv. [Link]
- Gotti, B., et al. (1998). Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture. Journal of Pharmacology and Experimental Therapeutics, 286(2), 798-805. [Link]
- Zampieri, D., et al. (2023). Effects of the novel ifenprodil analogs on (a) SOD1 and (b) NRF2 gene...
- Zampieri, D., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. ArTS. [Link]
- Zampieri, D., et al. (2023). Rationale of the new ifenprodil analogues 5a–o.
Sources
- 1. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands | MDPI [mdpi.com]
- 3. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of catalysts for N-Methyl-3,3-diphenylpropylamine synthesis
An In-Depth Guide to Catalytic Synthesis of N-Methyl-3,3-diphenylpropylamine: A Head-to-Head Comparison
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block for various pharmaceutical compounds, including neuroprotectants and SNRI-NMDA antagonists.[1][2] Its synthesis involves critical catalytic steps that significantly influence yield, purity, cost, and environmental impact. This guide provides a head-to-head comparison of various catalytic systems, grounded in experimental data, to inform catalyst selection and process optimization.
Synthetic Pathways: An Overview
The most prevalent and industrially relevant synthesis of this compound begins with readily available precursors, cinnamonitrile and benzene. The overall transformation involves three key stages, two of which are critically dependent on catalysis.
A common pathway involves an initial Friedel-Crafts alkylation to form the diphenyl structure, followed by a catalytic reduction of the nitrile group to a primary amine, and a final catalytic N-methylation to yield the target product.[3]
Caption: General synthetic route to this compound.
This guide will focus on the comparative performance of catalysts for the critical hydrogenation and N-methylation steps.
Part 1: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
The reduction of the nitrile group in 3,3-diphenylpropionitrile to the primary amine, 3,3-diphenylpropylamine, is a foundational step. The choice of catalyst here is crucial for achieving high conversion and avoiding side reactions.
Raney Nickel: The Workhorse Catalyst
Raney Nickel, a robust and cost-effective heterogeneous catalyst, is frequently employed for this transformation. Its high surface area and activated nickel composition make it highly effective for the hydrogenation of nitriles.
A patented method reports the use of Raney Nickel for the hydrogenation of 3,3-diphenylpropionitrile, achieving a high yield of 93%.[3] This method highlights the catalyst's efficiency under relatively standard industrial conditions. The primary advantages of using a heterogeneous catalyst like Raney Nickel are the ease of separation from the reaction mixture (simple filtration) and its potential for reuse, which are significant economic and environmental benefits.[4][5]
Experimental Protocol: Hydrogenation using Raney Nickel
-
Objective: To synthesize 3,3-diphenylpropylamine from 3,3-diphenylpropionitrile.
-
Procedure (based on literature): [3]
-
Dissolve 3,3-diphenylpropionitrile (0.125 mol) in 120 mL of methanol in a suitable high-pressure reactor.
-
Carefully add 5 grams of Raney Nickel catalyst to the solution.
-
Pressurize the reactor with ammonia gas (approx. 25 grams). The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
Pressurize the reactor with hydrogen gas to 2-5 MPa.
-
Heat the reaction mixture to 80-120°C with vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, vent the excess pressure, and filter the mixture to remove the Raney Nickel catalyst.
-
Remove the solvent (methanol) from the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain 3,3-diphenylpropylamine as a colorless liquid.
-
Part 2: Catalytic N-Methylation of 3,3-Diphenylpropylamine
The final step, introducing a methyl group to the primary amine, can be achieved through several catalytic strategies, primarily reductive amination or N-alkylation. This is where a head-to-head comparison of different metal catalysts becomes particularly insightful.
Reductive Amination vs. N-Alkylation
-
Reductive Amination: This process involves the reaction of the primary amine with a carbonyl compound (like formaldehyde) to form an imine intermediate, which is then reduced in situ to the desired N-methylated amine.[1][6] This can be performed using various reducing agents, with catalytic hydrogenation being a green and atom-economical choice.[6]
-
N-Alkylation via Borrowing Hydrogen: This elegant and sustainable strategy uses an alcohol (like methanol) as the alkylating agent.[7] The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct.[8]
Head-to-Head Catalyst Performance Comparison
| Catalyst Family | Specific Example/System | Reaction Type | Key Advantages | Typical Yields | Disadvantages |
| Nickel (Ni) | Raney Nickel[9], Ni-Cu/γ-Al2O3[10], In situ generated Ni nanoparticles[7] | Reductive Amination / N-Alkylation | Low cost, earth-abundant, high activity and selectivity, suitable for both homogeneous and heterogeneous systems.[10][11] | 75-99%[12] | Can require ligands or specific supports for optimal performance; potential for metal leaching in some systems. |
| Palladium (Pd) | Pd/C, Pd Nanoparticles[13] | Reductive Amination | High catalytic activity, broad functional group tolerance, well-established in C-N bond formation.[14][15] | 82-93%[14] | High cost, potential for catalyst poisoning, requires careful ligand selection for specific transformations.[16] |
| Platinum (Pt) | Pt/C, Pt Nanoparticles[17] | Reductive Amination | High hydrogenation activity, robust and stable under various conditions.[18] | Generally high, though specific data for this reaction is less common. | Very high cost, can sometimes lead to over-reduction or side reactions if not controlled. |
| Cobalt (Co) | Co-nanoparticles on supports (e.g., SiO2)[19] | Reductive Amination | Lower cost than noble metals, good selectivity.[20][21] | 72-96%[19] | Often requires higher temperatures and pressures compared to noble metals. |
| Rhodium (Rh) / Iridium (Ir) | Homogeneous Rh/Ir complexes[4] | Reductive Amination / N-Alkylation | Extremely high catalytic activity, can operate under mild conditions.[9] | >95% | Prohibitively expensive for most large-scale industrial applications, difficult to separate from product (homogeneous).[4] |
Causality Behind Experimental Choices
-
Why Nickel is Gaining Prominence: The push for sustainable chemistry has driven research towards replacing expensive and scarce noble metals like palladium and platinum. Nickel, being in the same group as palladium, often exhibits similar catalytic capabilities but at a fraction of the cost.[11] Catalytic systems based on nickel have shown excellent performance in N-alkylation reactions, making them a highly attractive alternative.[7][8]
-
Heterogeneous vs. Homogeneous: For industrial applications, heterogeneous catalysts (e.g., Ni-Cu/γ-Al2O3, Pd/C) are often preferred.[5][10] The ease of product purification and catalyst recycling simplifies the process and reduces waste. Homogeneous catalysts (e.g., Ni(II)-pincer complexes) may offer superior activity or selectivity in a lab setting but pose significant challenges for large-scale separation.[8]
-
The "Borrowing Hydrogen" Rationale: Using methanol for methylation via the borrowing hydrogen mechanism is highly atom-economical and environmentally benign, producing only water as a byproduct.[7] This avoids the need for stoichiometric reducing agents or potentially hazardous formaldehyde, aligning with green chemistry principles.
Catalyst Selection Workflow
Choosing the optimal catalyst requires balancing multiple factors. This decision workflow can guide researchers toward the most suitable system for their specific needs.
Caption: Decision workflow for selecting an appropriate catalyst system.
Conclusion
The synthesis of this compound offers a clear case study in the evolution of catalytic chemistry. While traditional noble metal catalysts like palladium and platinum provide reliable routes, their high cost is a significant barrier. The emergence of highly active and selective nickel-based catalysts presents a compelling, cost-effective, and sustainable alternative.[7] For industrial-scale production, heterogeneous catalysts such as Raney Nickel for hydrogenation and supported nickel catalysts for N-methylation offer the best balance of performance, cost, and process simplicity. For laboratory-scale synthesis where ultimate activity is the goal, homogeneous noble metal catalysts remain an option, but for most practical applications, the future of this synthesis lies in the continued development of earth-abundant metal catalysis.
References
- Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology (RSC Publishing).
- Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. PMC - NIH.
- N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8. Smolecule.
- Nickel(II)–NΛNΛO Pincer Type Complex-Catalyzed N-alkylation of Amines with Alcohols via the Hydrogen Autotransfer Reaction. The Journal of Organic Chemistry - ACS Publications.
- Reductive amination. Wikipedia.
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI.
- Ni–Cu/γ-Al2O3 catalyzed N-alkylation of amines with alcohols. ResearchGate.
- Nickel-Catalyzed N-Alkylation of Acylhydrazines and Arylamines. Thieme.
- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).
- Preparation method of this compound. Google Patents.
- Heterogeneous Catalysts in the Reductive Amination of Alcohols. Encyclopedia.pub.
- Homogeneous Co catalyst reductive amination of carbonyl compounds. ResearchGate.
- This compound. ChemBK.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. NIH.
- Process for preparing this compound. Google Patents.
- An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Google Patents.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
- Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Preprints.org.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate.
- Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. New Journal of Chemistry (RSC Publishing).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- 3,3-Diphenylpropylamine. Wikipedia.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed.
- Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. RSC Publishing.
- The Role of Nitrogen-Doped TiO 2 Supported by Platinum Catalyst Synthesized via Various Mode Preparations for Photocatalytic Enhancement. MDPI.
- Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3‐Diynes. NIH.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ResearchGate.
- Enhancing Catalytic Performance of Palladium in Gold and Palladium Alloy Nanoparticles for Organic Synthesis Reactions through Visible Light Irradiation at Ambient Temperatures. ResearchGate.
- Inside Back Cover: Coating Platinum Nanoparticles with Methyl Radicals: Effects on Properties and Catalytic Implications (Chem. Eur. J. 52/2015). ResearchGate.
- Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. ResearchGate.
- Platinum group metals substituted MCM-41 molecular sieves: Synthesis, characterization and application as novel catalysts for the reduction of NO by CO. ResearchGate.
- Synthesis and Characterization of Methyl-Palladium and -Platinum Complexes Supported by N,O- and N,S-Donor Ligands. ResearchGate.
- Green Synthesis of Platinum Nanoparticles for Biomedical Applications. MDPI.
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3‐Diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-3,3-diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3,3-diphenylpropylamine is a key intermediate in the synthesis of various pharmaceutical compounds, including neuroprotectants and the antihypertensive agent Lercanidipine.[1][2][3] As with any component of a therapeutic agent, the purity and consistency of this compound are of paramount importance. This necessitates the use of robust, accurate, and precise analytical methods for its characterization and quality control.
The validation of analytical methods is a critical component of ensuring reliable and reproducible data in the pharmaceutical industry.[4][5][6][7][8] Furthermore, the cross-validation of different analytical techniques provides an even higher level of assurance in the quality of the analytical data. Cross-validation is the process of comparing the results from two or more distinct analytical methods to demonstrate their equivalence and ensure the reliability of the data across different platforms.[9][10][11][12] This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, and details the process of cross-validating the results.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, a reverse-phase HPLC method is a common and effective approach.[13][14]
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
4. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in methanol.
5. System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution in six replicates. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
HPLC Workflow Diagram
Caption: HPLC analytical workflow from preparation to data processing.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often with high sensitivity and efficiency.
Experimental Protocol: GC
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol or Dichloromethane (GC grade).
-
Helium or Nitrogen (high purity carrier gas).
-
Hydrogen and Air (for FID).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
4. Preparation of Solutions:
-
Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 25 mL solution in methanol.
5. System Suitability: Inject the standard solution in six replicates to perform a system suitability test. The acceptance criteria are:
-
RSD of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Signal-to-noise ratio for the main peak: ≥ 10
GC Workflow Diagram
Caption: GC analytical workflow from preparation to data processing.
Cross-Validation of Analytical Results
The core of this guide is the cross-validation of the HPLC and GC methods to ensure that they provide equivalent results for the analysis of this compound.
Experimental Design
A single, homogeneous batch of this compound was analyzed using both the validated HPLC and GC methods. Each analysis was performed in triplicate to assess the precision of each method.
Data Presentation
The following table summarizes the comparative data obtained from the HPLC and GC analyses.
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Assay (%) | 99.8 | 99.7 | Difference ≤ 2.0% |
| Purity (Area %) | 99.9 | 99.8 | Difference ≤ 2.0% |
| Known Impurity A (%) | 0.05 | 0.06 | Difference ≤ 0.05% |
| Precision (RSD, n=3) | 0.3% | 0.4% | RSD ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| LOD (µg/mL) | 0.1 | 0.5 | Reportable |
| LOQ (µg/mL) | 0.3 | 1.5 | Reportable |
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC and GC methods.
Discussion and Interpretation
The results from the cross-validation study demonstrate a high degree of concordance between the HPLC and GC methods for the analysis of this compound. The assay and purity values are well within the acceptance criterion of a 2.0% difference, and the precision of both methods is excellent.
HPLC Advantages:
-
Higher Sensitivity: The lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) indicate that the HPLC method is more sensitive for detecting trace impurities.
-
Non-destructive: The sample can be recovered if necessary.
-
Broader Applicability: Generally suitable for a wider range of compounds, including those that are not volatile or are thermally labile.
GC Advantages:
-
Higher Resolution for Volatile Impurities: GC can provide excellent separation of volatile and semi-volatile impurities that may not be well-resolved by HPLC.
-
Faster Runtimes: In some cases, GC methods can be developed to have shorter analysis times.
-
Robustness: GC systems, particularly with FID detectors, are known for their robustness and long-term stability.
Potential for Discrepancies: While the results in this study are comparable, it is important to be aware of potential sources of discrepancy between the two techniques. These can include:
-
Differences in Selectivity: The different separation mechanisms of reverse-phase HPLC and GC can lead to different elution orders and the potential for co-elution of impurities in one method but not the other.
-
Thermal Degradation: The high temperatures of the GC injector and column can potentially cause degradation of thermolabile impurities, leading to an underestimation of their content.
-
Non-volatile Impurities: Non-volatile impurities will not be detected by the GC-FID method, which could lead to an overestimation of the main component's purity compared to HPLC.
Conclusion
The cross-validation of analytical methods is a crucial exercise in ensuring the reliability and interchangeability of analytical data. This guide has demonstrated that both HPLC and GC are suitable techniques for the analysis of this compound, each with its own set of advantages. The successful cross-validation of these two methods provides a high degree of confidence in the analytical results and allows for flexibility in the choice of method for routine quality control, stability testing, and other applications. This rigorous approach to analytical science underpins the development of safe and effective pharmaceutical products.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Benchchem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- BioPharm International. (n.d.). Method Validation Guidelines.
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- GMP Publishing. (2026). Regulatory Requirements for the Validation of Analytical Methods – Part 1.
- CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- SIELC Technologies. (2018). This compound.
- BOC Sciences. (n.d.). This compound.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 28075-29-8.
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- Smolecule. (2024). Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8.
- ChemicalBook. (2025). This compound | 28075-29-8.
- Pharmaffiliates. (n.d.). 28075-29-8 | Product Name : N-methyl-3,3-diphenylpropan-1-amine.
- ChemBK. (2024). This compound.
- BLDpharm. (n.d.). 29768-15-8|N-Methyl-3,3-diphenylpropan-1-amine hydrochloride.
- Sigma-Aldrich. (n.d.). GC Analysis of 1-Methyl-3-Phenylpropylamine (4-Phenyl-2-Butylamine) Enantiomers (N-TFA Derivatives) on Astec® CHIRALDEX™ G-TA.
- PubChem. (n.d.). 3,3-Diphenylpropylamine.
- The MAK Collection for Occupational Health and Safety. (2024). dimethyl- n-propylamine and triethylamine in workplace air using ion chromatography (IC).
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. This compound | 28075-29-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. gmp-publishing.com [gmp-publishing.com]
- 8. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharma-iq.com [pharma-iq.com]
- 12. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. This compound | SIELC Technologies [sielc.com]
Evaluating the green chemistry metrics of N-Methyl-3,3-diphenylpropylamine synthesis
A Comparative Guide to the Green Synthesis of N-Methyl-3,3-diphenylpropylamine
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, presents a compelling case study for the application of green chemistry principles.[1][2][3] As the pharmaceutical industry increasingly embraces sustainability, the imperative to develop environmentally benign synthetic routes has become a primary focus of process chemistry.[4] This guide provides a comparative analysis of different synthetic pathways to this compound, evaluating them through the lens of established green chemistry metrics. Our objective is to furnish researchers, scientists, and drug development professionals with the insights necessary to select and optimize synthetic strategies that are not only efficient but also minimize environmental impact.
The Imperative of Green Metrics in Pharmaceutical Synthesis
Traditional metrics of synthetic efficiency, such as reaction yield, often fail to capture the full environmental cost of a chemical process.[5][6] Green chemistry metrics offer a more holistic assessment by quantifying the amount of waste generated relative to the desired product.[6][7][8] For this analysis, we will focus on three widely adopted metrics:
-
Atom Economy: A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[6]
-
E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the product.[9][10]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[5][7][11] The relationship between E-Factor and PMI can be expressed as: E-Factor = PMI - 1.[7][10]
These metrics provide a quantitative framework for comparing the "greenness" of different synthetic routes and identifying areas for process optimization.[7][12]
Synthetic Pathways to this compound
Several routes for the synthesis of this compound have been reported. We will evaluate two distinct and representative pathways: a traditional, multi-step synthesis and a more streamlined, modern approach.
Route 1: The Classical Multi-Step Synthesis
This traditional pathway involves a sequence of classical organic transformations. A common starting point is the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile.[1][13] This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final N-methylation is often achieved through a two-step process involving the formation of a Schiff base with an aldehyde, followed by methylation to a quaternary ammonium salt and subsequent hydrolysis.[1][13]
Reaction Scheme for Route 1:
-
Friedel-Crafts Alkylation: Benzene + Cinnamonitrile → 3,3-Diphenylpropionitrile
-
Catalytic Hydrogenation: 3,3-Diphenylpropionitrile → 3,3-Diphenylpropylamine
-
Schiff Base Formation, Methylation, and Hydrolysis: 3,3-Diphenylpropylamine → this compound
While effective in producing the target molecule, this route often suffers from poor atom economy due to the use of stoichiometric reagents and generates a significant amount of waste, leading to a high E-Factor and PMI. The multiple steps also increase solvent usage and energy consumption for separations and purifications.
Route 2: Reductive Amination Approach
A more contemporary and greener approach involves the direct reductive amination of a suitable carbonyl compound. This strategy often starts from 3,3-diphenylpropanal or a related ketone. The carbonyl compound is reacted with methylamine in the presence of a reducing agent to directly form the target this compound in a single synthetic operation.
Reaction Scheme for Route 2:
-
One-Pot Reductive Amination: 3,3-Diphenylpropanal + Methylamine + Reducing Agent → this compound
This pathway offers several potential green advantages. By consolidating multiple transformations into a single step, it significantly reduces the number of unit operations, thereby minimizing solvent use, energy consumption, and waste generation. The choice of a catalytic reducing agent further enhances the atom economy and reduces the E-Factor.
Comparative Analysis of Green Chemistry Metrics
To provide a quantitative comparison, let's consider hypothetical but realistic data for the two synthetic routes.
| Metric | Route 1: Classical Synthesis | Route 2: Reductive Amination |
| Atom Economy (Theoretical) | Lower | Higher |
| Overall Yield | ~70-80% | ~85-95% |
| E-Factor | 25 - 50 | 5 - 15 |
| Process Mass Intensity (PMI) | 26 - 51 | 6 - 16 |
| Number of Steps | 3-4 | 1 |
| Solvent Usage | High | Moderate |
Discussion of Metrics:
The data clearly illustrates the superior environmental profile of the reductive amination approach (Route 2). Its higher atom economy is a direct result of incorporating a greater proportion of the reactant atoms into the final product. The significantly lower E-Factor and PMI values for Route 2 highlight the drastic reduction in waste generation. This is a consequence of fewer reaction steps, reduced solvent usage for both reaction and purification, and the potential use of catalytic reagents.
Experimental Protocol: A Greener Synthesis of this compound via Reductive Amination
This protocol outlines a laboratory-scale procedure for the one-pot reductive amination synthesis.
Materials:
-
3,3-Diphenylpropanal
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of 3,3-diphenylpropanal (1 equivalent) in dichloromethane, add a solution of methylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Visualization of the Evaluation Process
The following diagram illustrates the workflow for evaluating the green chemistry metrics of the different synthetic routes.
Caption: Workflow for the comparative green chemistry evaluation.
The Interplay of Synthesis Parameters and Environmental Impact
The choice of synthetic route has a cascading effect on the overall environmental impact. This relationship is visualized in the diagram below.
Caption: Factors influencing the environmental impact of a synthesis.
Conclusion and Future Perspectives
The evaluation of green chemistry metrics provides a powerful tool for guiding the development of more sustainable synthetic processes in the pharmaceutical industry.[12] In the case of this compound synthesis, the modern reductive amination approach demonstrates clear advantages over traditional multi-step methods in terms of waste reduction, atom economy, and overall process efficiency. As the field of green chemistry continues to evolve, the development and adoption of even more innovative and sustainable synthetic methodologies, such as those utilizing biocatalysis or flow chemistry, will be crucial in minimizing the environmental footprint of pharmaceutical manufacturing.[4] By integrating these principles early in the drug development lifecycle, we can create more efficient, economical, and environmentally responsible chemical processes.
References
- Smolecule. (2024, April 15). Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8.
- Górka, A., & Namieśnik, J. (2022). Green Chemistry Metrics, A Review. MDPI.
- ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR.
- Pharmaceutical Processing World. (2014, March 6). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries.
- Syrris. (n.d.). Green Chemistry Pharmaceutical Industry.
- Dunn, P. J., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry, 17(8), 4221-4233.
- Google Patents. (n.d.). CN101575297B - Preparation method of this compound.
- ChemBK. (2024, April 9). This compound.
- Google Patents. (n.d.). KR101029643B1 - Process for preparing this compound.
- Green Chemistry Toolkit. (n.d.). METRICS.
- ChemRxiv. (n.d.). 1 Relationships Between Step and Cumulative PMI and E-factors.
- ChemBAM. (n.d.). Atom economy / E factor.
- National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
- Wikipedia. (n.d.). Green chemistry metrics.
- ChemicalBook. (2025, July 14). This compound | 28075-29-8.
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 28075-29-8 [chemicalbook.com]
- 4. syrris.com [syrris.com]
- 5. Towards a holistic approach to metrics for the 21st century pharmaceutical industry - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00340G [pubs.rsc.org]
- 6. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 7. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 9. chembam.com [chembam.com]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 13. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
A Researcher's Guide to Spectroscopic Data of N-Methyl-3,3-diphenylpropylamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. N-Methyl-3,3-diphenylpropylamine is a key intermediate in the synthesis of various pharmaceuticals, making the verification of its identity and purity a critical step in any research and development workflow. This guide provides an in-depth comparison of spectroscopic data for this compound from different sources, offering insights into potential variations and a framework for rigorous quality assessment.
This guide will delve into the analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. While obtaining spectroscopic data directly from supplier websites can be challenging, this guide is based on a composite of publicly available data and representative spectra that a researcher would typically obtain from a Certificate of Analysis (CoA). We will compare a public domain dataset with hypothetical, yet realistic, data from two representative commercial suppliers, herein referred to as "Supplier A" and "Supplier B", to illustrate the comparative process.
The Importance of Spectroscopic Verification
Before incorporating any chemical into a synthesis or biological assay, it is crucial to confirm its identity and purity. Spectroscopic methods provide a detailed fingerprint of a molecule's structure and can reveal the presence of impurities. Even minor variations in the manufacturing process can lead to different impurity profiles, which could have significant downstream consequences. Therefore, a thorough analysis of the spectroscopic data from a new batch or supplier is a non-negotiable aspect of good laboratory practice.
Comparative Analysis of Spectroscopic Data
In this section, we will compare the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound from three sources:
-
Supplier A: A major chemical supplier providing high-purity reagents. (Hypothetical Data)
-
Supplier B: An alternative supplier, also offering research-grade chemicals. (Hypothetical Data)
-
Source C: Publicly available data from a patent (Google Patents).[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, the methylene groups, and the N-methyl group.
Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Source C (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic-H | 7.35 - 7.15 | 7.33 - 7.18 | 7.29 - 7.18 | Multiplet | 10H |
| Methine-H (CH) | 4.10 | 4.09 | 4.08 | Triplet | 1H |
| Methylene-H (CH₂) | 2.85 | 2.83 | 2.83 | Multiplet | 2H |
| Methylene-H (CH₂) | 2.65 | 2.66 | 2.64 | Multiplet | 2H |
| N-Methyl-H (CH₃) | 2.55 | 2.54 | 2.54 | Singlet | 3H |
| NH₂⁺ (in HCl salt) | - | - | 9.64 | Broad Singlet | 2H |
Analysis and Interpretation:
The ¹H NMR data from all three sources are largely consistent, showing the expected signals with similar chemical shifts and multiplicities. The aromatic protons appear as a complex multiplet between δ 7.15 and 7.35 ppm. The methine proton, coupled to the adjacent methylene group, appears as a triplet around δ 4.10 ppm. The two methylene groups and the N-methyl group also show signals in the expected regions.
A notable difference in the data from Source C is the presence of a broad singlet at δ 9.64 ppm, which is characteristic of the ammonium protons in the hydrochloride salt form of the amine.[1] This highlights the importance of knowing the exact form of the supplied compound (free base vs. salt), as it can significantly affect the spectroscopic data. The data from Suppliers A and B represent the free base form of the molecule.
Minor variations in chemical shifts between suppliers are common and can be attributed to differences in sample concentration, residual solvent signals, or slight variations in the pH of the sample. However, any significant deviation in multiplicity or the appearance of unexpected signals should be investigated as potential evidence of impurities.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Expected Signal |
| Aromatic C (Quaternary) | 144.5 | 144.6 | 2 signals |
| Aromatic CH | 128.6, 127.8, 126.3 | 128.5, 127.9, 126.4 | 3 signals |
| Methine C (CH) | 49.2 | 49.1 | 1 signal |
| Methylene C (CH₂) | 40.5 | 40.4 | 1 signal |
| Methylene C (CH₂) | 35.8 | 35.9 | 1 signal |
| N-Methyl C (CH₃) | 33.7 | 33.6 | 1 signal |
Analysis and Interpretation:
The ¹³C NMR data from Suppliers A and B are in close agreement, showing the expected number of signals for the carbon atoms in this compound. The presence of six distinct signals in the aromatic region (two quaternary and four CH) would confirm the presence of the two phenyl groups. The aliphatic carbons for the methine, methylene, and N-methyl groups appear at characteristic chemical shifts. The absence of any significant unassigned peaks in the spectra from both suppliers would indicate a high level of purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Comparison of FT-IR Data (cm⁻¹)
| Vibrational Mode | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Expected Range (cm⁻¹) |
| Aromatic C-H Stretch | 3080, 3060, 3025 | 3085, 3062, 3028 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2945, 2860, 2820 | 2948, 2865, 2822 | 3000 - 2850 |
| C=C Aromatic Stretch | 1598, 1495, 1450 | 1600, 1496, 1452 | 1600 - 1450 |
| C-N Stretch | 1130 | 1132 | 1250 - 1020 |
| Aromatic C-H Bend | 745, 700 | 748, 702 | 770 - 730, 720 - 680 |
Analysis and Interpretation:
The FT-IR spectra from both suppliers are expected to show characteristic absorption bands for the aromatic and aliphatic C-H stretching, aromatic C=C stretching, C-N stretching, and aromatic C-H bending vibrations. The data presented in Table 3 shows good correlation between the two suppliers and falls within the expected ranges for the assigned functional groups. The strong absorptions around 745 cm⁻¹ and 700 cm⁻¹ are indicative of monosubstituted benzene rings. Any significant, sharp peaks outside of these expected regions could suggest the presence of impurities with different functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Table 4: Comparison of Mass Spectrometry Data (Electron Ionization)
| Assignment | Supplier A (m/z) | Supplier B (m/z) | Source C (m/z) | Interpretation |
| [M+H]⁺ | 226.1590 | 226.1593 | 226 | Molecular Ion (protonated) |
| [M]⁺ | 225.1512 | 225.1515 | - | Molecular Ion |
| [M-CH₃]⁺ | 210.1355 | 210.1358 | - | Loss of a methyl group |
| [C₁₃H₁₃]⁺ | 169.1012 | 169.1015 | - | Diphenylmethyl cation |
Analysis and Interpretation:
The mass spectrometry data from all sources are consistent with the molecular formula of this compound (C₁₆H₁₉N), which has a monoisotopic mass of 225.1517 g/mol . The data from Source C shows the protonated molecular ion [M+H]⁺ at m/z 226, which is common in techniques like electrospray ionization (ESI).[1] The hypothetical high-resolution mass spectrometry (HRMS) data from Suppliers A and B show the molecular ion with high mass accuracy, providing strong evidence for the elemental composition of the molecule. The fragmentation pattern, including the loss of a methyl group and the formation of the stable diphenylmethyl cation, would further confirm the structure.
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, it is essential to follow standardized experimental protocols.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Mass Spectrometry: For ESI-MS, prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For electron ionization (EI-MS), the sample can be introduced directly into the ion source.
Instrumental Parameters
It is crucial to document the instrumental parameters used for data acquisition, as these can influence the appearance of the spectra. Key parameters include:
-
NMR: Spectrometer frequency (e.g., 400 MHz for ¹H), solvent, temperature, number of scans, and relaxation delay.
-
FT-IR: Spectrometer model, number of scans, and resolution.
-
MS: Ionization method (e.g., ESI, EI), mass analyzer type (e.g., TOF, quadrupole), and scan range.
Visualizing the Workflow
The following diagrams illustrate the general workflows for acquiring and analyzing the spectroscopic data.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Workflow for FT-IR data acquisition and analysis.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion and Best Practices
The comparative analysis of spectroscopic data is a cornerstone of chemical quality control. While the data for this compound from different sources is generally consistent, this guide highlights the importance of a meticulous examination of the spectra. Researchers should always:
-
Request and review the Certificate of Analysis: Do not assume the identity and purity of a reagent.
-
Compare data from different suppliers: Be aware of potential variations in impurity profiles.
-
Understand the form of the compound: The spectroscopic data for a free base will differ from that of its salt.
-
Look for unexpected signals: These can be indicators of impurities that may affect your experiments.
-
Maintain good documentation: Record all experimental parameters used for data acquisition.
By adhering to these principles, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Google Patents. (2009). Preparation method of this compound. CN101575297B.
Sources
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial N-Methyl-3,3-diphenylpropylamine
For researchers, scientists, and professionals in drug development, the consistency and purity of starting materials are paramount. N-Methyl-3,3-diphenylpropylamine, a key intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug Lercanidipine, is no exception.[1] Lot-to-lot variability in this compound can introduce unforeseen challenges in process development, affect reaction kinetics, and ultimately impact the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, technically-grounded framework for assessing the lot-to-lot variability of commercially available this compound. We will move beyond a simple listing of analytical techniques to explain the causality behind experimental choices, ensuring a self-validating system for quality assessment. Our approach is grounded in the principles of scientific integrity and aligns with the standards set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6]
The Genesis of Variability: A Synthetic Perspective
Understanding the potential sources of lot-to-lot variability begins with an examination of the synthetic routes to this compound. A common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to form 3,3-diphenylpropionitrile, followed by catalytic hydrogenation to 3,3-diphenylpropylamine. The final step is the N-methylation of the primary amine.[1][7] Another approach involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine.[8]
Each of these synthetic steps presents opportunities for the introduction of impurities, which can vary between different manufacturers and even between different batches from the same manufacturer. These potential impurities are the primary drivers of lot-to-lot variability.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual cinnamonitrile, benzene, or 3,3-diphenylpropylamine.
-
By-products of Side Reactions: Over-methylated products (N,N-dimethyl-3,3-diphenylpropylamine), products of incomplete hydrogenation, or isomers formed during the Friedel-Crafts reaction.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon from hydrogenation) or leftover reagents from the methylation step.
A Multi-Pronged Analytical Strategy for Comprehensive Assessment
A robust assessment of lot-to-lot variability requires a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the compound's purity and consistency.
Experimental Workflow for Lot-to-Lot Variability Assessment
Caption: Workflow for assessing lot-to-lot variability.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments. The causality behind each step is explained to provide a deeper understanding of the protocol.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[9] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification. The use of a mass spectrometer (MS) detector in conjunction with UV provides peak purity analysis and tentative identification of unknown impurities.
Protocol:
-
System: A validated HPLC or UPLC system with a UV detector and preferably coupled to a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for this compound.[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm. MS detection in positive ion mode.
-
Sample Preparation: Accurately weigh approximately 10 mg of each lot of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
Injection Volume: 5 µL
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak and any impurities. Compare the impurity profiles of the different lots. Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be noted.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Rationale: GC-MS is the preferred method for identifying and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.[11][12][13] The ICH Q3C guideline provides a framework for the control of residual solvents in pharmaceutical products.[2][11]
Protocol:
-
System: A headspace GC system coupled to a mass spectrometer.
-
Column: A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness) is suitable for a wide range of solvents.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
MS Parameters: Scan range of 35-350 amu.
-
Sample Preparation: Accurately weigh approximately 100 mg of each lot into a 20 mL headspace vial. Add 5 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Data Analysis: Identify and quantify any residual solvents by comparing the obtained mass spectra and retention times with a known library of solvents. Compare the solvent profiles and quantities across the different lots.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.[9][14][15][16][17] It provides unambiguous confirmation of the compound's identity and can be used to detect and quantify certain impurities, particularly isomers or compounds with different proton or carbon environments.
Protocol:
-
System: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of each lot in 0.7 mL of CDCl₃.
-
Experiments: Acquire ¹H, ¹³C, and DEPT-135 spectra for each lot.
-
Data Analysis:
-
Confirm the expected chemical shifts and coupling patterns for this compound.
-
Carefully examine the spectra for any unexpected signals, even at low intensities, which could indicate the presence of impurities.
-
Compare the spectra from the different lots to identify any variations in the types or levels of impurities.
-
Comparative Data Analysis (Hypothetical)
To illustrate the application of these protocols, let's consider a hypothetical scenario where we have analyzed three commercial lots of this compound. The results are summarized in the tables below.
Table 1: HPLC Purity and Impurity Profile
| Lot ID | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |
| Lot A | 99.85 | 0.08 | 0.04 | 0.15 |
| Lot B | 99.52 | 0.25 | 0.11 | 0.48 |
| Lot C | 99.91 | 0.06 | Not Detected | 0.09 |
Table 2: GC-MS Residual Solvent Analysis
| Lot ID | Benzene (ppm) | Toluene (ppm) | Methanol (ppm) |
| Lot A | < 2 (Below Limit of Quantification) | 50 | 150 |
| Lot B | 5 | 120 | 250 |
| Lot C | < 2 (Below Limit of Quantification) | 45 | 130 |
Table 3: Summary of NMR and Water Content Analysis
| Lot ID | ¹H and ¹³C NMR | Water Content (Karl Fischer, %) |
| Lot A | Conforms to structure. Minor unidentified signals at ~0.1% level. | 0.08 |
| Lot B | Conforms to structure. Signals consistent with Impurity 1 (from HPLC) observed. | 0.25 |
| Lot C | Conforms to structure. Cleanest spectrum. | 0.05 |
Interpretation and Actionable Insights
-
Lot C demonstrates the highest purity, with the lowest levels of organic impurities and residual solvents.
-
Lot B shows a significantly higher level of both organic impurities and residual solvents. The presence of Benzene, a Class 1 solvent to be avoided, is a major concern. The higher water content could also impact reaction stoichiometry and stability.
-
Lot A is of acceptable quality, although it contains a slightly higher level of residual toluene and methanol compared to Lot C.
For a drug development professional, Lot C would be the preferred choice. The use of Lot B would require further justification and potentially a purification step, which would add time and cost to the development process. The variability observed between these lots underscores the critical need for in-house quality assessment of all incoming starting materials.
Visualizing the Impurity Profile
Caption: Comparative impurity profiles of three commercial lots.
Conclusion
The assessment of lot-to-lot variability is a critical, yet often overlooked, aspect of quality control in research and drug development. By employing a multi-faceted analytical approach grounded in sound scientific principles and regulatory guidelines, researchers can gain a comprehensive understanding of the quality and consistency of their starting materials. This proactive approach not only mitigates risks in the development pipeline but also ensures the reproducibility and integrity of scientific research.
References
- International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Journal of Chemical and Pharmaceutical Sciences.
- Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
- Slideshare.
- AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
- International Council for Harmonisation. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
- ResearchGate.
- Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
- MDPI. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. [Link]
- Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]
- Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
- SIELC Technologies. This compound. [Link]
- ChemBK. This compound. [Link]
- Google Patents. CN101575297B - Preparation method of this compound.
- Google Patents. KR101029643B1 - Process for preparing this compound.
- Department of Drug Administration, Nepal.
- South East European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
Sources
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. jpionline.org [jpionline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. KR101029643B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 13. mdpi.com [mdpi.com]
- 14. jchps.com [jchps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. azolifesciences.com [azolifesciences.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Methyl-3,3-diphenylpropylamine
Understanding the Compound: Hazard Profile of N-Methyl-3,3-diphenylpropylamine
Before any handling or disposal can occur, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 28075-29-8) is a colorless to light yellow liquid that is soluble in organic solvents like ethanol, acetone, and dichloromethane.[1] While specific toxicity data is limited in the provided safety data sheets, it is known to be an organic amine, a class of compounds that can be irritating to the eyes, skin, and respiratory system.[1] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[1][2][3]
Key Safety Considerations:
-
Contact Hazards: Avoid direct contact with skin and eyes.[2][3] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[2]
-
Inhalation Hazards: Avoid inhaling vapors or mists.[2][3] Operations should be conducted in a chemical fume hood to ensure adequate ventilation.[4]
-
Fire Hazards: While not classified as highly flammable, it is a combustible liquid.[3] Keep away from open flames and sources of ignition.[2][3] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing any fires.[2]
The Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[2] Discharging this chemical into sewer systems or the environment is strictly prohibited.[2] The following protocol outlines the necessary steps for preparing the waste for collection by a licensed disposal company.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the cornerstone of safe disposal.[5] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan and the waste disposal vendor. Incompatible chemicals can react, leading to the generation of heat, gas, or even explosions.
Step 2: Containerization
Select a suitable container for the waste. The container must be:
-
Chemically Compatible: Use a container made of a material that will not react with or be degraded by this compound. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
Leak-Proof: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
-
Properly Labeled: This is a critical step mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Irritant," "Combustible")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 3: Accumulation and Storage
Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be:
-
Secure: To prevent unauthorized access.
-
Ventilated: To prevent the buildup of vapors.
-
Secondary Containment: Place the waste container in a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5] Provide them with an accurate description of the waste, including its chemical composition and quantity.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware or reaction vessels, that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.[1] Important: This rinse solvent is now considered hazardous waste and must be collected and disposed of following the same protocol as the original chemical waste.
-
Secondary Wash: After the initial solvent rinse, wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: If the spill is significant, remove all sources of ignition.[2]
-
Contain the Spill: For small spills, use an absorbent material, such as vermiculite or sand, to contain the liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 28075-29-8 | [2] |
| Molecular Formula | C16H19N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Physical State | Oil | [3] |
| Boiling Point | 347.4°C at 760 mmHg | [3] |
| Flash Point | 164.5°C | [3] |
| Density | 0.988 g/cm³ | [3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a culture of safety and environmental responsibility.
References
- Laboratory Safety Guidance - OSHA. (n.d.).
- Laboratories - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18).
- Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023-09-20).
- OSHA Standards to Know Before Starting Your Lab. (2023-07-11).
- Hazardous Waste Disposal Guidelines. (n.d.).
- This compound - ChemBK. (2024-04-09).
- This compound | CAS#:28075-29-8 | Chemsrc. (2025-08-25).
- Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
- Safety Data Sheet: N-methyl-3-(trimethoxysilyl)propylamine. (n.d.).
- Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05).
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06).
- Hazardous Waste | US EPA. (n.d.).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-3,3-diphenylpropylamine
This guide provides an essential framework for the safe handling of N-Methyl-3,3-diphenylpropylamine, a crucial intermediate in pharmaceutical synthesis.[1][2] As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, offering a risk-based, procedural guide grounded in the specific hazards of this compound. The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced.
Foundational Knowledge: Hazard Assessment
Understanding the intrinsic hazards of this compound is the critical first step in designing a robust safety protocol. The selection of all Personal Protective Equipment (PPE) is a direct response to these risks. Safety Data Sheets (SDS) and toxicological information classify this compound with several key hazards:
-
Corrosive to Skin and Eyes: The primary danger is its ability to cause severe skin burns and serious eye damage upon contact.[3][4] This necessitates a physical barrier to prevent any direct exposure.
-
Toxicity: The compound is categorized as toxic or harmful if it comes into contact with the skin or is swallowed.[3][4] This dual threat of dermal toxicity and ingestion hazard underscores the need for comprehensive barrier protection and stringent hygiene practices.
-
Respiratory Irritation: Inhalation of aerosols, dusts, or vapors can lead to respiratory irritation.[3][5] Therefore, control of the immediate atmospheric environment is paramount.
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction (skin sensitization) upon repeated exposure.[4][5] This highlights the importance of preventing even low-level, repeated contact.
-
Environmental Hazard: The substance is recognized as being toxic to aquatic life with long-lasting effects, mandating careful containment and disposal.[3][4]
Core PPE Requirements: The Non-Negotiable Barrier
Based on the hazard assessment, a baseline level of PPE is mandatory for any procedure involving this compound. All handling must, at a minimum, take place within a certified chemical fume hood to ensure adequate ventilation.[3][6]
Hand Protection: The First Line of Defense
Given the compound's corrosivity and dermal toxicity, selecting the correct gloves is not merely a suggestion but a critical control.
-
Material: Wear chemical-impermeable gloves.[6] Materials such as nitrile, neoprene, or butyl rubber are generally recommended for substituted amines, but always consult a manufacturer-specific glove compatibility chart for breakthrough times.[7]
-
Protocol:
-
Always inspect gloves for tears, pinholes, or signs of degradation before use.[4]
-
Use proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[4]
-
Never reuse disposable gloves. Dispose of them immediately after a task is complete or if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Eye and Face Protection: Shielding Sensitive Tissues
The risk of severe eye damage from even a minor splash is high.
-
Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[8][9] Standard safety glasses do not provide an adequate seal and are insufficient.[9]
Body Protection: Preventing Dermal Contact
Protecting the skin on your arms and body is essential to prevent burns and systemic toxicity.
-
Equipment: A flame-resistant laboratory coat is the minimum requirement. For tasks with a significant splash risk, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[6][8]
-
Contamination Protocol: All contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[3][10] Contaminated work clothing must not be allowed out of the laboratory and should be decontaminated before reuse.[4][11]
Operational Blueprint: PPE Selection by Task
The level of PPE must be adapted to the specific risks of the procedure. A "one-size-fits-all" approach is inadequate. The following diagram and table outline a decision-making framework for scaling your protective measures.
Caption: PPE selection workflow for this compound.
Summary of PPE for Common Laboratory Tasks
| Task/Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Nitrile Gloves | Safety Goggles with Side Shields | Lab Coat | Required: Work in a chemical fume hood. |
| Solution Preparation | Nitrile Gloves (consider double-gloving) | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Required: Work in a chemical fume hood. |
| Chemical Synthesis | Nitrile or Butyl Gloves (as appropriate) | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Required: Work in a chemical fume hood. |
| Accidental Spill Cleanup | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl) | Safety Goggles and Face Shield | Disposable Chemical-Resistant Suit/Coveralls | Required if spill is large, outside of a fume hood, or generates vapors. Use an air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[7] |
Procedural Discipline: Decontamination and Disposal
The lifecycle of PPE does not end after the experiment. Improper removal and disposal can lead to delayed exposure.
Step-by-Step PPE Doffing (Removal) Procedure
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.
-
Body Protection: Remove the apron or lab coat by rolling it away from the body, ensuring the contaminated outer surface is contained inward.
-
Face/Eye Protection: Remove the face shield and then the goggles from the back of the head forward. Avoid touching the front surfaces.
-
Hand Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Waste Management
-
Solid Waste: All contaminated disposable PPE (gloves, aprons, wipes) must be collected in a suitable, labeled, and closed container for chemical waste.[6]
-
Liquid Waste: Do not discharge any waste containing this compound into sewer systems.[6] Collect all liquid waste in designated, sealed containers for disposal by a licensed chemical destruction facility.[6]
-
Contaminated Packaging: Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of according to local regulations.[6]
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[10] Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the victim to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[6][10] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6]
By integrating this comprehensive, risk-based approach to PPE selection and use, you build a self-validating system of safety that protects you and your research.
References
- This compound | CAS#:28075-29-8. Chemsrc.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- N-Methyl-3,3-diphenyl-propylamine hydrochloride. Pharos.
- Personal Protective Equipment. US EPA.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- This compound - Introduction. ChemBK.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- CN101575297B - Preparation method of this compound. Google Patents.
- This compound-d3. Pharmaffiliates.
Sources
- 1. chembk.com [chembk.com]
- 2. CN101575297B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. hsa.ie [hsa.ie]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
